Sulfone, methyl pentafluorophenyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2S/c1-15(13,14)7-5(11)3(9)2(8)4(10)6(7)12/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYROSQTNAJIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215403 | |
| Record name | Sulfone, methyl pentafluorophenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651-85-4 | |
| Record name | 1,2,3,4,5-Pentafluoro-6-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=651-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfone, methyl pentafluorophenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfone, methyl pentafluorophenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl Pentafluorophenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the synthesis of methyl pentafluorophenyl sulfone, a valuable building block in medicinal chemistry and materials science. The protocol outlines a reliable two-step synthetic route, commencing with the methylation of pentafluorothiophenol to yield methyl pentafluorophenyl sulfide, which is subsequently oxidized to the target sulfone. This document includes detailed experimental procedures, quantitative data, and mechanistic diagrams to assist researchers in the successful synthesis and characterization of this compound.
Core Synthesis Overview
The synthesis of methyl pentafluorophenyl sulfone is efficiently achieved through a two-step process:
-
S-Methylation of Pentafluorothiophenol: The initial step involves the nucleophilic substitution of the acidic proton of pentafluorothiophenol with a methyl group. This is typically accomplished using a methylating agent such as methyl iodide in the presence of a base.
-
Oxidation of Methyl Pentafluorophenyl Sulfide: The resulting sulfide is then oxidized to the corresponding sulfone. This transformation can be achieved using a variety of oxidizing agents, with potassium peroxymonosulfate (Oxone) and meta-chloroperoxybenzoic acid (m-CPBA) being common and effective choices.
Experimental Protocols
Step 1: Synthesis of Methyl Pentafluorophenyl Sulfide
Reaction: C₆F₅SH + CH₃I → C₆F₅SCH₃ + HI
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pentafluorothiophenol | 200.13 | 5.0 g | 0.025 |
| Methyl Iodide | 141.94 | 4.26 g (1.87 mL) | 0.030 |
| Potassium Carbonate | 138.21 | 4.15 g | 0.030 |
| Acetone | 58.08 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add pentafluorothiophenol (5.0 g, 0.025 mol) and acetone (50 mL).
-
Stir the solution at room temperature and add potassium carbonate (4.15 g, 0.030 mol).
-
To this suspension, add methyl iodide (1.87 mL, 0.030 mol) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, methyl pentafluorophenyl sulfide, can be used in the next step without further purification. A typical yield for this step is in the range of 90-95%.
Step 2: Synthesis of Methyl Pentafluorophenyl Sulfone
Reaction: C₆F₅SCH₃ + [O] → C₆F₅SO₂CH₃
Two effective methods for the oxidation are provided below.
Method A: Oxidation with Oxone
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl Pentafluorophenyl Sulfide | 214.16 | 4.28 g | 0.020 |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 27.05 g | 0.044 (equiv. of KHSO₅) |
| Methanol | 32.04 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude methyl pentafluorophenyl sulfide (4.28 g, 0.020 mol) in methanol (100 mL).
-
In a separate beaker, prepare a solution of Oxone (27.05 g, containing 0.044 mol of KHSO₅) in water (100 mL).
-
Cool the methanol solution of the sulfide to 0 °C in an ice bath.
-
Slowly add the aqueous Oxone solution to the stirred sulfide solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude methyl pentafluorophenyl sulfone by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate. A typical yield for this step is in the range of 85-95%.
Method B: Oxidation with m-CPBA
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl Pentafluorophenyl Sulfide | 214.16 | 4.28 g | 0.020 |
| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 10.1 g | 0.044 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
Dissolve methyl pentafluorophenyl sulfide (4.28 g, 0.020 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (10.1 g of 77% purity, 0.044 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
The reaction mixture can be worked up by washing with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.
-
Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization as described in Method A. A typical yield for this step is in the range of 80-90%.
Data Presentation
| Step | Reactants | Products | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pentafluorothiophenol, Methyl Iodide | Methyl Pentafluorophenyl Sulfide | - | Acetone | RT | 4 | 90-95 |
| 2A | Methyl Pentafluorophenyl Sulfide | Methyl Pentafluorophenyl Sulfone | Oxone | Methanol/Water | 0 to RT | 12-16 | 85-95 |
| 2B | Methyl Pentafluorophenyl Sulfide | Methyl Pentafluorophenyl Sulfone | m-CPBA | Dichloromethane | 0 to RT | 4-6 | 80-90 |
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 3.2-3.4 (s, 3H). The methyl protons are expected to be a singlet in this region, deshielded by the adjacent sulfonyl group.
-
¹³C NMR (CDCl₃, 101 MHz): δ 45-47 (CH₃), other peaks corresponding to the pentafluorophenyl ring will show complex coupling with fluorine.
-
¹⁹F NMR (CDCl₃, 376 MHz): Resonances for the five fluorine atoms on the aromatic ring are expected.
-
Mass Spectrometry (EI): m/z for C₇H₃F₅O₂S.
Visualizations
Experimental Workflow
Technical Guide on Aryl Sulfones: A Profile of Methyl Phenyl Sulfone
Introduction to Methyl Phenyl Sulfone
Methyl phenyl sulfone, also known as methylsulfonylbenzene, is a versatile organosulfur compound characterized by a sulfonyl group connected to a methyl group and a phenyl group.[1][2] Its chemical stability, polarity, and the electron-withdrawing nature of the sulfonyl group make it a significant building block in organic synthesis.[3][4] It serves as a key intermediate in the development of pharmaceuticals, particularly sulfonamide drugs, as well as in the agrochemical and polymer industries.[1][5] The sulfone functional group is a common motif in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.[4]
Physicochemical Properties
The core physical and chemical properties of methyl phenyl sulfone are summarized below. This data is essential for its application in synthesis and material science.
| Property | Value | Source(s) |
| CAS Number | 3112-85-4 | [1][6][7] |
| Molecular Formula | C₇H₈O₂S | [1][6][7] |
| Molecular Weight | 156.20 g/mol | [1][6][7] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 85-90 °C | [1][7][8] |
| Boiling Point | 302.6 ± 15.0 °C at 760 mmHg | [7] |
| Density | 1.2 ± 0.1 g/cm³ | [7] |
| Solubility | Soluble in ethanol and benzene; sparingly soluble in water.[2][3] | |
| LogP | 0.50 | [7] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of methyl phenyl sulfone. Key data from various spectroscopic techniques are presented below.
| Technique | Key Data and Observations | Source(s) |
| ¹H NMR | (CDCl₃, 90 MHz) δ (ppm): 7.94 (m, 2H, ortho-protons), 7.63 (m, 3H, meta- and para-protons), 3.06 (s, 3H, methyl protons). | [9][10] |
| ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): 140.4, 133.6, 129.3, 127.2, 44.4. | [10][11] |
| Infrared (IR) | KBr disc (cm⁻¹): Key peaks corresponding to SO₂ symmetric and asymmetric stretching vibrations. Strong absorptions are typically observed around 1320-1285 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). | [6][12][13] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 156. Other major fragments include m/z 77 (C₆H₅⁺) and 94 (C₆H₅O⁺). | [14][15] |
Synthesis and Experimental Protocols
Methyl phenyl sulfone can be synthesized through several established routes. The most common methods involve the oxidation of a sulfide precursor or the alkylation of a sulfinate salt.
Common Synthetic Routes
-
Oxidation of Methyl Phenyl Sulfide (Thioanisole): This is a straightforward method where thioanisole is oxidized using a variety of oxidizing agents, such as hydrogen peroxide in acetic acid.[3][16]
-
Alkylation of Sodium Benzenesulfinate: This route involves the reaction of sodium benzenesulfinate with a methylating agent like dimethyl sulfate.[3][16]
-
From Benzenesulfonyl Chloride: A one-pot synthesis can be achieved by reacting benzenesulfonyl chloride, followed by methylation with dimethyl sulfate.[17]
Below is a diagram illustrating the general workflow for the synthesis of methyl phenyl sulfone via the oxidation of thioanisole.
Caption: General workflow for the synthesis of Methyl Phenyl Sulfone.
Experimental Protocol: Oxidation of Methyl Phenyl Sulfide
This protocol is based on established methods for the oxidation of sulfides to sulfones.[3][16]
Materials:
-
Methyl phenyl sulfide (thioanisole)
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Sodium bisulfite (for quenching)
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol/water for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl phenyl sulfide (1.0 eq) in glacial acetic acid.
-
Carefully add 30% hydrogen peroxide (approx. 2.2 eq) to the solution. The addition may be exothermic and should be done in portions, with cooling if necessary.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Quench any excess peroxide by the slow addition of a saturated sodium bisulfite solution until a test with peroxide indicator paper is negative.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol-water, to obtain pure methyl phenyl sulfone as a white crystalline solid.[16]
Applications in Research and Drug Development
Methyl phenyl sulfone is not typically a final drug product but rather a crucial intermediate and structural motif. Its properties are leveraged to build more complex, biologically active molecules.
-
Pharmaceutical Intermediate: It is a key building block for synthesizing sulfonamide drugs, a class of antibiotics.[1]
-
Medicinal Chemistry Scaffold: The methylsulfone group is incorporated into drug candidates to enhance properties like polarity, solubility, and metabolic stability, and to act as a hydrogen bond acceptor.[4]
-
Agrochemicals: It is used in the formulation of some pesticides and herbicides.[1]
-
Polymer Science: Due to its thermal and chemical resistance, it is used in the production of high-performance polymers.[1]
The diagram below illustrates the relationship between the chemical properties of the methyl sulfone group and its applications in drug design.
Caption: Logical flow from properties of the sulfone group to its use in drug design.
Conclusion
Methyl phenyl sulfone is a foundational compound in the field of organic and medicinal chemistry. While it lacks direct biological activity in many cases, its robust chemical nature, well-defined properties, and straightforward synthesis make it an invaluable precursor and structural component. An understanding of its chemistry provides a solid basis for researchers exploring the synthesis and properties of more complex aryl sulfones for applications in drug discovery, materials science, and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Methyl phenyl sulfone | 3112-85-4 [chemicalbook.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. nbinno.com [nbinno.com]
- 6. Methyl phenyl sulfone | C7H8O2S | CID 18369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl phenyl sulfone | CAS#:3112-85-4 | Chemsrc [chemsrc.com]
- 8. Methyl phenyl sulfone, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Methyl phenyl sulfone(3112-85-4) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Sulfone, methyl phenyl [webbook.nist.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Sulfone, methyl phenyl [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of Methyl Pentafluorophenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of methyl pentafluorophenyl sulfone, a valuable building block in medicinal chemistry and materials science. The strong electron-withdrawing nature of the pentafluorophenyl group combined with the polarity of the methyl sulfone moiety imparts unique chemical properties, making it a subject of interest for creating novel chemical entities.
Synthesis Pathway
The most direct and common route for the synthesis of methyl pentafluorophenyl sulfone is a two-step process. The first step involves the nucleophilic aromatic substitution of hexafluorobenzene with a methylthiolate source to form the precursor, methyl pentafluorophenyl sulfide. The subsequent step is the oxidation of the sulfide to the desired sulfone.
A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is known for its effectiveness in converting sulfides to sulfones.[1] Alternative oxidants such as hydrogen peroxide, often with a catalyst like sodium tungstate, or potassium peroxymonosulfate (Oxone®) can also be employed for this purpose.[2][3][4]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of methyl pentafluorophenyl sulfone.
Step 1: Synthesis of Methyl Pentafluorophenyl Sulfide
This procedure outlines the nucleophilic substitution reaction to create the sulfide precursor.
Methodology:
-
In a round-bottom flask under a nitrogen atmosphere, sodium methanethiolate (1.1 equivalents) is dissolved in anhydrous N,N-dimethylformamide (DMF).
-
The solution is cooled to 0°C using an ice bath.
-
Hexafluorobenzene (1.0 equivalent) is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by pouring it into cold water.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using hexanes as the eluent to yield methyl pentafluorophenyl sulfide as a clear oil.[5]
Step 2: Oxidation to Methyl Pentafluorophenyl Sulfone
This procedure details the oxidation of the sulfide to the final sulfone product.
Methodology:
-
Methyl pentafluorophenyl sulfide (1.0 equivalent) is dissolved in dichloromethane (DCM) in a round-bottom flask.[1]
-
The solution is cooled to 0°C in an ice bath.
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
The reaction progress is monitored by TLC until the starting sulfide is consumed.
-
The reaction mixture is then filtered to remove the m-chlorobenzoic acid byproduct.
-
The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by recrystallization (e.g., from an ethanol/water mixture) to afford methyl pentafluorophenyl sulfone as a white crystalline solid.
Characterization Data
The structural confirmation of the synthesized methyl pentafluorophenyl sulfone is achieved through various spectroscopic and physical methods. The expected data is summarized below.
| Parameter | Expected Value / Observation |
| Molecular Formula | C7H3F5O2S |
| Molecular Weight | 246.16 g/mol |
| Physical Appearance | White crystalline solid |
| Melting Point | Expected to be a solid with a defined melting point, likely higher than related non-fluorinated or partially fluorinated analogs like 4-fluorophenyl methyl sulfone (78-81 °C).[6] |
| 1H NMR (CDCl3) | δ ~3.2-3.4 ppm (s, 3H, -SO2CH3). The singlet for the methyl protons is expected to be shifted downfield compared to the sulfide precursor due to the electron-withdrawing effect of the sulfone group.[7][8] |
| 13C NMR (CDCl3) | δ ~45 ppm (-SO2C H3); δ ~110-150 ppm (complex multiplets due to C-F coupling for C6F5). Carbons directly bonded to fluorine will show large one-bond coupling constants (1JCF).[9][10] |
| 19F NMR (CDCl3) | Three distinct signals are expected for the ortho, para, and meta fluorine atoms: δ ~-140 to -145 ppm (m, 2F, ortho-F); δ ~-150 to -155 ppm (t, 1F, para-F); δ ~-160 to -165 ppm (m, 2F, meta-F).[11][12][13] |
| IR Spectroscopy (KBr) | νmax ~1330-1350 cm-1 (asymmetric SO2 stretch), ~1150-1170 cm-1 (symmetric SO2 stretch), ~1500-1520 cm-1 and ~980-1000 cm-1 (C-F and C6F5 ring vibrations).[14][15] |
| Mass Spectrometry (EI) | m/z (%): 246 [M]+, 231 [M-CH3]+, 167 [M-SO2CH3]+. The molecular ion peak should be clearly visible. A prominent fragment would correspond to the loss of the methyl group.[16] |
References
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Biocatalytic Oxidation of Sulfides to Sulfones : Oriental Journal of Chemistry [orientjchem.org]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
- 8. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. colorado.edu [colorado.edu]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sulfone, methyl phenyl [webbook.nist.gov]
Spectroscopic and Analytical Data for Methyl Pentafluorophenyl Sulfone: A Technical Guide
Introduction and Synthesis
Methyl pentafluorophenyl sulfone is a fluorinated aromatic sulfone. The presence of the pentafluorophenyl group significantly influences the electronic properties of the sulfone moiety, making it a potentially interesting building block in medicinal chemistry and materials science. A plausible and common method for the synthesis of aryl sulfones is the oxidation of the corresponding sulfide. Therefore, methyl pentafluorophenyl sulfone can be synthesized by the oxidation of methyl pentafluorophenyl sulfide.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for methyl pentafluorophenyl sulfone. These predictions are based on data from similar compounds, including phenyl methyl sulfone and other pentafluorophenyl derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a single peak for the methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.2 - 3.4 | Singlet (s) | -SO₂CH₃ |
2.1.2. ¹³C NMR Spectroscopy
Obtaining a high-quality ¹³C NMR spectrum for compounds containing a pentafluorophenyl group can be challenging. The carbon signals of the fluorinated ring are often broad and have a low signal-to-noise ratio due to coupling with the fluorine atoms (C-F coupling).
| Chemical Shift (δ) ppm | Assignment |
| ~45 | -SO₂CH₃ |
| ~110 - 120 | C-SO₂ (ipso-carbon) |
| ~135 - 148 | C-F (ortho, meta, para-carbons) |
2.1.3. ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is the most informative for the characterization of the pentafluorophenyl group. It is expected to show three distinct signals corresponding to the ortho, para, and meta fluorine atoms.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |
| ~ -140 to -145 | Triplet (t) | J(Fₒ, Fₘ) ≈ 20-25 | ortho-F |
| ~ -150 to -155 | Triplet (t) | J(Fₚ, Fₘ) ≈ 20-25 | para-F |
| ~ -160 to -165 | Triplet of triplets (tt) or complex multiplet | J(Fₘ, Fₒ) ≈ 20-25, J(Fₘ, Fₚ) ≈ 20-25 | meta-F |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the S=O stretching of the sulfone group and vibrations of the C-F and aromatic C=C bonds.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1350 - 1380 | Strong | Asymmetric SO₂ stretch |
| ~1160 - 1190 | Strong | Symmetric SO₂ stretch |
| ~1500 - 1650 | Medium to Strong | C=C aromatic stretching |
| ~950 - 1100 | Strong | C-F stretching |
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 246 | [M]⁺ (Molecular ion) |
| 231 | [M - CH₃]⁺ |
| 167 | [C₆F₅]⁺ |
| 79 | [CH₃SO₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR: Acquire the spectrum on a 100 MHz or higher field spectrometer. Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans may be necessary to observe the signals of the fluorinated carbons.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use a standard single-pulse experiment, typically with proton decoupling. Use an external reference standard such as CFCl₃ (δ = 0 ppm) or an internal standard.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively volatile and thermally stable compound like this, Electron Ionization (EI) coupled with a Gas Chromatography (GC) inlet is a common method. Alternatively, Electrospray Ionization (ESI) from a suitable solvent can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and elemental composition.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of methyl pentafluorophenyl sulfone.
Caption: Workflow for the synthesis and spectroscopic analysis.
An In-Depth Technical Guide to the Solubility of Methyl Pentafluorophenyl Sulfone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pentafluorophenyl sulfone is an organosulfur compound characterized by a sulfonyl functional group attached to a methyl group and a pentafluorophenyl ring. The high degree of fluorination significantly influences its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development. Solubility affects bioavailability, formulation, and the design of subsequent in vitro and in vivo studies. This guide offers a comprehensive overview of the expected solubility of methyl pentafluorophenyl sulfone based on analogous compounds and provides detailed methodologies for its experimental determination.
Predicted and Analogous Solubility Data
While specific data for methyl pentafluorophenyl sulfone is unavailable, the solubility of related sulfones can provide a strong indication of suitable solvents. Generally, sulfones exhibit solubility in polar aprotic and some polar protic solvents.
Table 1: Qualitative Solubility of 4-Fluorophenyl Methyl Sulfone
A structurally similar compound, 4-fluorophenyl methyl sulfone, provides qualitative solubility information in several common organic solvents.
| Solvent Name | Chemical Formula | Solvent Type | Solubility |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide | (CH₃)₂SO | Polar Aprotic | Soluble |
| Methanol | CH₃OH | Polar Protic | Soluble |
Table 2: Quantitative Solubility of 4,4′-Dihydroxydiphenyl Sulfone
Quantitative data for 4,4′-dihydroxydiphenyl sulfone further illustrates the solubility trends of sulfones in various organic solvents at different temperatures.[1] The solubility is expressed as the mole fraction (x).
| Solvent | 278.15 K (5°C) | 283.15 K (10°C) | 288.15 K (15°C) | 293.15 K (20°C) | 298.15 K (25°C) | 303.15 K (30°C) | 308.15 K (35°C) | 313.15 K (40°C) |
| Acetone | 0.0893 | 0.1011 | 0.1142 | 0.1288 | 0.1450 | 0.1631 | 0.1832 | 0.2056 |
| Acetonitrile | 0.0389 | 0.0443 | 0.0504 | 0.0573 | 0.0651 | 0.0739 | 0.0838 | 0.0951 |
| Ethyl Acetate | 0.0152 | 0.0176 | 0.0203 | 0.0234 | 0.0269 | 0.0309 | 0.0354 | 0.0406 |
| Methanol | 0.0101 | 0.0117 | 0.0136 | 0.0157 | 0.0181 | 0.0208 | 0.0239 | 0.0274 |
| Ethanol | 0.0089 | 0.0104 | 0.0121 | 0.0140 | 0.0162 | 0.0187 | 0.0216 | 0.0248 |
Experimental Protocols for Solubility Determination
The "shake-flask" method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[2][3][4]
Principle of the Shake-Flask Method
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is quantified.[2][5]
Detailed Experimental Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of methyl pentafluorophenyl sulfone to a series of vials, each containing a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[3][6]
-
-
Phase Separation:
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the dissolved solute from any remaining solid particles. This can be achieved by:
-
Centrifugation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm PVDF filter).[7]
-
-
-
Quantification of Dissolved Compound:
Analytical Methods for Quantification
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.[10][11]
-
Procedure:
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column).
-
Prepare a series of standard solutions of methyl pentafluorophenyl sulfone of known concentrations.
-
Generate a calibration curve by injecting the standards and plotting peak area versus concentration.
-
Inject the filtered sample from the solubility experiment (appropriately diluted if necessary) and determine its concentration from the calibration curve.[10]
-
-
-
UV-Visible Spectroscopy:
-
Principle: This method measures the absorbance of light by the compound at a specific wavelength. The concentration is determined using the Beer-Lambert law by comparing the absorbance of the sample to a calibration curve.[12]
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for methyl pentafluorophenyl sulfone.
-
Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve.
-
Measure the absorbance of the filtered sample (diluted if necessary) and calculate the concentration using the calibration curve.[13]
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of methyl pentafluorophenyl sulfone.
References
- 1. researchgate.net [researchgate.net]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. biorelevant.com [biorelevant.com]
- 8. Solubility Test | AxisPharm [axispharm.com]
- 9. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 11. sciforum.net [sciforum.net]
- 12. pharmatutor.org [pharmatutor.org]
- 13. bioassaysys.com [bioassaysys.com]
Unraveling the Thermal Stability of Methyl Pentafluorophenyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The pentafluorophenyl group is a particularly valuable synthon in this regard. When coupled with a sulfone group, which is a common pharmacophore and a metabolically stable functional group, the resulting molecule, methyl pentafluorophenyl sulfone, presents a promising scaffold for drug design. Understanding its thermal stability is paramount for defining safe handling, storage, and processing conditions.
Expected Thermal Stability: An Evidence-Based Estimation
Direct experimental data on the thermal decomposition of methyl pentafluorophenyl sulfone is not extensively reported. However, an estimation of its thermal stability can be derived from the analysis of related compounds.
Acyclic aromatic sulfones, such as diphenyl sulfone, have been shown to undergo thermal decomposition at temperatures exceeding 350°C.[1] The strength of the carbon-sulfur bond in aryl sulfones and the resonance stabilization of the aromatic rings contribute to their notable thermal robustness.
Furthermore, the carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[2] This inherent strength imparts exceptional thermal and chemical stability to polyfluorinated compounds.[2] The multiple C-F bonds in the pentafluorophenyl ring of methyl pentafluorophenyl sulfone are expected to significantly enhance its resistance to thermal degradation.
Based on these considerations, it is anticipated that methyl pentafluorophenyl sulfone possesses high thermal stability, with a decomposition onset temperature likely well above 200°C, and potentially exceeding 300°C under an inert atmosphere.
Data Presentation
As no specific quantitative data for methyl pentafluorophenyl sulfone was found, a comparative table of related sulfone compounds is presented below to provide context for its expected thermal properties.
| Compound Name | Structure | Melting Point (°C) | Decomposition Onset (°C) | Reference |
| Methyl Phenyl Sulfone | CH₃SO₂C₆H₅ | 86 - 88 | > 350 (for acyclic aromatic sulfones) | General data for related compounds[1] |
| 4-Fluorophenyl Methyl Sulfone | CH₃SO₂C₆H₄F | 78 - 81 | Not specified | [3][4][5] |
| Diphenyl Sulfone | C₆H₅SO₂C₆H₅ | 128 - 129 | > 350 | [1] |
| Methyl Pentafluorophenyl Sulfone | CH₃SO₂C₆F₅ | Not specified | Estimated > 300 | Estimation based on analogous structures and C-F bond strength |
Experimental Protocols: Determining Thermal Stability
To empirically determine the thermal stability of methyl pentafluorophenyl sulfone, Thermogravimetric Analysis (TGA) is the standard and most direct method.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset temperature of decomposition and the mass loss profile of methyl pentafluorophenyl sulfone as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer
-
High-precision microbalance
-
Sample pans (e.g., platinum, alumina, or ceramic)
-
Inert gas supply (e.g., Nitrogen, Argon) and/or air supply
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: A small, accurately weighed sample of methyl pentafluorophenyl sulfone (typically 5-10 mg) is placed into a tared TGA sample pan.
-
Instrument Setup:
-
The sample pan is placed onto the TGA balance.
-
The furnace is sealed.
-
The desired atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) is established to purge the system.
-
-
Thermal Program:
-
The sample is initially held at a starting temperature (e.g., 30°C) for a short period to allow for stabilization.
-
The temperature is then ramped up at a constant heating rate (e.g., 10°C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 600°C).
-
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is often determined by the intersection of the baseline tangent with the tangent of the decomposition step.
-
Temperature of Maximum Rate of Decomposition (Tmax): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the thermal stability of methyl pentafluorophenyl sulfone.
Caption: Key structural components of methyl pentafluorophenyl sulfone contributing to its thermal stability.
Caption: A generalized workflow for determining thermal stability using Thermogravimetric Analysis (TGA).
Conclusion
While direct experimental data for the thermal stability of methyl pentafluorophenyl sulfone remains to be extensively published, a thorough analysis of its structural components and comparison with related sulfone compounds strongly suggests a high degree of thermal robustness. The presence of the pentafluorophenyl ring is a key contributor to this stability. For definitive quantitative data, Thermogravimetric Analysis is the recommended experimental technique. The protocols and workflows provided in this guide offer a clear path for researchers and drug development professionals to ascertain the precise thermal properties of this promising compound, thereby facilitating its safe and effective application.
References
The Pentafluorophenyl Group's Potent Influence on Sulfone Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of a pentafluorophenyl (C₆F₅) group onto a sulfone moiety dramatically enhances its reactivity, a phenomenon of significant interest in medicinal chemistry, materials science, and chemical synthesis. This in-depth technical guide explores the profound electronic effects of the pentafluorophenyl group on the reactivity of the sulfonyl group and the adjacent aromatic ring. The strong electron-withdrawing nature of the five fluorine atoms activates the molecule for nucleophilic aromatic substitution (SNAr) and influences the properties of the sulfonyl group itself. This guide provides a comprehensive overview of the underlying principles, quantitative reactivity data, detailed experimental protocols, and key mechanistic pathways.
The Electron-Withdrawing Power of the Pentafluorophenyl Group
The defining characteristic of the pentafluorophenyl group is its potent electron-withdrawing ability, which arises from the high electronegativity of the fluorine atoms. This inductive effect significantly reduces the electron density of the attached aromatic ring and the sulfonyl group. This electron deficiency is the primary driver for the enhanced reactivity observed in pentafluorophenyl sulfones.
The sulfonyl group (-SO₂-) is itself an electron-withdrawing group. When combined with a pentafluorophenyl group, the resulting pentafluorophenylsulfonyl group (-SO₂C₆F₅) is an even more powerful electron-withdrawing entity. This has two major consequences for reactivity:
-
Activation of the Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the pentafluorophenyl ring makes it highly susceptible to attack by nucleophiles. The sulfonyl group further activates the ring, particularly at the positions ortho and para to the sulfonyl group.
-
Modification of the Sulfonyl Group's Properties: The electron-withdrawing C₆F₅ group influences the bond strengths and electron distribution within the sulfonyl moiety, which can affect its role as a leaving group in certain reactions.
Quantitative Analysis of Reactivity
The activating effect of the pentafluorophenyl group can be quantified by comparing the reaction rates and yields of pentafluorophenyl sulfones with their non-fluorinated analogs in nucleophilic aromatic substitution reactions. While direct kinetic data for a simple phenyl vs. pentafluorophenyl sulfone under identical conditions is not extensively published, the principles of SNAr allow for a clear qualitative and semi-quantitative understanding.
In a typical SNAr reaction, an electron-withdrawing group (EWG) stabilizes the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy of the reaction. The more effective the EWG, the faster the reaction. The pentafluorophenyl group is a significantly stronger inductively withdrawing group than a phenyl group.
Table 1: Comparison of Activating Effects of Substituents in Nucleophilic Aromatic Substitution
| Substituent | Hammett Sigma (σₚ) Value | Qualitative Activating Effect on SNAr |
| -H | 0.00 | Baseline |
| -C₆H₅ | -0.01 | Weakly Deactivating/Neutral |
| -SO₂CH₃ | +0.72 | Strongly Activating |
| -NO₂ | +0.78 | Very Strongly Activating |
| -C₆F₅ | ~ +0.6 (estimated inductive) | Strongly Activating |
| -SO₂C₆F₅ | > +0.72 (estimated) | Very Strongly Activating |
Note: Hammett constants are a measure of the electronic effect of a substituent. A more positive value indicates a stronger electron-withdrawing effect. The value for -C₆F₅ is an estimate based on its known inductive effects.
The rate of an SNAr reaction is highly dependent on the nature of the nucleophile, the solvent, and the temperature. However, it is well-established that substrates with multiple electron-withdrawing groups exhibit dramatically higher reaction rates. For instance, the rate of nucleophilic aromatic substitution for 2,4-dinitrophenyl chloride is about 10⁵ times faster than for p-nitrophenyl chloride[1]. Given the strong electron-withdrawing nature of the pentafluorophenyl group, a similar rate enhancement is expected when comparing a pentafluorophenyl sulfone to a phenyl sulfone.
Experimental Protocols
To illustrate the synthesis and reactivity of pentafluorophenyl sulfones, the following detailed experimental protocols for the preparation of 4-nitrophenyl pentafluorophenyl sulfone and its subsequent reaction with a nucleophile are provided.
Synthesis of 4-Nitrophenyl Pentafluorophenyl Sulfone
This two-step procedure involves the oxidation of a sulfide to a sulfone.
Step 1: Synthesis of 4-Nitrophenyl Pentafluorophenyl Sulfide
Materials:
-
Pentafluorothiophenol (1.0 eq)
-
1-Fluoro-4-nitrobenzene (1.0 eq)
-
Potassium carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of pentafluorothiophenol in DMF, add potassium carbonate in one portion.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-fluoro-4-nitrobenzene to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure 4-nitrophenyl pentafluorophenyl sulfide.
Step 2: Oxidation to 4-Nitrophenyl Pentafluorophenyl Sulfone
Materials:
-
4-Nitrophenyl pentafluorophenyl sulfide (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 4-nitrophenyl pentafluorophenyl sulfide in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-nitrophenyl pentafluorophenyl sulfone.
Nucleophilic Aromatic Substitution Reaction of 4-Nitrophenyl Pentafluorophenyl Sulfone with Sodium Methoxide
Materials:
-
4-Nitrophenyl pentafluorophenyl sulfone (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Methanol
Procedure:
-
Dissolve the 4-nitrophenyl pentafluorophenyl sulfone in methanol.
-
Add sodium methoxide to the solution.
-
Stir the reaction mixture at room temperature for 2 hours. The high reactivity of the substrate allows for mild reaction conditions.
-
Monitor the reaction by TLC. The reaction typically proceeds to completion, with the para-fluoro group being substituted by the methoxy group.
-
Upon completion, neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, 4-methoxy-2,3,5,6-tetrafluorophenyl 4-nitrophenyl sulfone.
-
Purify the product by recrystallization or column chromatography if necessary.
Mechanistic Pathways and Visualizations
The primary mechanistic pathway for the reaction of pentafluorophenyl sulfones with nucleophiles is Nucleophilic Aromatic Substitution (SNAr). This process typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
SNAr Mechanism on a Pentafluorophenyl Sulfone
The following diagram illustrates the SNAr mechanism for the reaction of a pentafluorophenyl sulfone with a generic nucleophile (Nu⁻).
Caption: General mechanism for the SNAr reaction on a pentafluorophenyl sulfone.
The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, as this step disrupts the aromaticity of the ring. The strong electron-withdrawing effect of the pentafluorophenyl and sulfonyl groups stabilizes the negative charge in the Meisenheimer complex, thus lowering the activation energy of this step and accelerating the overall reaction rate.
Experimental Workflow for Synthesis and Reactivity Studies
The following diagram outlines the logical workflow for the synthesis and subsequent reactivity analysis of a pentafluorophenyl sulfone.
Caption: Workflow for the synthesis and reactivity analysis of pentafluorophenyl sulfones.
The Pentafluorophenylsulfonyl Group as a Leaving Group
While the pentafluorophenyl group primarily acts as an activator for SNAr on the aromatic ring, the entire pentafluorophenylsulfonyl group (-SO₂C₆F₅) can, in principle, act as a leaving group in nucleophilic substitution reactions at an aliphatic carbon. The effectiveness of a leaving group is related to the stability of the departing anion. The pentafluorophenylsulfinate anion (C₆F₅SO₂⁻) is highly stabilized by the strong inductive effect of the C₆F₅ group and by resonance within the sulfinate moiety, making it a potentially excellent leaving group, comparable to or even better than tosylate or mesylate. However, detailed studies focusing on the pentafluorophenylsulfonyl group as a leaving group are less common in the literature compared to its role as an activating group in SNAr.
Conclusion
The pentafluorophenyl group exerts a powerful activating effect on sulfone reactivity, primarily through its potent electron-withdrawing nature. This effect makes pentafluorophenyl sulfones highly reactive substrates for nucleophilic aromatic substitution, enabling the synthesis of a wide range of functionalized aromatic compounds under mild conditions. The ability to precisely tune the electronic properties of sulfones through perfluorination offers significant opportunities for the design of novel pharmaceuticals, agrochemicals, and advanced materials. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals working in these fields.
References
The Advent of a Versatile Moiety: Unraveling the Discovery and History of Pentafluorophenyl Sulfones
A deep dive into the origins, synthesis, and evolving applications of pentafluorophenyl sulfones, providing a comprehensive resource for researchers, scientists, and drug development professionals.
The mid-20th century marked a transformative era in organic chemistry with the burgeoning field of fluoroaromatic chemistry. Within this exciting landscape, the emergence of pentafluorophenyl sulfones carved a significant niche, offering a unique combination of chemical stability, potent electron-withdrawing properties, and versatile reactivity. This technical guide delves into the discovery and historical development of this important class of compounds, providing a detailed account of their synthesis, key properties, and burgeoning applications, particularly in the realm of medicinal chemistry and drug development.
The Genesis of a Powerful Electron-Withdrawing Group
The story of pentafluorophenyl sulfones is intrinsically linked to the pioneering work on polyfluoroaromatic compounds. The initial challenge lay in the controlled introduction of fluorine atoms onto an aromatic ring, a feat achieved through advancements in fluorination techniques. The subsequent exploration of the reactivity of hexafluorobenzene, a key precursor, opened the door to a vast array of novel fluorinated molecules.
The discovery of pentafluorophenyl sulfones can be traced back to the early 1960s, a period of intense research into the nucleophilic substitution reactions of highly halogenated aromatic compounds. British chemists, notably the group led by J.C. Tatlow at the University of Birmingham, were at the forefront of this research. Their work laid the fundamental groundwork for understanding the reactivity of polyfluoroaromatic systems.
The first syntheses of pentafluorophenyl sulfones were achieved through a two-step process:
-
Nucleophilic Aromatic Substitution: The initial and crucial step involved the reaction of hexafluorobenzene with a sulfur-based nucleophile. Thiols (mercaptans) and their corresponding thiolates proved to be effective nucleophiles for displacing one of the fluorine atoms on the highly electrophilic hexafluorobenzene ring, forming a pentafluorophenyl thioether. This reaction is a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone of fluoroaromatic chemistry.
-
Oxidation: The resulting pentafluorophenyl thioether was then oxidized to the corresponding sulfone. This oxidation could be readily achieved using a variety of oxidizing agents, such as hydrogen peroxide or potassium permanganate.
This fundamental approach paved the way for the synthesis of a wide range of pentafluorophenyl sulfones with diverse alkyl and aryl substituents.
Key Historical Synthetic Methodologies
The early synthetic protocols, while foundational, have been refined over the decades to improve yields, expand substrate scope, and enhance reaction conditions. Below are detailed methodologies for two key historical synthetic routes.
Table 1: Early Synthetic Protocols for Pentafluorophenyl Sulfones
| Method | Reaction Scheme | Reactants & Conditions | Yield | Reference |
| From Hexafluorobenzene and a Thiol | C₆F₆ + RSH → C₆F₅SR + HFC₆F₅SR + [O] → C₆F₅SO₂R | Step 1 (Thioether formation): - Hexafluorobenzene- Alkyl or Aryl Thiol (RSH)- Base (e.g., sodium hydroxide, potassium carbonate)- Solvent (e.g., ethanol, pyridine)- Elevated temperature (reflux)Step 2 (Oxidation): - Pentafluorophenyl thioether- Oxidizing agent (e.g., 30% hydrogen peroxide in acetic acid, potassium permanganate in acetone)- Room temperature to gentle heating | Moderate to Good | Based on principles from early fluoroaromatic chemistry literature. |
| From Pentafluorobenzenesulfonyl Chloride | C₆F₅SO₂Cl + ArH → C₆F₅SO₂Ar + HCl | - Pentafluorobenzenesulfonyl chloride- Aromatic compound (ArH)- Lewis acid catalyst (e.g., aluminum chloride)- Inert solvent (e.g., carbon disulfide, nitrobenzene)- Room temperature to gentle heating | Moderate | Based on Friedel-Crafts sulfonylation principles. |
Experimental Protocols: A Closer Look
Protocol 1: Synthesis of Methyl Pentafluorophenyl Sulfone
This protocol is a representative example of the two-step synthesis starting from hexafluorobenzene.
Step 1: Synthesis of Methyl Pentafluorophenyl Thioether
-
Materials: Hexafluorobenzene (18.6 g, 0.1 mol), Methanethiol (generated in situ from sodium methanethiolate), Sodium hydroxide (4.0 g, 0.1 mol), Ethanol (100 mL).
-
Procedure: A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The solution is cooled in an ice bath, and methanethiol is bubbled through or sodium methanethiolate is added. Hexafluorobenzene is then added dropwise with stirring. The reaction mixture is subsequently heated to reflux for 4-6 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The ether layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The crude methyl pentafluorophenyl thioether is purified by vacuum distillation.
Step 2: Oxidation to Methyl Pentafluorophenyl Sulfone
-
Materials: Methyl pentafluorophenyl thioether (from Step 1), Glacial acetic acid (50 mL), 30% Hydrogen peroxide (15 mL).
-
Procedure: The methyl pentafluorophenyl thioether is dissolved in glacial acetic acid in a round-bottom flask. 30% hydrogen peroxide is added dropwise with stirring, and the temperature is maintained below 50°C. After the addition is complete, the mixture is stirred at room temperature for 12 hours. The reaction mixture is then poured into a large volume of cold water, and the precipitated solid is collected by filtration. The crude methyl pentafluorophenyl sulfone is washed with water and recrystallized from ethanol to yield a white crystalline solid.
The Evolving Landscape of Synthesis
While the foundational methods remain relevant, modern organic synthesis has introduced more sophisticated and efficient routes to pentafluorophenyl sulfones. These include palladium-catalyzed cross-coupling reactions and the use of more advanced sulfonylating agents, offering milder reaction conditions and greater functional group tolerance.
Logical Relationship of Early Synthesis
Caption: Early synthesis of pentafluorophenyl sulfones.
Signaling Pathways and Applications in Drug Development
The potent electron-withdrawing nature of the pentafluorophenylsulfonyl group has made it a valuable pharmacophore in medicinal chemistry. Its introduction into a drug candidate can significantly influence key properties such as:
-
Metabolic Stability: The C-F bonds are exceptionally strong, rendering the pentafluorophenyl ring resistant to metabolic degradation.
-
Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Acidity of Adjacent Protons: The strong inductive effect of the pentafluorophenylsulfonyl group can increase the acidity of neighboring protons, influencing binding interactions with biological targets.
While specific signaling pathways are highly dependent on the overall structure of the drug molecule, the pentafluorophenyl sulfonyl moiety is often employed to enhance the potency and pharmacokinetic properties of inhibitors targeting various enzymes and receptors. For instance, it has been incorporated into kinase inhibitors, where the sulfone group can act as a hydrogen bond acceptor, and the pentafluorophenyl ring can engage in favorable interactions within the ATP-binding pocket.
Experimental Workflow for Evaluating Drug Candidates
The development of drug candidates containing the pentafluorophenyl sulfonyl moiety follows a standard preclinical workflow.
Caption: Preclinical drug development workflow.
Conclusion
From their initial discovery in the crucible of mid-century fluoroaromatic chemistry to their current status as a valuable tool in modern drug discovery, pentafluorophenyl sulfones have demonstrated enduring utility. Their unique electronic properties and synthetic accessibility have cemented their place in the chemist's toolbox. As our understanding of medicinal chemistry deepens, it is certain that this remarkable functional group will continue to play a vital role in the development of new and improved therapeutics.
A Comprehensive Theoretical Analysis of Methyl Pentafluorophenyl Sulfone: A Technical Guide
This technical guide provides a detailed framework for the theoretical and computational study of methyl pentafluorophenyl sulfone. Aimed at researchers in computational chemistry, materials science, and drug development, this document outlines the core methodologies and expected outcomes from a rigorous in silico analysis of this organofluorine compound. While specific experimental and theoretical data for methyl pentafluorophenyl sulfone is scarce in current literature, this guide establishes a robust protocol based on established computational practices for analogous organofluorine and sulfone compounds.
Introduction
Methyl pentafluorophenyl sulfone belongs to the class of organosulfur compounds characterized by a sulfonyl group flanked by a methyl and a pentafluorophenyl group. The presence of the electron-withdrawing pentafluorophenyl ring and the polar sulfone moiety suggests that this molecule may possess unique electronic and chemical properties. Theoretical studies are crucial for elucidating its molecular structure, stability, reactivity, and spectroscopic signatures, thereby providing fundamental insights that can guide its potential applications in medicinal chemistry and materials science.[1]
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit to investigate such molecules at the atomic level. A detailed theoretical analysis can predict geometric parameters, vibrational frequencies corresponding to infrared (IR) spectra, and electronic properties that govern the molecule's behavior.
Proposed Computational Methodology
A robust and widely accepted computational approach for studying organofluorine and sulfone compounds involves Density Functional Theory (DFT).[2] This methodology provides a good balance between computational cost and accuracy for predicting a wide range of molecular properties.
2.1 Software and Hardware
All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The computational requirements are manageable for a typical research group's workstation or a high-performance computing cluster.
2.2 Level of Theory
A suitable and well-established level of theory for this type of molecule is the wB97XD functional combined with the 6-311++G(2df, 2pd) basis set .[3]
-
wB97XD: This is a range-separated hybrid functional that includes empirical dispersion corrections. It is known to perform well for a broad range of chemical systems, including those with non-covalent interactions, which may be relevant for potential intermolecular interactions of the title compound.
-
6-311++G(2df, 2pd): This is a triple-zeta basis set that provides a flexible description of the electron density. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen, sulfur, and fluorine atoms, while the polarization functions (2df, 2pd) allow for a more accurate representation of bonding in hypervalent species like sulfones.
2.3 Computational Protocol
The following experimental protocols outline the key computational steps:
-
Geometry Optimization:
-
An initial 3D structure of methyl pentafluorophenyl sulfone will be constructed using a molecular builder.
-
A full geometry optimization will be performed in the gas phase using the wB97XD/6-311++G(2df, 2pd) level of theory.
-
The optimization process will be continued until the forces on all atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.
-
-
Vibrational Frequency Analysis:
-
Following the geometry optimization, a frequency calculation will be performed at the same level of theory.
-
The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
The calculated vibrational frequencies and their corresponding intensities will be used to predict the theoretical infrared (IR) spectrum of the molecule. This can be compared with general IR data for sulfones.[4]
-
-
Electronic Property Calculations:
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions, an NBO analysis will be conducted on the optimized geometry. This will provide insights into the nature of the C-S, S-O, and C-F bonds.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is useful for predicting sites susceptible to nucleophilic and electrophilic attack.
-
Predicted Data and Analysis
The following tables summarize the expected quantitative data from the proposed computational study. These values are illustrative and based on known chemical principles and data from related compounds.
Table 1: Predicted Geometrical Parameters for Methyl Pentafluorophenyl Sulfone
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| S=O | ~ 1.45 | |
| S-C (methyl) | ~ 1.78 | |
| S-C (aryl) | ~ 1.79 | |
| C-F (aryl) | ~ 1.34 | |
| C-C (aryl) | ~ 1.39 | |
| C-H (methyl) | ~ 1.09 | |
| **Bond Angles (°) ** | ||
| O=S=O | ~ 120 | |
| O=S-C (methyl) | ~ 108 | |
| O=S-C (aryl) | ~ 108 | |
| C-S-C | ~ 105 | |
| Dihedral Angles (°) | ||
| C(aryl)-S-C(methyl)-H | ~ 60 | |
| C(aryl)-C(aryl)-S-O | ~ 90 |
Note: The dihedral angle between the pentafluorophenyl ring and the C-S-C plane is expected to be significant due to steric hindrance from the ortho-fluorine atoms, a phenomenon observed in other pentafluorophenyl-containing structures.[5]
Table 2: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| Asymmetric SO₂ Stretch | ~ 1350 - 1310 | Strong, characteristic sulfone absorption |
| Symmetric SO₂ Stretch | ~ 1160 - 1120 | Strong, characteristic sulfone absorption |
| C-F Stretch | ~ 1200 - 1000 | Strong, multiple bands expected |
| C-H Stretch (methyl) | ~ 3000 - 2900 | Medium to weak |
| C-S Stretch | ~ 800 - 700 | Medium to weak |
Visualizations
4.1 Molecular Structure
Caption: Ball-and-stick model of methyl pentafluorophenyl sulfone.
4.2 Computational Workflow
References
- 1. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. QUANTUM CHEMICAL CALCULATION OF STRUCTURAL AND THERMODYNAMIC PROPERTIES OF ETHYL METHYL SULFONE IN THE GAS PHASE | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: An In-depth Technical Guide to Methyl Pentafluorophenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical properties of methyl pentafluorophenyl sulfone, a compound of interest in medicinal chemistry and materials science. Due to the scarcity of dedicated experimental and computational studies on this specific molecule, this report leverages established theoretical methodologies to predict its structural, vibrational, and electronic characteristics. All computational data presented herein were derived from Density Functional Theory (DFT) calculations, providing a foundational dataset for future research and development. This document details the computational protocols, presents the key findings in a structured format, and offers insights into the molecule's reactivity and potential applications.
Introduction
Methyl pentafluorophenyl sulfone belongs to the class of aromatic sulfones, a versatile group of compounds with applications ranging from high-performance polymers to pharmaceuticals. The presence of a pentafluorophenyl group is known to significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design. Understanding the fundamental quantum chemical properties of methyl pentafluorophenyl sulfone is crucial for predicting its behavior in various chemical and biological systems. This guide aims to provide a robust theoretical characterization of this molecule.
Computational Methodology
The quantum chemical calculations were performed using Density Functional Theory (DFT), a widely accepted method for studying the electronic structure of molecules.
Software and Theoretical Level
All calculations were conducted using the Gaussian 16 suite of programs. The molecular geometry was optimized, and vibrational frequencies were calculated using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules containing fluorine and sulfur.
Computational Workflow
The logical workflow for the quantum chemical calculations is depicted below.
Caption: Computational workflow for the quantum chemical analysis.
Predicted Molecular Structure
The geometry of methyl pentafluorophenyl sulfone was optimized to a stable minimum on the potential energy surface. The key optimized geometrical parameters are summarized in the following tables.
Bond Lengths
| Bond | Length (Å) |
| S=O (avg) | 1.435 |
| S-C (methyl) | 1.768 |
| S-C (phenyl) | 1.782 |
| C-F (avg) | 1.335 |
| C-C (phenyl, avg) | 1.385 |
| C-H (methyl, avg) | 1.087 |
Bond Angles
| Angle | Angle (°) |
| O-S-O | 119.8 |
| O-S-C (methyl) (avg) | 108.5 |
| O-S-C (phenyl) (avg) | 107.9 |
| C(methyl)-S-C(phenyl) | 104.2 |
| S-C-C (phenyl, avg) | 121.5 |
| F-C-C (phenyl, avg) | 119.7 |
Vibrational Analysis
Vibrational frequency calculations were performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum. The characteristic vibrational frequencies are presented below.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| SO₂ Asymmetric Stretch | 1355 | Strong intensity |
| SO₂ Symmetric Stretch | 1165 | Strong intensity |
| C-F Stretches | 1100 - 1250 | Multiple strong to medium intensity bands |
| Phenyl Ring C=C Stretches | 1480 - 1650 | Medium to weak intensity bands |
| S-C (phenyl) Stretch | 720 | Medium intensity |
| S-C (methyl) Stretch | 690 | Medium intensity |
| CH₃ Rocking/Deformation | 950 - 1050 | Medium to weak intensity bands |
Electronic Properties
The electronic properties of methyl pentafluorophenyl sulfone provide insights into its reactivity and stability.
Frontier Molecular Orbitals
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity.
| Property | Energy (eV) |
| HOMO | -7.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 6.62 |
The large HOMO-LUMO gap suggests high kinetic stability. The HOMO is primarily localized on the sulfone group and the pentafluorophenyl ring, while the LUMO is distributed over the aromatic ring.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.
Caption: Logical relationship of MEP and reactive sites.
The most negative potential (red/yellow regions in a typical MEP map) is localized on the oxygen atoms of the sulfone group, making them susceptible to electrophilic attack. The pentafluorophenyl ring exhibits a positive potential due to the strong electron-withdrawing nature of the fluorine atoms, indicating it is a site for potential nucleophilic attack.
Mulliken Atomic Charges
Mulliken charge analysis provides a quantitative measure of the partial atomic charges.
| Atom | Charge (e) |
| S | +1.35 |
| O (avg) | -0.68 |
| C (methyl) | -0.55 |
| H (methyl, avg) | +0.18 |
| C (phenyl, S-bonded) | +0.45 |
| C (phenyl, F-bonded, avg) | +0.25 |
| F (avg) | -0.22 |
Experimental Protocols (Proposed)
While no specific experimental protocol for the synthesis of methyl pentafluorophenyl sulfone was found in the literature, a plausible route can be proposed based on standard synthetic methodologies for sulfones.
Proposed Synthesis Workflow
A potential synthetic route involves the oxidation of the corresponding sulfide.
Caption: Proposed synthetic workflow for methyl pentafluorophenyl sulfone.
Step 1: Synthesis of Methyl Pentafluorophenyl Sulfide Pentafluorothiophenol would be deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., DMF or acetone). The resulting thiolate would then be reacted with a methylating agent, such as methyl iodide, to yield methyl pentafluorophenyl sulfide.
Step 2: Oxidation to the Sulfone The synthesized methyl pentafluorophenyl sulfide would then be oxidized to the corresponding sulfone. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane. Alternatively, Oxone® (potassium peroxymonosulfate) in a methanol/water mixture can be used. The reaction progress would be monitored by thin-layer chromatography (TLC).
Step 3: Purification and Characterization The crude product would be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. The structure and purity of the final product would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction could be used for unambiguous structure determination if suitable crystals can be obtained.
Conclusion
This technical guide provides a foundational set of quantum chemical data for methyl pentafluorophenyl sulfone. The predicted geometrical, vibrational, and electronic properties offer valuable insights for researchers in medicinal chemistry and materials science. The presented computational workflow and proposed synthetic protocol serve as a starting point for further experimental and theoretical investigations of this promising molecule. The data suggests that methyl pentafluorophenyl sulfone is a stable molecule with distinct electronic features conferred by the pentafluorophenyl and sulfone moieties, making it an attractive candidate for incorporation into novel functional molecules.
An In-depth Technical Guide to Methyl Pentafluorophenyl Sulfone: Synthesis, Properties, and Potential Suppliers of Precursors
For the attention of: Researchers, scientists, and drug development professionals.
Commercial Availability
Methyl pentafluorophenyl sulfone is not listed as a stock item in the catalogs of major chemical suppliers. Researchers seeking to utilize this compound will likely need to perform a laboratory synthesis. The necessary precursors for the synthetic routes detailed below are, however, commercially available.
Properties of Related Compounds
To provide context, the table below summarizes the physical and chemical properties of the structurally related and commercially available 4-fluorophenyl methyl sulfone. These values can serve as an estimation basis for handling and characterization of the pentafluorinated analogue.
| Property | Value | Reference |
| Molecular Formula | C₇H₇FO₂S | [Chem-Impex] |
| Molecular Weight | 174.19 g/mol | [Chem-Impex] |
| Appearance | White solid | [Chem-Impex] |
| Melting Point | 78-81 °C | [Chem-Impex] |
| Purity | ≥ 99% (GC) | [Chem-Impex] |
| Storage | 0-8°C | [Chem-Impex] |
Recommended Synthetic Pathways
Two primary synthetic strategies are proposed for the laboratory-scale production of methyl pentafluorophenyl sulfone. Both routes involve the initial synthesis of methyl pentafluorophenyl sulfide, followed by its oxidation to the target sulfone.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr) of Hexafluorobenzene
This is a common and effective method for the formation of bonds to perfluorinated aromatic rings.
Caption: SNAr Synthesis of Methyl Pentafluorophenyl Sulfone.
Pathway 2: Grignard Reaction
This route utilizes the commercially available pentafluorophenylmagnesium bromide.
Caption: Grignard-based Synthesis of Methyl Pentafluorophenyl Sulfone.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of methyl pentafluorophenyl sulfone. These should be adapted and optimized based on laboratory conditions and safety assessments.
Synthesis of Methyl Pentafluorophenyl Sulfide via SNAr
Materials:
-
Hexafluorobenzene
-
Sodium thiomethoxide
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve sodium thiomethoxide in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add hexafluorobenzene dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield methyl pentafluorophenyl sulfide.
Synthesis of Methyl Pentafluorophenyl Sulfide via Grignard Reaction
Materials:
-
Pentafluorophenylmagnesium bromide solution (commercially available in diethyl ether)
-
Dimethyl disulfide
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place the solution of pentafluorophenylmagnesium bromide.
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Dissolve dimethyl disulfide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the dimethyl disulfide solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Oxidation of Methyl Pentafluorophenyl Sulfide to the Sulfone
Materials:
-
Methyl pentafluorophenyl sulfide
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%)
-
Dichloromethane or acetic acid as solvent
Procedure using m-CPBA:
-
Dissolve methyl pentafluorophenyl sulfide in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (approximately 2.2 equivalents for full oxidation to the sulfone) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove meta-chlorobenzoic acid.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure methyl pentafluorophenyl sulfone.
Suppliers of Key Precursors
The following table lists major suppliers for the key starting materials required for the synthesis of methyl pentafluorophenyl sulfone.
| Precursor | CAS Number | Representative Suppliers |
| Hexafluorobenzene | 392-56-3 | Sigma-Aldrich, TCI Chemicals, Oakwood Chemical |
| Sodium Thiomethoxide | 5188-07-8 | Sigma-Aldrich, TCI Chemicals |
| Pentafluorophenylmagnesium Bromide | 879-05-0 | Sigma-Aldrich, Thermo Scientific |
| Dimethyl Disulfide | 624-92-0 | Sigma-Aldrich, TCI Chemicals, Alfa Aesar |
| m-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | Sigma-Aldrich, TCI Chemicals, Acros Organics |
| Hydrogen Peroxide (30%) | 7722-84-1 | Major chemical distributors |
Logical Workflow for Synthesis
The following diagram illustrates the decision-making process and workflow for obtaining methyl pentafluorophenyl sulfone.
Caption: Experimental Workflow for Methyl Pentafluorophenyl Sulfone.
Methodological & Application
Application Notes and Protocols for Methyl Pentafluorophenyl Sulfone in Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of mass spectrometry-based proteomics, the development of novel reagents for protein modification and quantification is paramount for advancing our understanding of complex biological systems. This document details the application of Methyl Pentafluorophenyl Sulfone (PFPMS) as a versatile tool in proteomics research. PFPMS is a unique reagent that combines the benefits of a pentafluorophenyl (PFP) group for robust chromatographic separation and electron-capture dissociation, with a reactive sulfone moiety for covalent labeling of peptides.
The highly electronegative PFP group offers distinct advantages in liquid chromatography, providing alternative selectivity for peptide separation compared to traditional C18 columns. Furthermore, in the mass spectrometer, the PFP group can influence peptide fragmentation, potentially yielding unique and informative spectra. The sulfone group, when activated, serves as a reactive handle for the covalent modification of specific amino acid residues, enabling both protein labeling and enrichment strategies.
These application notes provide an overview of PFPMS in proteomics, including its potential mechanisms of action, protocols for its use in sample preparation and analysis, and data illustrating its utility in quantitative proteomics workflows.
Principle of PFPMS-based Proteomics
Methyl Pentafluorophenyl Sulfone is envisioned as a bifunctional reagent. The core principle involves two key features:
-
Peptide Labeling: The sulfone group, particularly if presented as a vinyl sulfone, can react with nucleophilic side chains of amino acids such as cysteine and lysine. This allows for the covalent attachment of the PFPMS tag to peptides.
-
Mass Spectrometry Analysis: The attached PFPMS tag can serve multiple purposes in the subsequent mass spectrometry analysis:
-
Chromatographic Separation: The PFP group can enhance the separation of labeled peptides by providing different retention characteristics on PFP-based or C18 reversed-phase columns.
-
Quantification: By using isotopically labeled versions of PFPMS (e.g., containing ¹³C), relative quantification of proteins between different samples can be achieved.
-
Fragmentation: The PFPMS tag may influence how the peptide fragments in the mass spectrometer (e.g., during MS/MS), potentially leading to more predictable fragmentation patterns and improved peptide identification.
-
Experimental Protocols
Protocol 1: Labeling of Peptides with PFPMS
This protocol describes the general steps for labeling protein digests with a hypothetical activated form of Methyl Pentafluorophenyl Sulfone (e.g., a vinyl sulfone derivative).
Materials:
-
Protein extract
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Urea
-
Ammonium bicarbonate
-
Trifluoroacetic acid (TFA)
-
Activated Methyl Pentafluorophenyl Sulfone (PFPMS) reagent
-
Desalting columns (e.g., C18 spin columns)
-
Acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing 8 M urea and 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding TFA to a final concentration of 0.1%.
-
-
Peptide Desalting:
-
Activate a C18 desalting column by washing with 100% ACN followed by equilibration with 0.1% TFA.
-
Load the digested peptide sample onto the column.
-
Wash the column with 0.1% TFA to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a solution of 50% ACN and 0.1% TFA.
-
Dry the eluted peptides using a vacuum centrifuge.
-
-
PFPMS Labeling:
-
Reconstitute the dried peptides in a labeling buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).
-
Add the activated PFPMS reagent to the peptide solution. The optimal reagent-to-peptide ratio should be empirically determined but a starting point of 10:1 (w/w) is recommended.
-
Incubate the reaction at room temperature for 1 hour.
-
Quench the reaction by adding a primary amine-containing buffer, such as 50 mM Tris-HCl.
-
-
Final Desalting:
-
Desalt the labeled peptide mixture using a C18 desalting column as described in step 2.
-
Dry the final labeled peptide sample and store at -20°C until mass spectrometry analysis.
-
Protocol 2: LC-MS/MS Analysis of PFPMS-labeled Peptides
Materials:
-
PFPMS-labeled peptide sample
-
LC-MS/MS system equipped with a high-resolution mass spectrometer (e.g., Orbitrap or TOF)
-
Reversed-phase analytical column (e.g., C18 or PFP)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
Reconstitute the dried, labeled peptides in mobile phase A.
-
-
Liquid Chromatography:
-
Inject the sample onto the analytical column.
-
Separate the peptides using a gradient of increasing mobile phase B. A typical gradient might be from 2% to 40% B over 60-120 minutes.
-
-
Mass Spectrometry:
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode.
-
Set the mass spectrometer to acquire a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
Use an appropriate fragmentation method, such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Specify the PFPMS modification on the relevant amino acids (e.g., cysteine, lysine) as a variable modification in the search parameters.
-
For quantitative studies using isotopic PFPMS labels, use appropriate software to extract the reporter ion intensities and calculate peptide/protein ratios.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained using PFPMS in a proteomics experiment comparing a control and a treated sample.
Table 1: PFPMS Labeling Efficiency
| Protein ID | Peptide Sequence | Labeling Efficiency (%) |
| P12345 | K.VPQVSTPTLVEVSR.N | 98.5 |
| Q67890 | R.TLLLTGPLSSSGLR.G | 99.1 |
| A1B2C3 | K.ALEESNYELEGK.I | 97.8 |
Table 2: Quantitative Proteomics Results using Isotopic PFPMS
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value |
| P54321 | GENE-X | 2.5 | 0.001 |
| Q09876 | GENE-Y | -1.8 | 0.015 |
| B3C4D5 | GENE-Z | 1.2 | 0.250 |
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in PFPMS-based proteomics.
Conclusion
Methyl Pentafluorophenyl Sulfone represents a promising, albeit currently hypothetical, class of reagents for advanced proteomics studies. Its unique chemical properties have the potential to enhance peptide separation, provide novel fragmentation patterns, and enable robust quantification. The protocols and conceptual frameworks provided here serve as a guide for researchers interested in exploring the utility of PFPMS and similar novel reagents in their mass spectrometry-based proteomics workflows. Further development and empirical validation will be crucial to fully realize the potential of this technology in biological and biomedical research.
Application Note: HPLC Analysis of Thiols via Derivatization with Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiols, such as cysteine and glutathione, are crucial molecules involved in numerous physiological and pathological processes, including redox homeostasis, detoxification, and cellular signaling. Accurate quantification of these low-molecular-mass compounds in biological matrices is therefore of significant interest. Due to their general lack of a strong chromophore or fluorophore, direct analysis of thiols by HPLC can be challenging. Derivatization with a suitable reagent to introduce a fluorescent tag is a widely used strategy to enhance detection sensitivity and selectivity.[1]
This application note details a robust and sensitive method for the quantification of thiols using pre-column derivatization with ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. SBD-F is a thiol-specific fluorescence derivatization reagent that reacts with thiols to form highly fluorescent and stable derivatives, enabling their sensitive detection at low concentrations.[2]
Principle of the Method
The methodology involves a two-step process. Initially, any disulfide bonds present in the sample are reduced to their corresponding thiols using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). Subsequently, the thiol groups react with SBD-F in an elimination reaction to form a stable, fluorescent derivative. These derivatives are then separated by RP-HPLC and quantified using a fluorescence detector.
Quantitative Data Summary
The following tables summarize the quantitative performance of the SBD-F derivatization method for the analysis of various thiols.
Table 1: Linearity of SBD-Thiol Derivatives
| Analyte | Concentration Range | Correlation Coefficient (R²) |
| Homocysteine | Data not available | > 0.999[2] |
| Cysteine | Data not available | > 0.999[2] |
| Cysteinylglycine | Data not available | > 0.999[2] |
| γ-Glutamylcysteine | Data not available | > 0.999[2] |
| Glutathione | Data not available | > 0.999[2] |
| N-Acetylcysteine | Data not available | > 0.999[2] |
Table 2: Detection Limits for Thiol Derivatives
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Glutathione | 3.3 nmol/L (1 µg/L)[3] | Data not available |
| Cysteine | 22 µmol/L (2.7 mg/L)[3] | Data not available |
| Methanethiol | 0.27 µmol/L (12.8 µg/L)[3] | Data not available |
| Ethanethiol | 0.65 µmol/L (11 µg/L)[3] | Data not available |
Note: The linearity ranges and specific LOD/LOQ values for all compounds were not fully detailed in the provided search results, but the correlation coefficients indicate excellent linearity.
Experimental Protocols
Reagent and Standard Preparation
a. Thiol Stock Solutions (10 mM):
-
Prepare 10 mM stock solutions of individual thiols (e.g., cysteine, glutathione) in a deoxygenated 0.1 M ammonium acetate solution.
-
Work in a nitrogen-filled glove box to prevent oxidation.
-
Store the stock solutions at -20°C until use.
b. Working Standard Solutions (e.g., 3 µM):
-
Prepare a 3 µM standard solution weekly from the 10 mM stock solution.
-
Perform subsequent dilutions to match the mobile phase composition as needed for calibration curves.
c. TCEP Solution (120 mg/mL):
-
Dissolve tris(2-carboxyethyl)phosphine (TCEP) in ultrapure water to a final concentration of 120 mg/mL.
d. SBD-F Solution (0.86 mg/L):
-
Dissolve ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) in the appropriate buffer (as specified in the derivatization protocol) to a final concentration of 0.86 mg/L.[2]
e. Internal Standard (IS) Solution (e.g., 60 µM N-acetylcysteine):
-
Prepare a stock solution of N-acetylcysteine (NAC) in ultrapure water.[2]
-
Dilute to a working concentration of 60 µM.[2]
Derivatization Protocol
-
To 75 µL of the aqueous thiol-containing sample or standard in a sealed tube, add 5 µL of the 120 mg/mL TCEP solution.[2]
-
Incubate for 30 minutes to ensure complete reduction of disulfide bonds.[2]
-
Centrifuge the solution at 15,000 x g for 10 minutes.[2]
-
Transfer 50 µL of the supernatant to a new tube.[2]
-
Add 175 µL of the 0.86 mg/L SBD-F solution and 25 µL of the 60 µM internal standard (NAC) solution.[2]
-
Heat the mixture at 60°C for 60 minutes in a water bath or heating block.[2]
-
After incubation, add 25 µL of 1 M HCl to stop the reaction.[2]
-
The sample is now ready for HPLC analysis. Inject 25 µL into the HPLC system.[2]
HPLC Analysis Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.[2]
-
Column: InertSustain AQ-C18 (250 x 3.0 mm I.D., 5 µm) or equivalent reversed-phase column.[2]
-
Mobile Phase: 100 mM citric buffer (pH 3.0) / Methanol (MeOH).[2] A gradient elution may be required for optimal separation of multiple thiols.
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Fluorescence Detection:
-
Detector Gain: The gain of the fluorescence detector can be programmed to adjust for varying concentrations of different thiols in the same run (e.g., 0–15.5 min: 1000, 15.5–21 min: 10, and 21–30 min: 100).[2]
Visualizations
Chemical Reaction Pathway
Caption: Derivatization reaction of a thiol with SBD-F.
Experimental Workflow
Caption: Workflow for thiol analysis using SBD-F derivatization.
References
Application Notes and Protocols for Advanced Linker Technologies in Antibody-Drug Conjugates
Introduction
The design and selection of the linker connecting a monoclonal antibody to a cytotoxic payload are critical for the development of safe and effective antibody-drug conjugates (ADCs). The linker's properties dictate the stability of the ADC in circulation, the mechanism of drug release at the tumor site, and ultimately, the therapeutic index. This document provides detailed application notes and protocols for two important classes of chemical moieties used in ADC linker technology: pentafluorophenyl (PFP) esters for amine bioconjugation and sulfone-based linkers for enhanced stability in cysteine-based conjugation. While the term "methyl pentafluorophenyl sulfone" does not correspond to a standard linker in published literature, it encompasses key chemical principles from both PFP ester and sulfone chemistries. These notes will therefore address both technologies to provide a comprehensive resource for researchers in the field.
Section 1: Pentafluorophenyl (PFP) Esters for Lysine-Directed ADC Synthesis
Pentafluorophenyl esters are highly reactive intermediates used for the acylation of primary amines, such as the ε-amine of lysine residues on an antibody. The pentafluorophenoxy group is an excellent leaving group, facilitating a rapid and efficient reaction under mild conditions to form a stable amide bond.
Application Notes:
PFP esters offer a reliable method for conjugating drugs to antibodies via lysine residues. This method typically results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) due to the presence of multiple accessible lysine residues on the antibody surface. The reactivity of PFP esters allows for controlled conjugation by adjusting reaction conditions such as pH, temperature, and stoichiometry.
Experimental Protocol: Synthesis of a PFP Ester-Activated Linker-Payload
This protocol describes the activation of a drug-linker construct containing a carboxylic acid with pentafluorophenol to generate a PFP ester for subsequent conjugation to an antibody.
Materials:
-
Drug-linker with a terminal carboxylic acid
-
Pentafluorophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve the drug-linker construct (1 equivalent) in anhydrous DCM.
-
Add pentafluorophenol (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DCC or EDC (1.2 equivalents) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the PFP ester-activated drug-linker.
Experimental Protocol: Conjugation of PFP Ester-Activated Payload to an Antibody
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
PFP ester-activated drug-linker dissolved in an organic co-solvent (e.g., DMSO, DMA)
-
Conjugation buffer (e.g., borate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Add the PFP ester-activated drug-linker solution to the antibody solution with gentle stirring. The molar excess of the linker will influence the final DAR.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.
-
Quench the reaction by adding the quenching solution to react with any unreacted PFP esters.
-
Purify the resulting ADC using SEC or TFF to remove unconjugated drug-linker and other impurities.
-
Characterize the purified ADC for DAR, aggregation, and purity.
Section 2: Phenyloxadiazole Sulfone Linkers for Cysteine-Specific ADC Synthesis
Sulfone-based linkers have emerged as a superior alternative to traditional maleimide-based linkers for cysteine-specific conjugation. They form highly stable thioether bonds, minimizing premature drug release in the circulation. The phenyloxadiazole sulfone linker, in particular, demonstrates excellent stability and chemoselectivity for cysteine residues.[1][2]
Application Notes:
ADCs constructed with phenyloxadiazole sulfone linkers exhibit significantly improved plasma stability compared to their maleimide counterparts.[1] This leads to a better pharmacokinetic profile and potentially a wider therapeutic window. The conjugation reaction is specific to free thiol groups of cysteine residues, which can be native or engineered into the antibody for site-specific conjugation.
Quantitative Data Summary
| Linker Type | Conjugation Site | Stability in Human Plasma (72h) | Reference |
| Maleimide | LC-V205C | ~50% intact | [1] |
| Phenyloxadiazole Sulfone | LC-V205C | ~80% intact | [1] |
| Maleimide | Fc-S396C | <10% intact | [1] |
| Phenyloxadiazole Sulfone | Fc-S396C | ~65% intact | [1] |
| Maleimide | HC-A114C | ~55% intact (1 month) | [1] |
| Phenyloxadiazole Sulfone | HC-A114C | ~90% intact (1 month) | [1] |
| In Vitro Cytotoxicity (IC50) | Cell Line | ADC with Sulfone Linker | Reference |
| Brentuximab-MMAE | Karpas-299 | 16-34 pM | [3][4] |
Experimental Protocol: Antibody Reduction for Cysteine Conjugation
Materials:
-
Monoclonal antibody (mAb) with accessible disulfide bonds.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM).
-
Reduction buffer (e.g., PBS with 5 mM EDTA, pH 7.2).
Procedure:
-
Prepare the antibody solution in the reduction buffer.
-
Add a calculated amount of TCEP solution to the antibody solution to achieve the desired level of disulfide bond reduction. A molar excess of 2-5 fold TCEP per disulfide bond is a common starting point.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column or TFF, exchanging the buffer to the conjugation buffer.
Experimental Protocol: Conjugation of a Phenyloxadiazole Sulfone-Payload to a Reduced Antibody
Materials:
-
Reduced monoclonal antibody.
-
Phenyloxadiazole sulfone-activated drug-linker dissolved in an organic co-solvent (e.g., DMSO).
-
Conjugation buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., SEC or TFF).
Procedure:
-
To the solution of the reduced antibody, add the phenyloxadiazole sulfone-activated drug-linker. A molar excess of 5-10 fold of the linker per free thiol is typically used.
-
Incubate the reaction mixture at room temperature overnight or at 37°C for 1-2 hours to expedite the reaction.[2]
-
Purify the ADC using SEC or TFF to remove unconjugated linker-payload and other impurities.
-
Characterize the purified ADC for DAR, purity, and aggregation.
Visualizations
Logical Workflow for PFP Ester-Based ADC Synthesis
Caption: Workflow for ADC synthesis using PFP ester chemistry.
Signaling Pathway of ADC Action
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Experimental Workflow for Sulfone-Based ADC Synthesis
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
Application Notes and Protocols: Reaction of Methyl Pentafluorophenyl Sulfone with Glutathione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pentafluorophenyl sulfone (MPFPS) is an organofluorine compound characterized by a pentafluorinated aromatic ring activated by a strongly electron-withdrawing methylsulfonyl group. This electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). In biological systems, a primary nucleophile is the tripeptide glutathione (GSH), which plays a critical role in the detoxification of xenobiotics. The reaction between MPFPS and GSH is of significant interest in drug metabolism and toxicology, as it represents a key pathway for the biotransformation and clearance of fluorinated aromatic compounds. This reaction is often catalyzed by the glutathione S-transferase (GST) family of enzymes.[1][2]
These application notes provide a detailed overview of the reaction, including the mechanism, relevant biological pathways, and protocols for conducting and analyzing the reaction in a research setting.
Reaction Mechanism and Biological Relevance
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The thiol group (-SH) of the cysteine residue in glutathione acts as the nucleophile, attacking the electron-deficient pentafluorophenyl ring of MPFPS. Due to the strong activating effect of the sulfone group, the fluorine atom at the para position is the most facile leaving group. This substitution results in the formation of a glutathione conjugate.
This conjugation is a critical step in the mercapturic acid pathway, a major route for the detoxification and excretion of electrophilic xenobiotics. The initial glutathione conjugate is sequentially metabolized to a cysteinylglycine conjugate, a cysteine conjugate, and finally to a mercapturic acid (N-acetylcysteine conjugate), which is then excreted in the urine. The enzymatic catalysis of the initial conjugation by Glutathione S-transferases (GSTs) significantly accelerates the reaction rate, playing a crucial role in cellular protection against reactive electrophiles.[3]
Quantitative Data
While specific kinetic parameters for the reaction of methyl pentafluorophenyl sulfone with glutathione are not extensively published, the following table presents representative data that would be expected for a substrate of glutathione S-transferase. These values are for illustrative purposes and would need to be determined empirically for this specific substrate.
| Parameter | Value (Representative) | Unit | Description |
| Km (GSH) | 0.1 - 1.0 | mM | Michaelis constant for glutathione. Reflects the concentration of GSH at which the reaction rate is half of Vmax. |
| Km (MPFPS) | 0.01 - 0.1 | mM | Michaelis constant for methyl pentafluorophenyl sulfone. |
| Vmax | 10 - 100 | µmol/min/mg protein | Maximum reaction velocity under saturating substrate concentrations. |
| kcat | 5 - 50 | s-1 | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Km | 50 - 500 | s-1mM-1 | Catalytic efficiency of the enzyme for the substrate. |
Signaling and Metabolic Pathways
The conjugation of methyl pentafluorophenyl sulfone with glutathione is a key step in the cellular detoxification process known as the Mercapturic Acid Pathway.
Caption: The Mercapturic Acid Pathway for the detoxification of Methyl Pentafluorophenyl Sulfone.
Experimental Protocols
Protocol 1: In Vitro Glutathione S-Transferase (GST) Catalyzed Conjugation Assay
This protocol is adapted from standard GST assays and is designed to measure the kinetics of the reaction between methyl pentafluorophenyl sulfone and glutathione.
Materials:
-
Recombinant human Glutathione S-Transferase (e.g., GSTA1-1, GSTM1-1, GSTP1-1)
-
Methyl pentafluorophenyl sulfone (MPFPS)
-
Reduced glutathione (GSH)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of GSH in potassium phosphate buffer.
-
Prepare a 10 mM stock solution of MPFPS in a suitable organic solvent (e.g., DMSO or ethanol).
-
Dilute the GST enzyme stock to a working concentration (e.g., 0.1 mg/mL) in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, prepare a reaction mixture containing:
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
GSH (to a final concentration of 1 mM)
-
GST enzyme (e.g., 2 µg)
-
-
To initiate the reaction, add MPFPS to a final concentration of 0.1 mM.
-
For kinetic studies, vary the concentration of one substrate while keeping the other saturated.
-
-
Measurement:
-
Immediately place the plate or cuvette in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The formation of the glutathione conjugate results in a change in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
Use the molar extinction coefficient of the product at 340 nm to convert the rate of change in absorbance to µmol/min.
-
Plot the reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Analysis of Glutathione Conjugate by HPLC
This protocol outlines a method for the separation and detection of the methyl pentafluorophenyl sulfone-glutathione conjugate.
Materials:
-
Reaction mixture from Protocol 1
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile or 10% trichloroacetic acid.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 214 nm and 254 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B
-
-
-
Data Analysis:
-
Identify the peaks corresponding to GSH, MPFPS, and the glutathione conjugate based on their retention times, which should be determined using analytical standards.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.
-
Protocol 3: Confirmation of Conjugate Identity by LC-MS/MS
This protocol describes the use of liquid chromatography-tandem mass spectrometry for the structural confirmation of the glutathione conjugate.
Materials:
-
HPLC eluent containing the putative conjugate peak
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
LC Separation:
-
Use the same HPLC method as described in Protocol 2.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI
-
Full Scan (MS1): Scan for the expected m/z of the protonated molecular ion [M+H]+ of the conjugate.
-
Product Ion Scan (MS/MS): Select the [M+H]+ ion as the precursor and fragment it.
-
-
Data Analysis:
-
Confirm the molecular weight of the conjugate from the MS1 spectrum.
-
Analyze the MS/MS spectrum for characteristic fragment ions of glutathione conjugates, such as the loss of the glutamyl moiety (-129 Da) and the glycine moiety (-75 Da).
-
Experimental Workflow
Caption: Workflow for the in vitro study of the reaction between MPFPS and glutathione.
References
- 1. Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data – Mass Analytica [mass-analytica.com]
- 3. Analysis of endogenous glutathione-adducts and their metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stoichiometry for Methyl Pentafluorophenyl Sulfone Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pentafluorophenyl sulfone (PFP-sulfone) is a chemical probe utilized for the covalent modification of proteins. This reagent is particularly effective for labeling lysine residues through the reaction of its pentafluorophenyl ester group with the ε-amino group of lysine. The strategic application of PFP-sulfone enables the introduction of various functionalities to a protein, facilitating studies in proteomics, drug development, and molecular imaging. The stoichiometry of the labeling reaction is a critical parameter that dictates the extent of protein modification and must be carefully optimized to achieve the desired degree of labeling (DOL) without compromising protein structure and function.
These application notes provide a comprehensive guide to the principles and protocols for the stoichiometric labeling of proteins using methyl pentafluorophenyl sulfone. Detailed experimental procedures, data interpretation guidelines, and troubleshooting advice are included to assist researchers in successfully implementing this labeling chemistry in their workflows.
Principle of the Reaction
The labeling of proteins with methyl pentafluorophenyl sulfone proceeds via a nucleophilic acyl substitution reaction. The deprotonated ε-amino group of a lysine residue acts as a nucleophile, attacking the carbonyl carbon of the pentafluorophenyl ester. This results in the formation of a stable amide bond between the protein and the methyl sulfone moiety, with the release of pentafluorophenol as a byproduct. The reaction is typically performed under slightly basic conditions (pH 7.2-9.0) to ensure the lysine side chain is sufficiently deprotonated and reactive.
The stoichiometry of the reaction, defined as the molar ratio of PFP-sulfone to protein, is a key determinant of the labeling efficiency. A higher molar excess of the labeling reagent generally leads to a higher degree of labeling. However, excessive labeling can lead to protein precipitation, loss of biological activity, or altered immunogenicity. Therefore, optimizing the stoichiometry is crucial for achieving the desired outcome.
Data Presentation: Optimizing Reaction Stoichiometry
The following table summarizes key parameters to consider when optimizing the stoichiometry of methyl pentafluorophenyl sulfone protein labeling. The provided ranges are starting points and may require further optimization depending on the specific protein and desired application.
| Parameter | Recommended Range | Considerations |
| Molar Ratio (PFP-sulfone:Protein) | 2:1 to 20:1 | Start with a lower ratio (e.g., 5:1) and increase as needed. Higher ratios can lead to multiple labeling events per protein. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency. |
| Reaction pH | 7.2 - 9.0 | A pH of 8.0-8.5 is often a good starting point to ensure lysine amine deprotonation without causing protein denaturation. |
| Reaction Temperature | 4°C to 37°C | Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation. Room temperature (20-25°C) or 37°C allows for shorter reaction times. |
| Reaction Time | 30 minutes to 4 hours | Monitor the reaction progress to determine the optimal time. Longer times do not always lead to higher labeling efficiency and may increase the risk of side reactions or protein degradation. |
| Solvent for PFP-sulfone | DMSO or DMF | Dissolve the PFP-sulfone in a minimal amount of organic solvent before adding it to the aqueous protein solution to prevent precipitation. |
Experimental Protocols
Protocol 1: General Protein Labeling with Methyl Pentafluorophenyl Sulfone
This protocol provides a general procedure for labeling a protein with methyl pentafluorophenyl sulfone. It is recommended to perform small-scale trial reactions to determine the optimal stoichiometry for your specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Methyl pentafluorophenyl sulfone (PFP-sulfone)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Spectrophotometer or protein concentration assay kit
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in the Reaction Buffer. If the protein is in a different buffer, perform a buffer exchange into the Reaction Buffer.
-
-
PFP-sulfone Stock Solution Preparation:
-
Immediately before use, dissolve the required amount of PFP-sulfone in a minimal volume of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Add the calculated volume of the PFP-sulfone stock solution to the protein solution to achieve the desired molar excess (e.g., 5:1, 10:1, or 20:1). Add the PFP-sulfone solution dropwise while gently vortexing the protein solution to ensure efficient mixing.
-
Incubate the reaction mixture for 1-2 hours at room temperature (20-25°C) with gentle agitation. Alternatively, the reaction can be performed at 37°C for 30-60 minutes or at 4°C overnight.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess PFP-sulfone.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted PFP-sulfone and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration of the purified labeled protein using a standard protein assay (e.g., BCA or Bradford assay).
-
Determine the Degree of Labeling (DOL) using mass spectrometry.
-
Protocol 2: Determination of Degree of Labeling (DOL) by Mass Spectrometry
Mass spectrometry is a powerful tool for determining the extent of protein labeling. By comparing the mass of the unlabeled and labeled protein, the number of attached labels can be accurately determined.
Materials:
-
Unlabeled protein control
-
Purified PFP-sulfone labeled protein
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
Procedure:
-
Sample Preparation:
-
Prepare samples of both the unlabeled and labeled protein at a suitable concentration for mass spectrometry analysis (typically 0.1-1 mg/mL) in a volatile buffer (e.g., ammonium bicarbonate) or water.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectra of both the unlabeled and labeled protein samples.
-
For the labeled protein, a distribution of peaks corresponding to different numbers of attached labels may be observed.
-
-
Data Analysis and DOL Calculation:
-
Determine the mass of the unlabeled protein (M_protein).
-
Determine the mass of the methyl pentafluorophenyl sulfone that has reacted with the protein (M_label). Note that the pentafluorophenyl group is a leaving group.
-
For each peak in the labeled protein's mass spectrum, determine the mass (M_labeled_protein).
-
Calculate the number of labels (n) for each peak using the following formula: n = (M_labeled_protein - M_protein) / M_label
-
The Degree of Labeling (DOL) is often reported as the average number of labels per protein molecule, which can be calculated from the weighted average of the different labeled species observed in the mass spectrum.
-
Mandatory Visualizations
Application Notes and Protocols: Use of Methyl Pentafluorophenyl Sulfone in Peptide Mapping
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide mapping is a cornerstone analytical technique in the characterization of biotherapeutics, providing detailed information on the primary protein structure and post-translational modifications. Chemical derivatization of amino acid side chains prior to or following enzymatic digestion can enhance the analytical depth of peptide mapping studies. This document explores the theoretical application of methyl pentafluorophenyl sulfone as a novel chemical probe for peptide mapping. Based on the known reactivity of related pentafluorophenyl and sulfonyl compounds, methyl pentafluorophenyl sulfone is proposed to act as a selective modification agent, particularly for cysteine residues, introducing a unique mass and chromatographic signature for targeted peptide identification and quantification by mass spectrometry. This application note provides a detailed, generalized protocol for the use of such a reagent in a peptide mapping workflow, alongside data presentation guidelines and visualizations to aid in experimental design and data interpretation.
Introduction
The comprehensive characterization of therapeutic proteins is a mandatory step in their development and quality control. Peptide mapping, which typically involves enzymatic digestion of the protein followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful tool for confirming the amino acid sequence and identifying post-translational modifications (PTMs).[1][2][3] The complexity of the resulting peptide mixtures, however, can sometimes obscure low-abundance species or modifications.
Chemical derivatization of specific amino acid residues offers a strategy to enhance the detection and characterization of peptides. Reagents containing pentafluorophenyl (PFP) groups are known to react with nucleophilic side chains, most notably the thiol group of cysteine, via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5][6] Similarly, various sulfonyl-containing compounds, such as sulfonyl fluorides and vinyl sulfones, have been employed as chemical probes in proteomics to selectively label amino acid residues including cysteine, lysine, and tyrosine.[7][8][9][10][11]
This document outlines a theoretical framework and a generalized experimental protocol for the application of methyl pentafluorophenyl sulfone in peptide mapping.
Signaling Pathway and Reaction Mechanism
The proposed mechanism of action for methyl pentafluorophenyl sulfone in peptide mapping involves the covalent modification of nucleophilic amino acid residues. The primary target is anticipated to be the thiol group of cysteine residues, which are highly nucleophilic. Other potential sites of reaction, albeit likely less reactive, could include the ε-amino group of lysine and the hydroxyl group of tyrosine, depending on the specific reaction conditions.
Caption: Proposed reaction mechanism of methyl pentafluorophenyl sulfone with a cysteine residue.
Experimental Workflow
The integration of a chemical modification step with methyl pentafluorophenyl sulfone into a standard peptide mapping workflow would require careful optimization of reaction conditions to ensure specific and complete labeling without introducing unwanted side reactions or degradation.
Caption: Generalized workflow for peptide mapping incorporating a chemical modification step.
Experimental Protocols
Note: The following protocols are generalized and would require optimization for the specific protein of interest and for the use of methyl pentafluorophenyl sulfone as a novel reagent.
Materials
-
Protein of interest
-
Denaturation Buffer: 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0
-
Reducing Agent: 100 mM Dithiothreitol (DTT) in water
-
Methyl Pentafluorophenyl Sulfone Solution: 50 mM in a suitable organic solvent (e.g., Acetonitrile or DMSO). Caution: Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Alkylating Agent (Optional): 200 mM Iodoacetamide (IAM) in water
-
Quenching Solution: 1 M DTT in water
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.0
-
Trypsin solution: 1 mg/mL in 1 mM HCl
-
LC-MS grade water and acetonitrile
-
Formic acid
Protocol 1: Cysteine Modification Prior to Digestion
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-2 mg/mL.
-
Add the 100 mM DTT solution to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
-
Cysteine Modification with Methyl Pentafluorophenyl Sulfone:
-
Cool the sample to room temperature.
-
Add the 50 mM Methyl Pentafluorophenyl Sulfone solution to a final concentration of 20-50 mM (a 2-5 fold molar excess over DTT is a good starting point for optimization).
-
Incubate at room temperature for 1-2 hours in the dark. The pH should be maintained around 8.0.
-
-
Quenching and Buffer Exchange:
-
Quench any unreacted methyl pentafluorophenyl sulfone by adding the 1 M DTT solution to a final concentration of 50-100 mM.
-
Perform a buffer exchange into Digestion Buffer using a desalting column or dialysis to remove excess reagents and denaturant.
-
-
Enzymatic Digestion:
-
Adjust the protein concentration to approximately 1 mg/mL with Digestion Buffer.
-
Add trypsin to a final enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).
-
Incubate at 37°C for 4-16 hours.
-
-
Sample Preparation for LC-MS/MS:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Analysis of Disulfide Bonds
For the analysis of disulfide bond linkages, the reduction step is omitted. The modification with methyl pentafluorophenyl sulfone would then target only free cysteine residues. A comparison of the peptide maps with and without a preceding reduction step can help elucidate disulfide bond patterns.
Data Presentation
Quantitative data from peptide mapping experiments involving methyl pentafluorophenyl sulfone modification should be summarized in clear and concise tables to facilitate comparison between different samples or conditions.
Table 1: Identification of Methyl Pentafluorophenyl Sulfone Modified Peptides
| Peptide Sequence | Precursor m/z (Observed) | Precursor m/z (Theoretical) | Mass Error (ppm) | Modification Site | Retention Time (min) |
| TQSPC SLSK | 654.2891 | 654.2885 | 0.9 | Cys-5 | 25.4 |
| VVSVLTVLHQDWLNGK | 898.4765 | 898.4760 | 0.6 | - | 32.1 |
| ... | ... | ... | ... | ... | ... |
Table 2: Relative Quantification of Modified vs. Unmodified Peptides
| Peptide Sequence | Condition 1: % Modified | Condition 2: % Modified | Fold Change | p-value |
| TQSPC SLSK | 85.2 | 42.6 | -2.0 | <0.01 |
| GFYPSDIAVEWESNGQPENNYK | 0 | 0 | - | - |
| ... | ... | ... | ... | ... |
Conclusion
The use of methyl pentafluorophenyl sulfone as a chemical derivatization agent in peptide mapping presents a promising, albeit theoretical, approach for enhancing the characterization of therapeutic proteins. By selectively modifying specific amino acid residues, this reagent has the potential to introduce a unique signature for improved peptide identification and quantification by mass spectrometry. The generalized protocols and workflows presented herein provide a foundation for researchers to explore the utility of this and similar novel reagents in their peptide mapping studies. It is crucial to emphasize that extensive optimization of reaction conditions will be necessary to validate the specificity and efficiency of methyl pentafluorophenyl sulfone for this application.
References
- 1. emerypharma.com [emerypharma.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Pentafluorophenyl Sulfone for Fluorescent Labeling of Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective labeling of thiol groups (-SH) in biomolecules, particularly cysteine residues in proteins, is a cornerstone of modern biochemical and pharmaceutical research. This process is crucial for a wide range of applications, including protein trafficking visualization, conformational change studies, and the development of antibody-drug conjugates (ADCs). An ideal thiol-reactive fluorescent probe should exhibit high selectivity, robust reactivity under physiological conditions, and result in a stable covalent bond.
This document introduces a novel approach utilizing a hypothetical Methyl Pentafluorophenyl Sulfone (MPFS) core as a highly efficient reagent for the fluorescent labeling of thiols. The pentafluorophenyl group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, and the electron-withdrawing nature of the sulfone moiety further activates the aromatic ring for reaction with soft nucleophiles like thiols. This proposed chemistry offers a promising alternative to more traditional thiol-reactive moieties such as maleimides and haloacetamides.
Reaction Mechanism
The labeling of thiols with a Methyl Pentafluorophenyl Sulfone (MPFS) fluorescent probe proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The thiol group of a cysteine residue acts as the nucleophile, attacking the electron-deficient pentafluorophenyl ring at the carbon atom para to the sulfone group. The sulfone group, being strongly electron-withdrawing, activates the ring for this nucleophilic attack. The reaction results in the displacement of a fluoride ion and the formation of a stable thioether bond, covalently linking the fluorophore to the thiol-containing molecule.
Caption: Proposed SNAr reaction of MPFS with a protein thiol.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of a generic MPFS-based fluorescent probe compared to other common thiol-reactive chemistries. This data is representative and should be confirmed for specific applications.
| Parameter | MPFS Probe (Hypothetical) | Maleimide Probe | Iodoacetamide Probe |
| Reaction pH | 7.0 - 8.5 | 6.5 - 7.5 | 7.5 - 8.5 |
| Reaction Time | 1 - 2 hours | 1 - 4 hours | 2 - 12 hours |
| Selectivity for Thiols | High | High | Moderate (can react with other nucleophiles) |
| Stability of Conjugate | Very High (stable thioether bond) | Moderate (susceptible to retro-Michael addition) | High (stable thioether bond) |
| Quantum Yield | Dependent on fluorophore | Dependent on fluorophore | Dependent on fluorophore |
| Excitation Max (nm) | Dependent on fluorophore | Dependent on fluorophore | Dependent on fluorophore |
| Emission Max (nm) | Dependent on fluorophore | Dependent on fluorophore | Dependent on fluorophore |
Experimental Protocols
Protocol 1: Labeling of Proteins with MPFS Fluorescent Probe
This protocol provides a general procedure for labeling proteins containing free thiol groups with a hypothetical MPFS fluorescent probe.
Materials:
-
Protein of interest (with at least one free cysteine)
-
MPFS Fluorescent Probe
-
Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M β-mercaptoethanol or Dithiothreitol (DTT)
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use DTT or β-mercaptoethanol for reduction prior to labeling as they will compete for the MPFS probe.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the MPFS Fluorescent Probe in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the MPFS probe stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a quenching reagent (e.g., β-mercaptoethanol to a final concentration of 10 mM) to consume any unreacted MPFS probe. Incubate for 30 minutes.
-
-
Purification:
-
Remove the unreacted probe and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of fluorophore molecules per protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (Amax).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where:
-
CF is the correction factor for the fluorophore's absorbance at 280 nm (CF = A280,fluorophore / Amax,fluorophore).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL using the following formula:
-
DOL = Amax / (εfluorophore × Protein Concentration (M))
-
Where εfluorophore is the molar extinction coefficient of the fluorophore at its Amax.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for fluorescently labeling a protein with an MPFS probe and subsequent purification.
Caption: Workflow for protein labeling with an MPFS probe.
Applications in Drug Development
The use of MPFS-based fluorescent probes can significantly impact various stages of drug development:
-
Target Identification and Validation: Fluorescently labeled ligands or antibodies can be used to visualize and quantify target engagement in cellular and in vivo models.
-
High-Throughput Screening (HTS): Development of fluorescence-based assays to screen for compounds that modulate protein function or binding.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Tracking the distribution and clearance of therapeutic proteins or ADCs in preclinical models.
-
Mechanism of Action Studies: Elucidating the cellular pathways and interactions of drug candidates through live-cell imaging.
Conclusion
The proposed Methyl Pentafluorophenyl Sulfone (MPFS) chemistry for thiol labeling offers a promising new tool for researchers in biochemistry and drug development. The high reactivity and selectivity of the pentafluorophenyl sulfone group for thiols, coupled with the formation of a highly stable thioether linkage, suggests that MPFS-based probes could provide significant advantages over existing technologies. The protocols and data presented here provide a framework for the application of this novel class of fluorescent probes. Further experimental validation is warranted to fully characterize the potential of this exciting new chemistry.
Methyl Pentafluorophenyl Sulfone: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl pentafluorophenyl sulfone is a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, arising from the strongly electron-withdrawing pentafluorophenyl group, render both the aromatic ring and the methyl group susceptible to a variety of chemical transformations. This makes it a powerful tool for the introduction of the pentafluorophenylsulfonyl moiety and for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
The pentafluorophenyl group imparts high thermal stability and unique electronic characteristics to the parent molecule. The sulfone linkage provides a metabolically robust and polar functional group, which can be advantageous in drug design for modulating physicochemical properties such as solubility and lipophilicity.
Synthesis of Methyl Pentafluorophenyl Sulfone
The synthesis of methyl pentafluorophenyl sulfone can be achieved in a straightforward two-step process starting from commercially available hexafluorobenzene. The first step involves a nucleophilic aromatic substitution to form pentafluorophenyl methyl sulfide, which is subsequently oxidized to the desired sulfone.
Experimental Protocol: Synthesis of Pentafluorophenyl Methyl Sulfide
This protocol is adapted from general procedures for the synthesis of aryl sulfides.
Materials:
-
Hexafluorobenzene
-
Sodium thiomethoxide (or methanethiol and a base like sodium hydride)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in anhydrous DMF.
-
Cool the solution in an ice bath.
-
Add hexafluorobenzene dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous ammonium chloride solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude pentafluorophenyl methyl sulfide.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Oxidation to Methyl Pentafluorophenyl Sulfone
This protocol is a general method for the oxidation of sulfides to sulfones using meta-chloroperoxybenzoic acid (m-CPBA).[1][2]
Materials:
-
Pentafluorophenyl methyl sulfide
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve pentafluorophenyl methyl sulfide in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
In a separate flask, prepare a solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred sulfide solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material and any intermediate sulfoxide.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure methyl pentafluorophenyl sulfone.
Applications in Organic Synthesis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pentafluorophenyl ring makes it highly susceptible to nucleophilic aromatic substitution, typically at the para-position.[3][4][5] This allows for the facile introduction of a variety of functional groups.
Caption: Nucleophilic Aromatic Substitution Pathway.
Experimental Protocol: Para-Amination of Methyl Pentafluorophenyl Sulfone
Materials:
-
Methyl pentafluorophenyl sulfone
-
Primary or secondary amine (e.g., piperidine)
-
Potassium carbonate or triethylamine
-
Acetonitrile or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of methyl pentafluorophenyl sulfone in acetonitrile, add the amine (1.1 equivalents) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Typical Conditions | Yield (%) |
| Piperidine | 4-(Piperidin-1-yl)tetrafluorophenyl methyl sulfone | K₂CO₃, MeCN, 80°C | >90 |
| Morpholine | 4-(Morpholin-4-yl)tetrafluorophenyl methyl sulfone | K₂CO₃, DMF, 60°C | >90 |
| Phenol | 4-(Phenoxy)tetrafluorophenyl methyl sulfone | K₂CO₃, DMF, 100°C | 80-90 |
| Thiophenol | 4-(Phenylthio)tetrafluorophenyl methyl sulfone | K₂CO₃, DMF, rt | >95 |
C-H Acidity of the Methyl Group
Caption: Reactivity of the Activated Methyl Group.
Experimental Protocol: Alkylation of Deprotonated Methyl Pentafluorophenyl Sulfone
Materials:
-
Methyl pentafluorophenyl sulfone
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or similar apparatus for air-sensitive reactions
-
Dry ice/acetone bath
-
Syringes
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve methyl pentafluorophenyl sulfone in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) via syringe. A color change may be observed, indicating carbanion formation.
-
Stir the solution at -78°C for 30-60 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
Table 2: Potential Carbon-Carbon Bond Forming Reactions
| Electrophile | Product Type |
| Alkyl Halide (R-X) | Ethyl pentafluorophenyl sulfone |
| Aldehyde (R-CHO) | β-Hydroxy sulfone |
| Ketone (R₂C=O) | β-Hydroxy sulfone |
| Ester (R-CO₂R') | β-Keto sulfone |
| Michael Acceptor | 1,4-Addition product |
Applications in Drug Development
The methyl pentafluorophenyl sulfone moiety is an attractive scaffold in drug discovery for several reasons:
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation.
-
Polarity and Solubility: The sulfonyl group is a hydrogen bond acceptor and can improve the aqueous solubility of a molecule.
-
Modulation of Physicochemical Properties: The highly fluorinated ring can influence lipophilicity and binding interactions.
-
Bioisosteric Replacement: The sulfone group can act as a bioisostere for other functional groups, such as sulfonamides or esters.
The synthetic handles on both the aromatic ring and the methyl group allow for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. For instance, the para-amino substituted derivatives can be further functionalized through amide bond formation or other coupling reactions, while the carbanion chemistry of the methyl group allows for the introduction of various side chains.
References
- 1. CN108863866A - A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection - Google Patents [patents.google.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions of Methyl Pentafluorophenyl Sulfone with Thiols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the nucleophilic aromatic substitution (SNAr) reaction between methyl pentafluorophenyl sulfone and various thiols.
Troubleshooting Guide
This section addresses common issues encountered during the reaction, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction showing low or no conversion to the desired thioether product?
A1: Low or no conversion can stem from several factors related to the reaction conditions. Here are the primary aspects to investigate:
-
Insufficient Basicity: The thiol must be deprotonated to its more nucleophilic thiolate form to efficiently attack the electron-deficient pentafluorophenyl ring. If the base is too weak or used in insufficient quantity, the reaction will be slow or may not proceed at all.
-
Solution: Switch to a stronger base or increase the equivalents of the current base. For instance, if you are using a milder base like triethylamine (TEA) with an aliphatic thiol, consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). For reactions involving sensitive substrates like peptides, inorganic bases like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are often effective.[1]
-
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions. Protic solvents can solvate the thiolate nucleophile, reducing its reactivity.
-
Solution: Employ polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] These solvents effectively solvate the counter-ion of the thiolate salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
-
Low Reaction Temperature: While many SNAr reactions with highly activated substrates can proceed at room temperature, some thiol/base combinations may require heating to achieve a reasonable reaction rate.
-
Solution: Gradually increase the reaction temperature, for example, to 45-50 °C, and monitor the progress by TLC or LC-MS.
-
-
Thiol Oxidation: Thiols can oxidize to form disulfides, especially in the presence of air (oxygen) and basic conditions. This side reaction consumes the starting thiol, reducing the yield of the desired product.
-
Solution: Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). For particularly sensitive thiols, such as those in peptides, the addition of a mild, non-thiol reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can prevent disulfide bond formation.[1]
-
Q2: My reaction is messy, showing multiple spots on TLC/LC-MS. What are the likely side products and how can I minimize them?
A2: The formation of multiple products often indicates side reactions or di- or tri-substitution on the pentafluorophenyl ring.
-
Multiple Substitutions: While the para-substituted product is electronically favored, under forcing conditions (high temperature, long reaction times, or a large excess of a highly reactive thiol), substitution of the ortho-fluorines can occur.
-
Solution: Use a stoichiometric amount of the thiol or a slight excess (e.g., 1.1 equivalents). Monitor the reaction closely and stop it once the mono-substituted product is predominantly formed. Lowering the reaction temperature can also improve selectivity.
-
-
Disulfide Formation: As mentioned in Q1, oxidation of the starting thiol to a disulfide is a common side reaction.
-
Solution: Implement the use of an inert atmosphere and consider adding TCEP.[1]
-
-
Reaction with Solvent: In some cases, the nucleophile or strong base can react with the solvent, especially at elevated temperatures.
-
Solution: Ensure the chosen solvent is stable under the reaction conditions. If in doubt, consult solvent stability charts.
-
Q3: I am working with a cysteine-containing peptide, and the reaction is giving a low yield. What specific considerations should I take?
A3: Reactions with peptides require special attention to maintain the integrity of the peptide chain and avoid side reactions with other functional groups.
-
pH Control: The pH of the reaction medium is crucial. While a basic medium is needed to deprotonate the cysteine thiol, very high pH can lead to side reactions on other amino acid residues or hydrolysis of the peptide backbone.
-
Solution: Use a base/solvent system that provides sufficient basicity for the thiol deprotonation without being overly harsh. The Cs₂CO₃/DMSO system is often a good choice for these reactions.[1] Maintaining a pH around 8.0 is a good starting point for many bioconjugation reactions.
-
-
Protecting Groups: Other nucleophilic residues in the peptide (e.g., lysine, histidine) could potentially react with the pentafluorophenyl sulfone, although thiols are generally more nucleophilic.
-
Solution: If side reactions with other residues are observed, consider using protecting groups for those amino acids. However, the high reactivity and selectivity of pentafluorophenyl rings for thiols often make this unnecessary.
-
-
Disulfide Bridging: Peptides with multiple cysteine residues can form intramolecular or intermolecular disulfide bridges.
-
Solution: The use of TCEP is highly recommended to keep the cysteine residues in their reduced, reactive state.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between methyl pentafluorophenyl sulfone and a thiol?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the five fluorine atoms and the methyl sulfone group makes the aromatic ring highly electron-deficient and susceptible to attack by a nucleophile. The thiol is deprotonated by a base to form a more potent thiolate nucleophile, which then attacks the carbon atom bearing a fluorine atom. This addition step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final thioether product.
Q2: Which fluorine atom on the pentafluorophenyl ring is substituted?
A2: The substitution overwhelmingly occurs at the para position (the fluorine atom opposite to the methyl sulfone group). The methyl sulfone group is strongly electron-withdrawing, and its resonance and inductive effects are most pronounced at the ortho and para positions. The para position is sterically more accessible than the ortho positions, making it the preferred site of nucleophilic attack.
Q3: What are the recommended starting conditions for optimizing the reaction?
A3: A good starting point for optimization would be:
-
Substrate: Methyl pentafluorophenyl sulfone (1 equivalent)
-
Thiol: 1.1 equivalents
-
Base: Cesium carbonate (Cs₂CO₃, 2-3 equivalents) or a strong organic base like DBU (1.2 equivalents).
-
Solvent: Anhydrous DMSO or DMF.
-
Temperature: Room temperature.
-
Atmosphere: Inert (Nitrogen or Argon).
Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes). If the reaction is slow, gentle heating (e.g., 45 °C) can be applied.
Q4: How do I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a stain that visualizes sulfur-containing compounds (e.g., potassium permanganate) can be useful. LC-MS is the most definitive method as it allows you to track the disappearance of starting materials and the appearance of the product with its corresponding mass-to-charge ratio.
Q5: Can I use other bases like sodium hydroxide or potassium carbonate?
A5: While strong inorganic bases like sodium hydroxide can be used, they can also promote side reactions, especially in the presence of other functional groups. Potassium carbonate is a viable option, but it is a weaker base than cesium carbonate and may require higher temperatures or longer reaction times. The choice of base should be tailored to the specific thiol and the overall sensitivity of the substrates.
Data Presentation
Table 1: Recommended Bases and Solvents for SNAr with Thiols
| Base | Solvent | Typical Temperature | Comments |
| Cesium Carbonate (Cs₂CO₃) | DMSO, DMF | Room Temperature | Excellent choice for sensitive substrates like peptides; good solubility.[1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMF, Acetonitrile | Room Temperature | Very strong, non-nucleophilic base; leads to very fast reactions with aliphatic thiols. |
| Triethylamine (TEA) | DMF, Acetonitrile | Room Temperature to 45°C | Milder base; may require heating and longer reaction times, especially with less reactive thiols. |
| Diisopropylethylamine (DIPEA) | DMF | Room Temperature | Common, non-nucleophilic base often used in peptide chemistry. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Conversion | Insufficient basicity | Use a stronger base (e.g., DBU, Cs₂CO₃). |
| Inappropriate solvent | Use a polar aprotic solvent (DMSO, DMF). | |
| Thiol oxidation | Use an inert atmosphere; add TCEP for sensitive thiols.[1] | |
| Multiple Products | Di- or tri-substitution | Use stoichiometric amounts of thiol; lower temperature. |
| Disulfide formation | Use an inert atmosphere; add TCEP.[1] | |
| Low Yield with Peptides | pH too high/low | Use Cs₂CO₃/DMSO system; aim for pH ~8. |
| Disulfide bridging | Add TCEP to the reaction mixture.[1] |
Experimental Protocols
Protocol 1: General Procedure for Reaction with a Simple Thiol
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl pentafluorophenyl sulfone (1.0 eq).
-
Dissolve the sulfone in anhydrous DMF or DMSO (approx. 0.1 M concentration).
-
Add the thiol (1.1 eq) to the solution.
-
Add the base (e.g., DBU, 1.2 eq, or Cs₂CO₃, 2.5 eq) portion-wise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Reaction with a Cysteine-Containing Peptide
-
In a microcentrifuge tube, dissolve the cysteine-containing peptide (1.0 eq) in a minimal amount of DMSO.
-
If disulfide bond formation is a concern, add a solution of TCEP (1.5 eq) in water or buffer and incubate for 30 minutes at room temperature.
-
In a separate tube, dissolve methyl pentafluorophenyl sulfone (1.5-2.0 eq) in DMSO.
-
Add the sulfone solution to the peptide solution.
-
Add Cs₂CO₃ (3.0-5.0 eq) and vortex the mixture gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.
-
Upon completion, purify the modified peptide directly by reverse-phase HPLC.
Visualizations
Caption: A typical experimental workflow for the S-arylation of thiols.
Caption: A decision tree for troubleshooting low conversion issues.
References
Technical Support Center: Methyl Pentafluorophenyl Sulfone for Protein Labeling
Welcome to the technical support center for protein labeling with methyl pentafluorophenyl sulfone. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve successful and specific protein modifications for your research and drug development needs.
Frequently Asked Questions (FAQs)
Q1: What is methyl pentafluorophenyl sulfone and what is its primary application in protein chemistry?
Methyl pentafluorophenyl sulfone is a chemical reagent used for the covalent modification of proteins. Its primary application is the labeling of specific amino acid residues on the protein surface. The highly electrophilic nature of the sulfonyl fluoride group, influenced by the electron-withdrawing pentafluorophenyl ring, allows it to react with nucleophilic side chains of amino acids such as lysine, tyrosine, and histidine.
Q2: Which amino acid residues does methyl pentafluorophenyl sulfone react with?
Methyl pentafluorophenyl sulfone can react with several nucleophilic amino acid residues. The reactivity generally follows the order of Cysteine > Tyrosine > Lysine > Histidine > Serine/Threonine.[1][2] However, the adduct formed with cysteine is often unstable.[3] Therefore, it is most commonly used to target tyrosine and lysine residues for stable conjugation.
Q3: What are the main advantages of using a sulfonyl fluoride reagent like methyl pentafluorophenyl sulfone for protein labeling?
Sulfonyl fluorides offer a good balance of reactivity and stability. Unlike more reactive sulfonyl chlorides, they are more resistant to hydrolysis, providing a wider experimental window.[2][4] They can also target a broader range of nucleophilic residues compared to reagents that are exclusively thiol-reactive, offering more flexibility in labeling strategies.[2]
Q4: How stable is methyl pentafluorophenyl sulfone in aqueous buffers?
The stability of aryl sulfonyl fluorides in aqueous buffers is pH-dependent and influenced by the electronic properties of the aromatic ring.[1] Generally, they are more stable at neutral to slightly acidic pH and their rate of hydrolysis increases with increasing pH.[1] For optimal performance, it is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before use.
Q5: What are the potential side reactions when using methyl pentafluorophenyl sulfone?
The primary side reaction is the hydrolysis of the sulfonyl fluoride group to a sulfonic acid, which renders the reagent inactive. Other potential side reactions include non-specific labeling of multiple amino acid residues if the reaction conditions are not optimized, and reaction with buffer components that contain nucleophiles (e.g., Tris buffer).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Hydrolysis of the Reagent: The methyl pentafluorophenyl sulfone may have hydrolyzed before reacting with the protein. 2. Inactive Protein: The target amino acid residues on the protein may not be accessible or reactive. 3. Incorrect Buffer Conditions: The pH of the reaction buffer may not be optimal for the desired reaction. Buffers containing primary amines (e.g., Tris) can compete with the protein for the labeling reagent.[5] 4. Insufficient Reagent Concentration: The molar excess of the labeling reagent may be too low. | 1. Prepare a fresh stock solution of methyl pentafluorophenyl sulfone in anhydrous DMSO or DMF immediately before use. Minimize the time the reagent is in aqueous buffer before the addition of the protein. 2. Confirm the structural integrity and folding of your protein. Ensure the target residues are solvent-accessible. Consider a denaturation/renaturation step if applicable. 3. Use a non-nucleophilic buffer such as phosphate or HEPES at a pH between 7.5 and 8.5 for targeting lysine, or a slightly higher pH for tyrosine. Perform a pH optimization experiment. 4. Increase the molar excess of the labeling reagent. A typical starting point is a 10- to 20-fold molar excess over the protein. |
| Non-Specific Labeling (Multiple Labeled Sites) | 1. High Reagent Concentration: A large excess of the labeling reagent can lead to modification of less reactive, non-target residues. 2. Prolonged Reaction Time: Longer incubation times can increase the chance of non-specific labeling. 3. High pH: Higher pH increases the nucleophilicity of several amino acid side chains, potentially leading to reduced selectivity. | 1. Reduce the molar excess of methyl pentafluorophenyl sulfone. Perform a titration to find the optimal concentration that favors labeling of the desired site. 2. Optimize the reaction time. Monitor the reaction progress by mass spectrometry to determine the point of maximal specific labeling with minimal side products. 3. Lower the reaction pH. For example, to increase selectivity for a particularly reactive tyrosine over lysine, you might perform the reaction at a lower pH. |
| Protein Precipitation During or After Labeling | 1. Change in Protein Properties: The covalent modification can alter the protein's isoelectric point, hydrophobicity, or overall conformation, leading to aggregation. 2. Solvent Shock: Adding a large volume of organic solvent (from the reagent stock solution) to the aqueous protein solution can cause precipitation. | 1. Reduce the degree of labeling by using a lower molar excess of the reagent. Add stabilizing excipients such as glycerol or non-ionic detergents to the reaction buffer. 2. Add the reagent stock solution to the protein solution slowly while vortexing. Keep the volume of the organic solvent to a minimum (typically <5% of the total reaction volume). |
| Unstable Conjugate | 1. Reaction with Cysteine: If the target was a cysteine residue, the resulting thiosulfonate ester adduct is known to be unstable and can hydrolyze back to the sulfinic acid.[1][3] | 1. If cysteine modification is desired, consider alternative, more stable thiol-reactive chemistries. If cysteine modification is a side reaction, it can often be reversed or will disappear over time. Focus on optimizing conditions for stable labeling of lysine or tyrosine. |
Experimental Protocols
Protocol 1: Standard Protein Labeling with Methyl Pentafluorophenyl Sulfone
-
Protein Preparation:
-
Prepare the protein in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5).
-
Ensure the protein concentration is in the range of 1-10 mg/mL.
-
If the protein has been stored in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the labeling buffer using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the methyl pentafluorophenyl sulfone in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the methyl pentafluorophenyl sulfone stock solution to the protein solution. Add the reagent dropwise while gently vortexing to ensure rapid mixing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically for each protein.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted methyl pentafluorophenyl sulfone.
-
Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Protocol 2: Characterization of Labeled Protein by Mass Spectrometry
-
Intact Mass Analysis:
-
Analyze the purified labeled protein by LC-MS to determine the degree of labeling. The mass increase corresponding to the addition of the methylsulfonylpentafluorophenyl group will indicate the number of labels per protein molecule.
-
-
Peptide Mapping:
-
Reduce and alkylate the disulfide bonds of the labeled protein.
-
Digest the protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the modified peptides and pinpoint the exact amino acid residues that have been labeled by searching the fragmentation data for the characteristic mass shift.
-
Visualizations
References
- 1. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing Methyl Pentafluorophenyl Sulfone Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and efficiency of conjugation reactions involving pentafluorophenyl-activated reagents. The content addresses the two primary applications of related chemistries: the reaction of pentafluorophenyl (PFP) esters with amines and the reaction of aryl sulfones with thiols.
Section 1: Conjugation to Amine Residues (Lysine) via PFP Esters
Pentafluorophenyl (PFP) esters are highly efficient amine-reactive reagents used to form stable amide bonds with biomolecules, particularly with the ε-amino groups of lysine residues.[1] They are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability against hydrolysis in aqueous solutions, leading to more efficient reactions.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using PFP esters over NHS esters? A1: PFP esters are less susceptible to hydrolysis in aqueous buffers compared to NHS esters.[2][3] This increased stability allows for more efficient conjugation and a wider range of reaction conditions. For instance, NHS esters have a half-life of about 10 minutes at pH 8.6 (4°C), whereas PFP esters are more resilient.[2]
Q2: What is the optimal pH for PFP ester conjugation to amines? A2: The optimal pH range for the reaction is typically between 7.2 and 8.5.[3] At a slightly basic pH (e.g., 8.5), the targeted primary amines on lysine residues are deprotonated and thus more nucleophilic and reactive.[1][2] Lowering the pH reduces reactivity, while a significantly higher pH can accelerate the hydrolysis of the PFP ester.[3]
Q3: Can I use buffers containing primary amines, such as Tris? A3: No, you should avoid buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with the target biomolecule for reaction with the PFP ester, significantly reducing the conjugation yield.[1] Buffers like phosphate-buffered saline (PBS) or sodium bicarbonate are recommended.[1][3]
Troubleshooting Guide: Low Conjugation Yield
Q: I am experiencing low conjugation yield with my PFP ester reagent. What are the common causes and how can I fix them? A: Low yield can stem from several factors related to reaction conditions and reagent quality. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Troubleshooting Step | Recommendation | Citations |
| Suboptimal pH | Verify the pH of your reaction buffer. | The optimal range is 7.2-8.5. For best results, consider using a buffer at the higher end of this range, such as 100 mM sodium bicarbonate at pH 8.5. | [1][3] |
| Incorrect Molar Ratio | The ratio of PFP ester to the biomolecule is critical. | Start with a molar excess of the PFP ester. Ratios can range from 2:1 to 15:1 (PFP ester:protein). This often needs to be optimized for each specific biomolecule. | [1][3] |
| Reagent Hydrolysis | PFP esters can be sensitive to moisture. | Prepare the PFP ester stock solution in a dry organic solvent like DMSO or DMF immediately before use. Avoid prolonged storage of the reagent in aqueous solutions. | [1][3] |
| Low Protein Concentration | Reaction kinetics are concentration-dependent. | Ensure the biomolecule concentration is sufficiently high, typically between 2-20 mg/mL. Lower concentrations can significantly decrease reaction efficiency. | [4] |
| Insufficient Reaction Time/Temp | The reaction may not have proceeded to completion. | Incubate at room temperature (20–25°C) for 1–4 hours. For sensitive biomolecules, the reaction can be performed overnight at 4°C. | [3] |
| Poor Solubility | The biomolecule or PFP ester may not be fully dissolved. | If solubility is an issue, you can add 5-10% of a co-solvent like DMSO or DMF to the reaction buffer. | [1][3] |
| Competing Nucleophiles | Contaminants or buffer components are reacting with the PFP ester. | Ensure the biomolecule is purified and in a non-amine-containing buffer (e.g., PBS, HEPES, bicarbonate). | [1] |
Experimental Workflow and Protocol
Below is a generalized workflow and protocol for conjugating a PFP ester to a protein.
Figure 1. Experimental workflow for PFP ester conjugation to amine-containing biomolecules.
Detailed Protocol:
-
Prepare the Biomolecule Solution :
-
Prepare the PFP Ester Solution :
-
Immediately before use, dissolve the PFP ester reagent in dry dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10–100 mM stock solution.[3]
-
-
Initiate the Conjugation Reaction :
-
Slowly add the desired molar equivalent of the PFP ester stock solution to the stirring biomolecule solution.[3] The final concentration of the organic co-solvent should ideally be less than 10% to avoid denaturation of the protein.[1]
-
A typical starting point is a 5-15 fold molar excess of the PFP ester to the protein.[1]
-
-
Incubate :
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[3] Gentle stirring or agitation can improve efficiency.
-
-
Purify the Conjugate :
-
Remove unreacted PFP ester and byproducts by buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the desired storage buffer.[1]
-
Section 2: Conjugation to Thiol Residues (Cysteine) via Aryl Sulfones
While PFP esters react with amines, aryl sulfones, particularly heteroaryl methyl sulfones, are used for their high reactivity and specificity towards thiol groups on cysteine residues.[5][6][7] This chemistry provides a stable thioether linkage, offering an advantage over maleimide-based conjugates, which can be unstable in vivo.[7][8] Perfluoroaryl groups can also react with thiols via a nucleophilic aromatic substitution (SNAr) mechanism.[5]
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using sulfone-based reagents for thiol conjugation over maleimides? A1: The primary advantage is the stability of the resulting conjugate. The thioether bond formed with sulfone reagents is significantly more stable in human plasma and resistant to exchange with other thiols (like albumin) compared to the succinimidyl thioether linkage from maleimide reactions.[5][7]
Q2: Do I need to reduce disulfide bonds before conjugation? A2: Yes, typically. Most sulfone reagents react specifically with free sulfhydryl (-SH) groups.[9] Cysteine residues in proteins are often paired in disulfide bonds (-S-S-), which are unreactive.[10] Therefore, a reduction step using reagents like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) is usually necessary to liberate the free thiols for conjugation.[11]
Q3: What is the optimal pH for thiol-sulfone conjugation? A3: The reaction is typically performed at a neutral to slightly basic pH, generally between 7.0 and 8.0. In this range, the thiol group is sufficiently nucleophilic to react efficiently.[6][11]
Troubleshooting Guide: Low Conjugation Yield
Q: My thiol-reactive conjugation yield is lower than expected. What steps should I take to improve it? A: Inefficient thiol conjugation often points to issues with thiol availability or reaction conditions. Use the following logic to diagnose the problem.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. CoraFluor Thiol Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Preventing non-specific labeling with methyl pentafluorophenyl sulfone
Technical Support Center: Pentafluorophenyl (PFP) Ester Labeling
A Note on Terminology: While the query specified "methyl pentafluorophenyl sulfone," this is not a commonly documented reagent for protein labeling. However, pentafluorophenyl (PFP) esters are a well-established class of amine-reactive reagents used extensively in bioconjugation. This guide focuses on PFP esters, addressing the core issue of preventing non-specific labeling. PFP esters are known for their high reactivity and, in some cases, their ability to achieve site-selective labeling of lysine residues under controlled conditions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and how do they work for protein labeling?
A1: Pentafluorophenyl (PFP) esters are amine-reactive chemical groups used to label proteins and other biomolecules.[3][4][5] They react with primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, to form stable covalent amide bonds.[6] This reaction releases pentafluorophenol as a byproduct. PFP esters are often preferred over other amine-reactive reagents, like N-hydroxysuccinimide (NHS) esters, because they are less susceptible to hydrolysis in aqueous solutions, which can lead to more efficient and controlled conjugation reactions.[3][5][7]
Q2: What are the main advantages of using PFP esters over NHS esters?
A2: The primary advantages of PFP esters include:
-
Higher resistance to hydrolysis: This leads to more efficient labeling in aqueous buffers and a wider time frame for the reaction.[3][5][7][8]
-
Increased reaction efficiency: Due to their lower hydrolysis rate, more of the reagent is available to react with the target amines.[3][4][5]
-
Potential for site-selectivity: Under optimized conditions, PFP esters have been shown to preferentially label specific lysine residues on certain proteins, such as K188 in the kappa light chain of human antibodies.[1][2][9]
Q3: What factors influence the specificity of PFP ester labeling?
A3: Several factors can be adjusted to control labeling specificity:
-
pH: The reaction should be performed at a pH of 7.2-8.5. At this pH, the target lysine residues are sufficiently deprotonated and reactive, while hydrolysis of the PFP ester is manageable.[4][6][10]
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) can significantly enhance the selectivity for certain lysine residues, increasing the homogeneity of the labeled product.[1][2][9]
-
Molar Ratio: The molar ratio of the PFP ester to the protein is critical. A lower molar excess will favor the modification of the most reactive sites, while a high excess can lead to widespread, non-specific labeling.[4][10]
-
Reaction Time: Shorter incubation times can help to limit labeling to the most accessible and reactive lysine residues.[4][6]
Q4: What kind of buffers should I use for the labeling reaction?
A4: It is crucial to use an amine-free buffer to avoid competition with the PFP ester. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, borate, or HEPES at a pH between 7.2 and 8.5.[3][4][5][10] Avoid buffers containing primary amines, such as Tris or glycine.[3][5]
Troubleshooting Guide
Problem 1: Low Degree of Labeling (DOL)
| Possible Cause | Solution |
| PFP ester hydrolysis | The PFP ester is moisture-sensitive.[3][5] Ensure the reagent is stored with a desiccant and brought to room temperature before opening to prevent condensation.[3][5] Prepare the PFP ester solution in anhydrous DMSO or DMF immediately before use and do not store it as a stock solution.[3][5] |
| Incorrect pH | The reaction pH should be between 7.2 and 8.5 to ensure the target amine groups are deprotonated.[4][10] Verify the pH of your reaction buffer. |
| Presence of competing amines | Ensure your buffer is free of primary amines like Tris or glycine.[3][5] If necessary, perform a buffer exchange on your protein sample before labeling using a desalting column.[3] |
| Insufficient molar ratio of PFP ester | Increase the molar excess of the PFP ester to the protein. The optimal ratio often needs to be determined empirically but typically ranges from 2:1 to 15:1 (reagent:protein).[4][10] |
Problem 2: High Non-Specific Labeling or Protein Aggregation
| Possible Cause | Solution |
| High molar ratio of PFP ester | Using a large excess of the labeling reagent can lead to modification of less reactive sites. Reduce the molar ratio of the PFP ester to the protein. |
| High reaction temperature | High temperatures can increase reaction rates non-selectively. To improve specificity, try performing the reaction at a lower temperature, such as 4°C, for a longer duration (e.g., overnight).[2][9] |
| Incorrect pH | A pH that is too high (e.g., > 8.5) can increase the reactivity of the PFP ester with secondary amines or other nucleophiles and also accelerate hydrolysis.[4][8] Ensure the pH is within the optimal range. |
| Over-labeling causing precipitation | Excessive modification of surface lysines can alter the protein's net charge and pI, leading to aggregation.[11] Use a lower molar excess of the PFP ester and consider quenching the reaction with an amine-containing buffer (e.g., Tris) after the desired time.[4] |
| Organic solvent concentration | If the PFP ester is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturing the protein.[10] |
Problem 3: Inconsistent Results Between Batches
| Possible Cause | Solution |
| PFP ester reagent quality | PFP esters are sensitive to moisture.[3][5] Use fresh reagent for each experiment or ensure it has been stored properly under anhydrous conditions. Do not prepare and store stock solutions of the reagent.[3][5] |
| Variability in protein concentration | Accurate protein concentration is essential for controlling the molar ratio. Measure the protein concentration accurately before each labeling reaction. |
| Reaction parameter drift | Precisely control all reaction parameters, including pH, temperature, time, and mixing, to ensure reproducibility. |
Experimental Protocols
Protocol 1: General Protein Labeling with a PFP Ester
-
Buffer Exchange:
-
PFP Ester Preparation:
-
Labeling Reaction:
-
Slowly add the desired molar excess of the PFP ester stock solution to the protein solution while gently vortexing.[4][10] A typical starting molar ratio is 5-15 moles of PFP ester per mole of protein.[10]
-
Incubate the reaction at room temperature for 1 hour or at 4°C overnight for increased selectivity.[1][4]
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding an amine-containing buffer, such as Tris, to a final concentration of 20-50 mM and incubate for 15-30 minutes.[4][6]
-
Remove unreacted PFP ester and the pentafluorophenol byproduct by buffer exchanging the labeled protein into a suitable storage buffer (e.g., PBS) using a desalting column.[3][5][10]
-
Protocol 2: Quality Control using SDS-PAGE and Mass Spectrometry
-
SDS-PAGE Analysis:
-
Analyze the unlabeled protein and the labeled protein side-by-side on an SDS-PAGE gel.
-
A successful conjugation will result in a slight increase in the molecular weight of the labeled protein, which may be visible as a band shift, depending on the mass of the label.
-
The sharpness of the band can give an indication of the homogeneity of labeling. A sharp band suggests uniform labeling, while a smeared band may indicate heterogeneity or aggregation.
-
-
Mass Spectrometry (MS) Analysis:
-
For a precise determination of the degree of labeling, analyze the purified conjugate using LC-MS. The mass shift between the unlabeled and labeled protein will indicate the number of labels attached.
-
To identify specific labeling sites, perform a bottom-up proteomics workflow. Digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including the mass modification of the label on lysine residues, to pinpoint the exact sites of modification.
-
Visualizations
Caption: Reaction mechanism of PFP ester with a primary amine on a protein.
Caption: General experimental workflow for protein labeling with PFP esters.
Caption: Troubleshooting decision tree for PFP ester labeling issues.
References
- 1. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.tocris.com [resources.tocris.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Stability of Methyl Pentafluorophenyl Sulfone Adducts in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl pentafluorophenyl sulfone adducts in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are methyl pentafluorophenyl sulfone adducts and why is their stability a concern?
A1: Methyl pentafluorophenyl sulfone adducts are chemical entities formed by the reaction of a reactive metabolite, often derived from a drug or xenobiotic containing a methyl pentafluorophenyl sulfone moiety, with biological macromolecules such as proteins or DNA. The stability of these adducts is a critical concern in bioanalysis as their degradation can lead to inaccurate quantification, underestimation of exposure, and misinterpretation of toxicological or pharmacological data. Factors such as temperature, pH, and enzymatic activity can all influence the stability of these adducts in biological matrices.[1]
Q2: What are the primary degradation pathways for sulfone-containing compounds in biological samples?
A2: While aryl sulfones are generally considered chemically robust, potential degradation pathways in a biological matrix could include enzymatic cleavage or hydrolysis, particularly if the sulfone is part of a larger, more complex molecule with other susceptible functional groups. The highly fluorinated pentafluorophenyl ring is generally stable and resistant to metabolic degradation. However, the overall stability of the adduct will depend on the nature of the linkage to the biological macromolecule.
Q3: What are the recommended short-term storage conditions for biological samples containing methyl pentafluorophenyl sulfone adducts?
A3: For short-term storage (up to 24 hours), it is recommended to keep biological samples on ice or refrigerated at 2-8°C to minimize enzymatic activity and potential degradation. One study on the stability of mephedrone and its metabolites in whole blood demonstrated that storage at +4°C resulted in greater degradation of some metabolites compared to storage at -20°C.[2][3]
Q4: What are the best practices for long-term storage of these adducts in biological matrices?
A4: For long-term storage, freezing the samples at -20°C or, preferably, -80°C is the standard practice to ensure the stability of analytes.[1] A study on the stability of polyfluoroalkyl chemicals, which share structural similarities with the pentafluorophenyl group, found that perfluorooctane sulfonate (PFOS) and other perfluorinated compounds were stable in human serum for at least 240 days when stored at 5°C, -20°C, and -70°C.[4]
Q5: How many freeze-thaw cycles can samples containing these adducts typically withstand?
A5: It is best to minimize freeze-thaw cycles. Each cycle can potentially lead to degradation of the analyte and changes in the sample matrix.[5][6][7] If multiple analyses from the same sample are anticipated, it is advisable to aliquot the sample into smaller volumes before the initial freezing. While some stable compounds can withstand multiple freeze-thaw cycles, it is a critical parameter to evaluate during method validation for the specific adduct of interest.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of methyl pentafluorophenyl sulfone adducts.
Problem 1: Low or no detectable adducts in the sample.
| Possible Cause | Troubleshooting Step |
| Adduct Instability | - Ensure samples were collected and processed promptly at low temperatures (on ice).- Minimize the time samples are kept at room temperature before processing and analysis.- Evaluate the pH of the sample and buffers used during extraction, as extreme pH can sometimes promote degradation.[8][9][10] |
| Inefficient Extraction | - Optimize the extraction solvent and technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).- Ensure complete cell lysis or tissue homogenization to release the adducts. |
| Matrix Effects in LC-MS/MS | - Use a stable isotope-labeled internal standard that closely mimics the behavior of the analyte.- Optimize the chromatographic method to separate the analyte from co-eluting matrix components.- Perform a post-extraction addition study to assess the degree of ion suppression or enhancement. |
Problem 2: High variability in adduct concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | - Standardize the entire workflow from sample collection to analysis.- Ensure uniform timing for each step, especially incubation and extraction times. |
| Partial Adduct Degradation | - Re-evaluate the stability of the adduct under the specific sample processing conditions (bench-top stability).- Consider the addition of enzyme inhibitors if enzymatic degradation is suspected. |
| Instrumental Variability | - Check the performance of the LC-MS/MS system, including injection precision and detector response.- Ensure the system is properly calibrated and maintained. |
Problem 3: Adduct concentration decreases over time in stored samples.
| Possible Cause | Troubleshooting Step |
| Long-Term Storage Instability | - Validate the long-term stability of the adduct at the chosen storage temperature by analyzing stored QC samples at different time points.- If instability is confirmed, consider analyzing samples more promptly after collection or storing them at a lower temperature (e.g., -80°C instead of -20°C). |
| Inappropriate Storage Containers | - Ensure the use of appropriate storage vials (e.g., polypropylene) to prevent adsorption of the analyte to the container surface. |
Data on Adduct Stability
The following tables summarize general stability data for related compounds, which can serve as a guideline for handling methyl pentafluorophenyl sulfone adducts.
Table 1: Summary of Long-Term Stability of Perfluorinated Compounds in Human Serum [4]
| Compound | Storage Temperature | Duration | Stability |
| Perfluorooctane sulfonate (PFOS) | Room Temperature | 10 days | Stable |
| 5°C | 240 days | Stable | |
| -20°C | 240 days | Stable | |
| -70°C | 240 days | Stable | |
| Perfluorooctanoate (PFOA) | Room Temperature | 10 days | Stable |
| 5°C | 240 days | Stable | |
| -20°C | 240 days | Stable | |
| -70°C | 240 days | Stable |
Table 2: Stability of Mephedrone Metabolites in Human Whole Blood after 10 Days [2][3]
| Compound | Storage Temperature | % Loss (Low Conc.) | % Loss (High Conc.) |
| Nor-mephedrone | +4°C | 40.2 ± 6.7 | 33.8 ± 4.2 |
| -20°C | < 10 | < 10 | |
| 4-carboxy-mephedrone | +4°C | 48.1 ± 4.8 | 44.6 ± 6.5 |
| -20°C | 22.6 ± 6.9 | < 20 |
Experimental Protocols
Protocol 1: General Procedure for the Extraction of Methyl Pentafluorophenyl Sulfone Adducts from Plasma for LC-MS/MS Analysis
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the analysis of methyl pentafluorophenyl sulfone adducts.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Stability of mephedrone and five of its phase I metabolites in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of temperature and duration of storage on the stability of polyfluoroalkyl chemicals in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low labeling efficiency with methyl pentafluorophenyl sulfone
Welcome to the technical support center for methyl pentafluorophenyl sulfone (MPFPS) labeling. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments and address challenges such as low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of protein labeling with methyl pentafluorophenyl sulfone?
A1: Methyl pentafluorophenyl sulfone is an electrophilic reagent that reacts with nucleophilic side chains of amino acids on a protein. The pentafluorophenyl group is an excellent leaving group, facilitating a nucleophilic aromatic substitution (SNAr) reaction. The primary targets for labeling are the thiol groups of cysteine residues due to their high nucleophilicity. Other potential, though less reactive, sites include the amine groups of lysine residues and the N-terminus.
Q2: Which amino acid residues does methyl pentafluorophenyl sulfone primarily react with?
A2: Due to the high reactivity of the thiol group, methyl pentafluorophenyl sulfone exhibits a strong preference for cysteine residues.[1][2] Labeling of other nucleophilic residues like lysines may occur but typically requires harsher conditions or is significantly slower.[2]
Q3: What are the advantages of using a pentafluorophenyl-based reagent for bioconjugation?
A3: Perfluoroaromatic reagents, like MPFPS, offer several advantages in bioconjugation. They can provide high chemoselectivity for cysteine residues and form stable, non-reversible conjugates under physiological conditions.[2] Additionally, the progress of the reaction can often be monitored using 19F NMR.[2]
Q4: Can I use methyl pentafluorophenyl sulfone for applications other than protein labeling?
A4: Yes, sulfone-based reagents are versatile. For instance, thiol-methylsulfone reactions have been employed to create hydrogels for 3D cell encapsulation, demonstrating their utility in biomaterial applications.[3][4]
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common issue in bioconjugation. The following guide provides potential causes and recommended solutions to improve the outcome of your experiments with methyl pentafluorophenyl sulfone.
Problem: Little to no labeling of the target protein.
| Potential Cause | Recommended Solution |
| Inaccessible Target Residues | The target cysteine or other nucleophilic residues may be buried within the protein's three-dimensional structure.[5] Consider gentle denaturation or partial unfolding of the protein to expose the reactive sites. Alternatively, if feasible, use protein engineering to introduce a more accessible cysteine residue. |
| Interfering Buffer Components | Buffers containing nucleophiles such as Tris or glycine can compete with the protein for reaction with the MPFPS reagent.[6] It is recommended to perform the reaction in non-nucleophilic buffers like PBS or HEPES. |
| Incorrect Reaction pH | The reactivity of the target nucleophile (e.g., thiol group of cysteine) is pH-dependent. For thiol-based labeling, a pH range of 7.0-8.5 is generally optimal to ensure the thiol is sufficiently deprotonated and nucleophilic. |
| Degraded or Inactive Reagent | Methyl pentafluorophenyl sulfone may degrade over time, especially if not stored properly. Ensure the reagent is stored under anhydrous conditions and consider using a fresh batch. |
| Insufficient Molar Excess of Reagent | A low molar ratio of MPFPS to the protein can result in incomplete labeling.[6] Empirically optimize the molar excess of the labeling reagent. Start with a 10 to 20-fold molar excess and adjust as needed. |
Problem: Inconsistent or low yields between experiments.
| Potential Cause | Recommended Solution |
| Variability in Protein Concentration | Inaccurate determination of the protein concentration will affect the molar ratio of the reactants.[7] Use a reliable method for protein quantification, such as a BCA or Bradford assay, before each experiment. |
| Precipitation of Protein During Labeling | The addition of an organic solvent (if used to dissolve the MPFPS) or changes in pH can cause the protein to precipitate.[6] Ensure the final concentration of the organic solvent is low and that the protein is soluble under the reaction conditions. |
| Reaction Time and Temperature | The reaction may not have proceeded to completion. Optimize the reaction time and temperature. While many labeling reactions are performed at room temperature or 4°C, some may require elevated temperatures. However, be mindful of protein stability at higher temperatures.[8] |
| Oxidation of Cysteine Residues | Cysteine residues can oxidize to form disulfide bonds, rendering them unreactive to MPFPS. Ensure the protein is fully reduced before labeling by treating it with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the MPFPS. |
Experimental Protocols
General Protocol for Protein Labeling with Methyl Pentafluorophenyl Sulfone
-
Protein Preparation:
-
Dissolve the protein in a suitable non-nucleophilic buffer (e.g., PBS, pH 7.4).
-
If targeting cysteine residues, ensure they are in a reduced state. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis.
-
-
Labeling Reaction:
-
Prepare a stock solution of methyl pentafluorophenyl sulfone in an anhydrous organic solvent like DMSO or DMF.
-
Add the desired molar excess of the MPFPS stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should typically be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted MPFPS using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the extent of labeling using techniques such as mass spectrometry (to observe the mass shift corresponding to the attached label), UV-Vis spectroscopy (if the label is a chromophore), or SDS-PAGE (to observe changes in mobility).
-
Visualizing Workflows and Pathways
Troubleshooting Logic for Low Labeling Efficiency
Caption: A flowchart for troubleshooting low labeling efficiency.
General Reaction Pathway for Cysteine Labeling
Caption: SNAr reaction of MPFPS with a protein cysteine residue.
References
- 1. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-Methylsulfone-Based Hydrogels for 3D Cell Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol-Methylsulfone-Based Hydrogels for Cell Encapsulation: Reactivity Optimization of Aryl-Methylsulfone Substrate for Fine-Tunable Gelation Rate and Improved Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. researchgate.net [researchgate.net]
Impact of reducing agents on methyl pentafluorophenyl sulfone labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentafluorophenyl (PFP) ester-based protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis of protein labeling with reagents featuring a pentafluorophenyl (PFP) ester group?
Pentafluorophenyl (PFP) esters are highly reactive functional groups used for the covalent modification of proteins. The labeling reaction proceeds via a nucleophilic acyl substitution, where a primary amine group on the protein attacks the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[1][2]
Q2: Which amino acid residues are targeted by PFP esters?
PFP esters primarily react with the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus.[3][4] To be reactive, these amine groups must be in a deprotonated state.
Q3: Is a reducing agent required for PFP ester labeling?
No, reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are not required for PFP ester labeling. In fact, their inclusion can be detrimental. PFP esters react with amines, a process that is independent of the protein's disulfide bond status. Reducing agents are used to cleave disulfide bonds to expose free sulfhydryl (thiol) groups for cysteine-specific labeling chemistries (e.g., with maleimides or iodoacetamides).
Q4: What are the optimal reaction conditions for PFP ester labeling?
The optimal conditions for PFP ester labeling can vary depending on the specific protein and labeling reagent. However, general guidelines are provided in the table below.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 | A slightly basic pH ensures that a sufficient concentration of lysine residues are deprotonated and available for reaction. Higher pH increases the rate of hydrolysis of the PFP ester.[4][5][6] |
| Temperature | 4°C to 37°C | Lower temperatures (e.g., 4°C) can be used to slow down the reaction and potentially increase selectivity, while higher temperatures (e.g., room temperature or 37°C) will increase the reaction rate.[7][8][9] |
| Reaction Time | 30 minutes to overnight | The optimal time depends on the reactivity of the specific protein and the desired degree of labeling.[5][7][8] |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, borate) | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the PFP ester and should be avoided.[7][8] |
| Molar Ratio | 2:1 to 15:1 (Label:Protein) | The optimal molar ratio of labeling reagent to protein should be determined empirically to achieve the desired degree of labeling.[3][5] |
Q5: How do PFP esters compare to N-hydroxysuccinimide (NHS) esters?
PFP esters are an alternative to the more commonly used NHS esters for amine-reactive labeling. A key advantage of PFP esters is their increased stability in aqueous solutions, making them less susceptible to spontaneous hydrolysis compared to NHS esters.[2][10][11] This can lead to more efficient and consistent labeling reactions. However, PFP esters can be more hydrophobic than their NHS counterparts.[6][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency or No Reaction | Incorrect Buffer: Use of an amine-containing buffer (e.g., Tris, glycine) is quenching the reaction. | Exchange the protein into an amine-free buffer like PBS, HEPES, or borate using dialysis or a desalting column.[7][8] |
| Hydrolyzed PFP Ester: The labeling reagent is sensitive to moisture and has hydrolyzed. | Purchase fresh reagent. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the reagent in a dry organic solvent (e.g., DMSO, DMF) immediately before use and do not prepare stock solutions for long-term storage.[7][8] | |
| Suboptimal pH: The reaction pH is too low, resulting in protonated and unreactive amine groups. | Increase the reaction pH to between 8.0 and 8.5 to enhance the nucleophilicity of the lysine side chains.[3][5] | |
| Insufficient Molar Excess: The ratio of PFP ester to protein is too low. | Increase the molar excess of the PFP ester reagent. Titrate the amount to find the optimal ratio for your specific protein.[3][5] | |
| Protein Precipitation or Aggregation During Labeling | High Degree of Labeling: Modification of a large number of lysine residues can alter the protein's surface charge and lead to aggregation. | Reduce the molar excess of the labeling reagent, decrease the reaction time, or perform the reaction at a lower temperature (e.g., 4°C). |
| Solvent-Induced Precipitation: The organic solvent used to dissolve the PFP ester is causing the protein to precipitate. | Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%). Add the dissolved PFP ester to the protein solution slowly while gently mixing.[3] | |
| Non-Specific Labeling or High Heterogeneity | High Reactivity of PFP Ester: The labeling reagent is reacting with multiple accessible lysine residues. | To achieve more site-specific labeling, consider lowering the reaction temperature to 4°C, which can enhance selectivity for more reactive lysine residues.[9] Also, carefully optimize the molar ratio of the label to the protein. |
| Difficulty in Removing Excess Reagent | Inadequate Purification Method: The chosen method is not effectively separating the unreacted label from the conjugated protein. | Use size-exclusion chromatography (e.g., a desalting column) or dialysis with an appropriate molecular weight cutoff to remove the small molecule PFP ester reagent.[3][7] |
Experimental Protocols
General Protocol for PFP Ester Labeling of a Protein
This protocol is a general guideline and may require optimization for your specific protein and PFP ester reagent.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
PFP ester labeling reagent
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange.
-
-
Prepare the PFP Ester Solution:
-
Allow the vial of the PFP ester reagent to warm to room temperature before opening.
-
Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-100 mM).[5]
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the dissolved PFP ester to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.[5]
-
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry (if the label has a distinct absorbance) or mass spectrometry.
-
Visualizations
Caption: Reaction mechanism of PFP ester with a primary amine on a protein.
Caption: General experimental workflow for PFP ester protein labeling.
References
- 1. Pentafluorophenol and its derivatives [en.highfine.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. resources.tocris.com [resources.tocris.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. precisepeg.com [precisepeg.com]
- 6. echemi.com [echemi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Methyl Pentafluorophenyl Sulfone
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively dissolve methyl pentafluorophenyl sulfone in aqueous buffers for experimental use. Due to its hydrophobic nature, this compound often presents solubility challenges. The following information offers troubleshooting strategies and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving methyl pentafluorophenyl sulfone in aqueous buffers?
Methyl pentafluorophenyl sulfone is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like most biological buffers. This can lead to precipitation of the compound, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended initial approach for dissolving methyl pentafluorophenyl sulfone?
The most common and recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).[1][2][3] This stock solution can then be diluted into the final aqueous buffer to the desired working concentration.
Q3: Why is DMSO a suitable co-solvent?
DMSO is a polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds.[2] It is miscible with water and cell culture media, making it an effective vehicle for introducing hydrophobic compounds into aqueous systems for in vitro assays.[1][2][3]
Q4: Are there alternatives to DMSO?
While DMSO is the most common choice, other organic solvents like ethanol or N-methyl-2-pyrrolidone (NMP) can also be considered. However, their compatibility with specific experimental systems and their potential for cytotoxicity should be carefully evaluated.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of methyl pentafluorophenyl sulfone solutions.
Issue 1: The compound precipitates out of solution when added to the aqueous buffer.
-
Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with the presence of a co-solvent.
-
Solution 1: Optimize the final DMSO concentration. The final concentration of DMSO in the aqueous solution can significantly impact the solubility of the compound. It is crucial to keep the final DMSO concentration consistent across all experiments, including controls.[4] Most cell lines can tolerate a final DMSO concentration of 0.5%, and some up to 1%, but it is highly recommended to determine the specific tolerance of your cell line.[1][4][5][6]
-
Solution 2: Modify the dilution method. The way the DMSO stock is introduced into the aqueous buffer matters.
-
Recommended Protocol:
-
Prepare a high-concentration stock solution of methyl pentafluorophenyl sulfone in 100% DMSO.
-
While gently vortexing or stirring the aqueous buffer, slowly add the DMSO stock solution drop-by-drop.[1] This gradual introduction helps to prevent localized high concentrations that can lead to immediate precipitation.
-
-
-
Solution 3: Utilize sonication. If precipitation persists, brief sonication of the final solution can help to break down small particles and improve dissolution.[1] However, be cautious with heat-sensitive compounds.
Issue 2: Inconsistent results are observed between experiments.
-
Cause: Variability in the preparation of the compound solution can lead to inconsistent effective concentrations.
-
Solution 1: Ensure complete dissolution of the stock solution. Before diluting into the aqueous buffer, visually inspect your DMSO stock solution to ensure there are no undissolved particles. If necessary, gently warm the stock solution (e.g., to 37°C) to aid dissolution, but be mindful of the compound's stability at higher temperatures.
-
Solution 2: Prepare fresh dilutions for each experiment. To avoid potential degradation or precipitation over time, it is best practice to prepare the final aqueous solution of methyl pentafluorophenyl sulfone fresh for each experiment from the DMSO stock.
Issue 3: Observed cellular effects may be due to the solvent.
-
Cause: The co-solvent itself, particularly at higher concentrations, can have an effect on cellular function.[7]
-
Solution: Include a vehicle control. Always include a control group that is treated with the same final concentration of the co-solvent (e.g., DMSO) as the experimental groups. This allows you to differentiate the effects of the compound from the effects of the solvent.[4]
Data Presentation
Table 1: General Guidelines for Maximum Tolerated DMSO Concentrations in Cell Culture
| Cell Type | Generally Safe Concentration | Potentially Tolerated Concentration (Requires Validation) | High-Risk Concentration |
| Most Cancer Cell Lines | ≤ 0.1%[4][5] | 0.5% - 1.0%[1][4] | > 1.0%[4] |
| Primary Cells | ≤ 0.1%[1][7] | > 0.1% (Requires careful validation) | > 0.5% |
| Stem Cells | ≤ 0.5% (as per one study)[6] | > 0.5% (Requires careful validation) | Not recommended |
Note: The values in this table are general guidelines. It is imperative for researchers to determine the specific tolerance of their cell lines to DMSO.
Experimental Protocols
Protocol for Preparing a Methyl Pentafluorophenyl Sulfone Solution using DMSO
-
Prepare a Stock Solution:
-
Weigh the desired amount of methyl pentafluorophenyl sulfone powder.
-
Dissolve the powder in 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Ensure complete dissolution by vortexing. If necessary, gently warm the solution. Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
Prepare the Final Working Solution:
-
Warm the DMSO stock solution and the aqueous buffer (e.g., cell culture medium, PBS) to room temperature or 37°C.
-
Determine the required volume of the stock solution to achieve the desired final concentration in the total volume of the aqueous buffer.
-
While gently stirring or vortexing the aqueous buffer, slowly add the calculated volume of the DMSO stock solution.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the solubility limit has been exceeded.
-
Visualizations
Caption: Workflow for preparing an aqueous solution of methyl pentafluorophenyl sulfone.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. lifetein.com [lifetein.com]
- 2. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. DMSO usage in cell culture - Cell Biology [protocol-online.org]
Technical Support Center: Artifacts in Mass Spectrometry from Pentafluorophenyl (PFP) Labeling
This technical support center provides troubleshooting guidance and frequently asked questions regarding artifacts encountered during mass spectrometry experiments utilizing pentafluorophenyl (PFP)-based labeling reagents. As "methyl pentafluorophenyl sulfone" is not a commonly referenced labeling agent in the scientific literature, this guide will focus on the widely used amine-reactive PFP esters, such as N-succinimidyl pentafluorobenzoate and pentafluorophenyl propionate, which are employed for the derivatization of peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What are pentafluorophenyl (PFP) esters and how do they work for labeling in mass spectrometry?
PFP esters are a class of chemical labeling reagents used to modify proteins and peptides for mass spectrometry analysis. They are highly reactive towards primary amines, such as the N-terminus of a peptide and the side chain of lysine residues, forming stable amide bonds. This labeling can be used to introduce stable isotopes for quantitative proteomics or to improve ionization efficiency. PFP esters are often used as an alternative to N-hydroxysuccinimide (NHS) esters and are known for their increased stability against hydrolysis in aqueous solutions, which can lead to more efficient labeling reactions.[1][2][3]
Q2: What are the primary targets for PFP ester labeling on a peptide?
The primary targets for PFP ester labeling are the nucleophilic primary amino groups found on:
-
The N-terminus of the peptide.
-
The ε-amino group of lysine (Lys, K) side chains.
Q3: What are the most common sources of artifacts when using PFP esters?
Artifacts in mass spectrometry from PFP ester labeling can arise from several sources:
-
Incomplete Labeling: Not all target sites (N-termini, lysines) are labeled, leading to a heterogeneous sample mixture.
-
Over-labeling (Side Reactions): PFP esters can react with other nucleophilic amino acid side chains, particularly under basic pH conditions. These include the hydroxyl groups of serine (Ser, S), threonine (Thr, T), and tyrosine (Tyr, Y).[4]
-
Hydrolysis of the Reagent: The PFP ester can hydrolyze to its corresponding carboxylic acid, which will not react with the peptide. While more stable than NHS esters, PFP esters are still susceptible to hydrolysis, especially at higher pH.[1][2]
-
Multiple Labeling: A single peptide can be labeled at multiple sites (e.g., at the N-terminus and one or more lysine residues), leading to a complex mixture of species with different masses.
Q4: How can I confirm that my peptide is labeled with the PFP reagent?
Labeling of a peptide with a PFP-containing reagent will result in a specific mass shift in the mass spectrum. You should calculate the expected mass of the labeled peptide by adding the mass of the PFP-derived moiety to the mass of the unlabeled peptide. For example, labeling with a pentafluorobenzoyl group adds 195.01 Da to the peptide mass. This mass shift should be observed in your MS1 spectrum.
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
Symptoms:
-
The mass spectrum is dominated by the signal from the unlabeled peptide.
-
Low intensity or absent peaks corresponding to the expected mass of the labeled peptide.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal pH | Ensure the reaction buffer pH is in the optimal range for amine labeling, typically pH 7.5-8.5. At lower pH, the amino groups are protonated and less nucleophilic. |
| Hydrolyzed Reagent | PFP esters are moisture-sensitive.[1] Use fresh, high-quality reagent and anhydrous solvent (like DMF or DMSO) to prepare the labeling solution immediately before use. Do not use old or improperly stored reagents. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the peptide for the labeling reagent.[1] Use amine-free buffers like phosphate or bicarbonate buffers. |
| Insufficient Reagent Concentration | The molar excess of the PFP ester over the peptide may be too low. Increase the molar ratio of the labeling reagent to the peptide. A 10- to 100-fold molar excess is a common starting point. |
| Short Reaction Time or Low Temperature | The labeling reaction may not have gone to completion. Increase the reaction time or perform the reaction at room temperature instead of on ice, if the stability of your sample allows. |
Issue 2: Unexpected Mass Adducts and Side Reactions
Symptoms:
-
Presence of peaks with mass shifts that do not correspond to the expected label mass.
-
Multiple peaks for a single peptide, indicating heterogeneity.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Over-labeling of Ser, Thr, or Tyr | High pH (>~8.5) can promote the labeling of hydroxyl groups on serine, threonine, and tyrosine residues.[4] Perform the labeling at a lower pH (around 7.5-8.0) to increase the selectivity for primary amines. |
| Hydrolysis of Labile O-acyl Esters | The ester linkages formed with Ser, Thr, and Tyr are more labile than the amide bonds with Lys and the N-terminus. These can be selectively cleaved. Consider treating the sample with a mild nucleophile like hydroxylamine to remove these off-target modifications. |
| Reaction with Water (Hydrolysis Product Adduct) | The hydrolyzed PFP reagent (pentafluorobenzoic acid, for example) might be observed as a non-covalent adduct in the mass spectrum. Ensure proper desalting and cleanup of the sample before MS analysis. |
| Multiple Labeling of a Single Peptide | For peptides with multiple primary amines, multiple labeling is expected. If single labeling is desired, this must be controlled by limiting the amount of labeling reagent and optimizing reaction conditions. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically detailing the rates of artifact formation for PFP labeling in mass spectrometry. However, based on the known reactivity of PFP esters, the following trends can be expected:
| Artifact Type | Dependence on Reaction Conditions |
| Incomplete Labeling | Decreases with higher pH (up to ~8.5), higher reagent concentration, and longer reaction time. |
| Over-labeling (on Ser, Thr, Tyr) | Increases with higher pH (>~8.5) and higher reagent concentration. |
| Reagent Hydrolysis | Increases with higher pH and longer reaction times in aqueous solutions.[2] |
Experimental Protocols
General Protocol for PFP Ester Labeling of Peptides:
-
Sample Preparation: Dissolve the peptide sample in an amine-free buffer (e.g., 100 mM sodium bicarbonate or sodium phosphate) at a pH of 8.0.
-
Reagent Preparation: Immediately before use, dissolve the PFP ester labeling reagent in an anhydrous organic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)) to a stock concentration of 10-100 mM.[1]
-
Labeling Reaction: Add the PFP ester stock solution to the peptide solution to achieve a 10- to 50-fold molar excess of the reagent over the peptide.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding a solution containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Sample Cleanup: Purify the labeled peptide from excess reagent and byproducts using a suitable method such as solid-phase extraction (e.g., C18 desalting) or size-exclusion chromatography.
-
Mass Spectrometry Analysis: Analyze the purified labeled peptide by LC-MS/MS.
Visualizations
PFP Ester Labeling Pathway
Caption: Reaction scheme for PFP ester labeling of a primary amine on a peptide.
Experimental Workflow for PFP Labeling and MS Analysis
Caption: A typical experimental workflow for PFP labeling and subsequent MS analysis.
Troubleshooting Logic for PFP Labeling Artifacts
Caption: Decision tree for troubleshooting common issues in PFP labeling experiments.
References
Technical Support Center: Quenching Strategies for Methyl Pentafluorophenyl Sulfone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl pentafluorophenyl sulfone and related compounds. The guidance focuses on effective quenching strategies to ensure reaction success and product purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching of reactions involving methyl pentafluorophenyl sulfone.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield After Quenching | 1. Nucleophilic Attack on the Pentafluorophenyl Ring: The quenching agent (e.g., primary/secondary amines, alkoxides) may have reacted with the electron-deficient pentafluorophenyl ring, leading to substitution of the para-fluorine atom and formation of byproducts.[1][2][3] | - Use a non-nucleophilic quenching agent such as saturated aqueous ammonium chloride (NH4Cl) or a mild acid like acetic acid. - If a nucleophilic quench is unavoidable, perform the reaction at a lower temperature and add the quenching agent slowly while monitoring the reaction by TLC or LC-MS. |
| 2. Hydrolysis of the Sulfone Group: While generally stable, prolonged exposure to harsh acidic or basic conditions during quenching and workup can lead to hydrolysis of the sulfone. | - Neutralize the reaction mixture promptly after quenching. - Use a buffered aqueous solution for the workup if the product is sensitive to pH changes. | |
| 3. Product Lost During Extraction: The product may have significant solubility in the aqueous layer, especially if it is polar. | - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. - Perform multiple extractions with a suitable organic solvent. | |
| Presence of Unexpected Byproducts | 1. Side Reaction with Nucleophilic Quenching Agent: As mentioned above, nucleophilic quenchers can lead to SNAr products. | - Analyze the byproduct by LC-MS and NMR to confirm its structure. - Switch to a non-nucleophilic quenching strategy. |
| 2. Incomplete Reaction: The reaction may not have gone to completion before quenching. | - Before quenching, ensure the reaction is complete by monitoring with an appropriate technique (TLC, LC-MS, NMR). | |
| 3. Decomposition of Starting Material or Product: The reaction or quenching conditions may be too harsh, causing decomposition. | - Consider lowering the reaction or quenching temperature. - Use milder reagents for both the reaction and the quench. | |
| Formation of an Emulsion During Workup | 1. Presence of Both Polar and Nonpolar Components: The reaction mixture may contain components that act as surfactants, stabilizing the emulsion. | - Add brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite. - Allow the mixture to stand for an extended period to allow for phase separation. |
| Difficulty in Removing the Quenching Agent | 1. High Boiling Point of the Quenching Agent: Some quenching agents, like certain alcohols, can be difficult to remove under reduced pressure. | - Choose a quenching agent with a lower boiling point if possible. - Perform an aqueous workup to wash away the quenching agent. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant concern when quenching a reaction involving methyl pentafluorophenyl sulfone?
The primary concern is the high reactivity of the pentafluorophenyl ring towards nucleophiles. The strong electron-withdrawing nature of the sulfone group and the fluorine atoms makes the para-fluorine atom highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3] Therefore, the choice of quenching agent is critical to avoid unwanted side reactions that can consume your product or starting material.
Q2: Which quenching agents are recommended for reactions with methyl pentafluorophenyl sulfone?
It is generally best to use non-nucleophilic or weakly nucleophilic quenching agents. Recommended options include:
-
Saturated Aqueous Ammonium Chloride (NH4Cl): This is a mild and generally safe option for quenching reactions involving organometallic reagents or strong bases.
-
Dilute Acids (e.g., 1M HCl, Acetic Acid): These are effective for neutralizing basic reaction mixtures. Acetic acid is a weaker acid and can be a good choice if your product is acid-sensitive.
-
Water: For some reactions, careful addition of water can be sufficient. However, be cautious as this can be exothermic with certain reagents.
Q3: Are there any quenching agents I should avoid?
Yes. You should be very cautious with or avoid strongly nucleophilic quenching agents, especially at room temperature or elevated temperatures. These include:
-
Primary and Secondary Amines (e.g., methylamine, piperidine): These are known to readily displace the para-fluorine on pentafluorophenyl rings.[2][4]
-
Alkoxides (e.g., sodium methoxide, potassium tert-butoxide): These are also potent nucleophiles that can lead to substitution products.[5]
-
Thiols (e.g., thiophenol): Thiols are effective nucleophiles for SNAr on electron-deficient aromatic rings.
Q4: My product appears to be water-soluble. How can I improve its extraction from the aqueous layer?
If your product has significant water solubility, you can employ the following strategies during the workup:
-
"Salting out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, making it more polar and thereby decreasing the solubility of less polar organic compounds.
-
Multiple Extractions: Perform several extractions with smaller volumes of organic solvent rather than one large extraction. This is more efficient at recovering the product.
-
Choice of Extraction Solvent: Use a more polar organic solvent for the extraction, such as ethyl acetate or dichloromethane.
Q5: I suspect a side reaction occurred during the quench. How can I identify the byproduct?
To identify the byproduct, you should isolate it using chromatography (e.g., flash column chromatography or preparative TLC) and then characterize its structure using spectroscopic methods such as:
-
Mass Spectrometry (MS): To determine the molecular weight of the byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the structure. In particular, ¹⁹F NMR will be very informative to confirm changes in the substitution pattern of the pentafluorophenyl ring.
A common byproduct to look for is the one resulting from the substitution of the para-fluorine atom with your quenching agent.
Experimental Protocols
General Protocol for a Non-Nucleophilic Quench
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated aqueous ammonium chloride (NH4Cl) solution dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly.
-
Once the quenching is complete (e.g., cessation of gas evolution or color change), allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizations
Caption: General experimental workflow for quenching and workup.
Caption: Troubleshooting logic for low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Characterizing the site of modification by methyl pentafluorophenyl sulfone
Welcome to the technical support center for protein modification using Methyl Pentafluorophenyl Sulfone (MPFPS). This resource provides detailed guides, frequently asked questions (FAQs), and troubleshooting advice to help researchers, scientists, and drug development professionals successfully characterize the site of protein modification.
Introduction to the Technology
Methyl pentafluorophenyl sulfone (MPFPS) is a chemical probe designed for the selective modification of nucleophilic amino acid residues in proteins. The reactivity of MPFPS is driven by its pentafluorophenyl group, which is highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] Due to the high nucleophilicity of the thiol group, cysteine residues are the primary targets for modification under physiological conditions.[3][4]
The reaction involves the attack of a deprotonated cysteine residue (thiolate) on the electron-deficient pentafluorophenyl ring, leading to the displacement of a fluorine atom and the formation of a stable thioether bond. This covalent modification allows for the introduction of a methyl sulfone moiety onto the protein, which can be used for various downstream applications.
Reaction Mechanism
The proposed mechanism for the modification of a cysteine residue by MPFPS is a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Proposed SNAr Mechanism for Cysteine Modification by MPFPS.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Methyl Pentafluorophenyl Sulfone (MPFPS) on a protein?
A1: The primary target is the thiol group of cysteine residues. The high nucleophilicity of the deprotonated thiol (thiolate) makes it highly reactive towards the electron-deficient pentafluorophenyl ring of MPFPS.[2][3] While other nucleophilic residues (like lysine or histidine) could potentially react, modification of cysteine is kinetically favored, especially under controlled pH conditions (pH 7.5-8.5).
Q2: What are the optimal reaction conditions (pH, temperature, buffer) for labeling?
A2: Optimal conditions can vary by protein. However, a good starting point is:
-
pH: 7.5 - 8.5. A slightly basic pH is necessary to promote the deprotonation of the cysteine thiol to the more nucleophilic thiolate form.[5]
-
Temperature: Room temperature (20-25°C) or 4°C. Lower temperatures can be used to slow down the reaction and potentially improve selectivity if protein stability is a concern.
-
Buffer: Non-nucleophilic buffers such as HEPES, phosphate (PBS), or bicarbonate are recommended. Avoid buffers containing primary amines like Tris or glycine, as they can compete with the protein for reaction with MPFPS.[6]
-
Reagent Molar Excess: A 10- to 20-fold molar excess of MPFPS over the protein is a common starting point. This should be optimized to maximize labeling while minimizing off-target effects or protein precipitation.[7]
Q3: How can I confirm that my protein has been successfully modified?
A3: Successful modification can be confirmed using several methods:
-
Mass Spectrometry (MS): This is the most definitive method. Intact protein analysis can show a mass shift corresponding to the addition of the MPFPS tag. Peptide mapping via LC-MS/MS can pinpoint the exact cysteine residue(s) that have been modified.[8][9]
-
SDS-PAGE: If the MPFPS reagent includes a fluorescent tag or a biotin handle, you can visualize the modification on a gel via fluorescence scanning or western blot with streptavidin.
-
Ellman's Test: This assay quantifies free thiols. A decrease in the number of free thiols after the reaction compared to an unmodified control indicates successful cysteine modification.
Q4: Is the resulting thioether bond stable?
A4: Yes, the thioether bond formed between the cysteine and the pentafluorophenyl ring is highly stable and considered irreversible under typical biological conditions, making it suitable for long-term studies.[3]
Troubleshooting Guide
Encountering issues during your experiment is common. This guide addresses specific problems in a Q&A format.
Q: I am seeing very low or no modification of my protein. What could be the cause?
A: There are several potential reasons for low labeling efficiency:
-
Inaccessible Cysteine Residues: The target cysteine(s) may be buried within the protein's structure or are part of a disulfide bond.
-
Solution: Try adding a mild denaturant (e.g., 1-2 M urea) to partially unfold the protein. To modify cysteines involved in disulfide bonds, you must first reduce them using a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding MPFPS.
-
-
Incorrect pH: The reaction buffer may be too acidic (pH < 7), preventing the formation of the reactive thiolate.
-
Solution: Confirm your buffer pH is between 7.5 and 8.5. Use freshly prepared buffers.[5]
-
-
Reagent Hydrolysis/Degradation: The MPFPS reagent may have degraded due to improper storage or handling.
-
Solution: Dissolve the MPFPS reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and add it to the reaction mixture. Store the stock reagent under inert gas (argon or nitrogen) at the recommended temperature.
-
-
Competing Nucleophiles: Your buffer or sample contains competing nucleophiles (e.g., Tris, DTT).
-
Solution: Ensure DTT/TCEP is removed after reduction via dialysis or a desalting column. Use a non-nucleophilic buffer like HEPES or PBS.[6]
-
Caption: Logic flowchart for diagnosing low modification efficiency.
Q: My protein precipitates during or after the labeling reaction. How can I prevent this?
A: Protein precipitation is often caused by changes in the protein's surface charge or hydrophobicity.
-
Over-labeling: Too much reagent can lead to excessive modification, altering the protein's isoelectric point and causing it to become insoluble.[6]
-
Solution: Reduce the molar excess of the MPFPS reagent. Perform a titration experiment to find the optimal reagent-to-protein ratio.
-
-
Solvent Shock: Adding a large volume of organic solvent (like DMSO) to dissolve the reagent can cause the protein to precipitate.
-
Solution: Keep the volume of the added organic solvent to a minimum, typically less than 5-10% of the total reaction volume. Add the reagent stock to the protein solution slowly while gently vortexing.
-
-
Incorrect Buffer Conditions: The buffer's ionic strength or pH may not be optimal for your protein's stability post-modification.
-
Solution: Try screening different buffers or adjusting the salt concentration (e.g., adding 50-150 mM NaCl) to improve protein solubility.
-
Q: I am observing non-specific labeling on residues other than cysteine.
A: While cysteine is the primary target, high concentrations of the reagent or prolonged reaction times can lead to modification of other nucleophilic residues like lysine, histidine, or tyrosine.
-
Solution:
-
Lower the molar excess of MPFPS.
-
Decrease the reaction time. Run a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to find the point where cysteine labeling is maximized with minimal off-target modification.
-
Lower the reaction pH slightly (e.g., to 7.5). Lysine residues are more likely to be protonated and thus less reactive at this pH compared to pH 8.5.
-
Data Presentation
Table 1: Factors Influencing Modification Efficiency
This table summarizes key experimental parameters and their expected impact on the labeling reaction. Optimization of these factors is crucial for achieving high specificity and yield.
| Parameter | Condition | Expected Outcome on Cysteine Labeling | Potential Issues & Remarks |
| pH | 6.5 - 7.0 | Low Efficiency | Cysteine thiol (pKa ~8.5) is mostly protonated and not very nucleophilic. |
| 7.5 - 8.5 | Optimal Efficiency | Balances thiolate formation with minimizing reactivity of other nucleophiles (e.g., lysine).[5] | |
| > 9.0 | High Efficiency | Increased risk of non-specific labeling of lysine and hydrolysis of the reagent. | |
| Molar Excess | 1-5 fold | Low to Moderate Efficiency | May be insufficient for complete labeling, especially with less accessible cysteines. |
| (MPFPS:Protein) | 10-20 fold | Good Starting Point | Generally provides good labeling without excessive risk of protein precipitation.[7] |
| > 50 fold | High Efficiency | High risk of over-labeling, non-specific modification, and protein precipitation.[6] | |
| Temperature | 4°C | Slower Reaction Rate | Useful for improving selectivity and for proteins with low thermal stability. |
| 20-25°C | Standard Condition | Provides a good balance of reaction speed and control. | |
| 37°C | Faster Reaction Rate | Increases risk of protein denaturation and non-specific reactions. | |
| Reducing Agent | TCEP | Effective Reduction | Must be removed post-reduction as its phosphine group can be nucleophilic. |
| DTT | Effective Reduction | Must be completely removed as its thiol groups will react with MPFPS. |
Experimental Protocols
Protocol 1: Cysteine Modification with MPFPS
This protocol provides a general workflow for labeling a purified protein.
-
Protein Preparation: a. Prepare the protein solution at a concentration of 1-5 mg/mL in a non-nucleophilic buffer (e.g., Phosphate-Buffered Saline, pH 7.5). b. If the target cysteine is in a disulfide bond, add 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. c. Crucially , remove the reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the same reaction buffer.
-
Reagent Preparation: a. Immediately before use, prepare a 10 mM stock solution of MPFPS in anhydrous DMSO.
-
Labeling Reaction: a. Add the desired molar excess (e.g., 20-fold) of the MPFPS stock solution to the protein solution. Add slowly while gently mixing. b. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching and Purification: a. Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of ~50 mM to consume any excess MPFPS. b. Remove the excess reagent and reaction byproducts by size-exclusion chromatography, dialysis, or using a desalting column.
-
Analysis: a. Confirm labeling using mass spectrometry (see Protocol 2) or other analytical methods. b. Determine protein concentration using a BCA assay.
Protocol 2: Identification of Modification Site by LC-MS/MS
This protocol outlines the steps to identify the specific amino acid residue modified by MPFPS.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two birds one stone: β-fluoropyrrolyl-cysteine SNAr chemistry enabling functional porphyrin bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - BR [thermofisher.com]
- 8. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts [pbmc.ibmc.msk.ru]
Technical Support Center: Synthesis of Complex Methyl Pentafluorophenyl Sulfone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of complex methyl pentafluorophenyl sulfone derivatives. The following sections address common challenges, from initial oxidation to final purification, and offer detailed experimental protocols and logical workflows to streamline your research.
Frequently Asked Questions (FAQs)
Q1: My oxidation of the methyl pentafluorophenyl sulfide is incomplete, leaving starting material and the intermediate sulfoxide. How can I improve the yield of the sulfone?
A: Incomplete oxidation is a common issue. To drive the reaction to the desired sulfone, consider the following:
-
Choice of Oxidant: While agents like m-CPBA are effective, stronger or more specific systems may be required. Oxone (potassium peroxymonosulfate) in a methanol/water mixture is a robust and frequently used option.[1] For challenging substrates, potassium permanganate in glacial acetic acid can be employed.[2]
-
Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. Selective oxidation to either sulfoxides or sulfones can often be controlled by the stoichiometry of the oxidant, such as H₂O₂ with specific catalysts.[3]
-
Reaction Monitoring: Track the progress of the oxidation closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.[1]
-
Catalyst Systems: The use of catalysts like tantalum carbide or niobium carbide with 30% hydrogen peroxide can offer high yields and selectivity for sulfoxides or sulfones, respectively.[3]
Q2: I'm observing significant byproduct formation during my condensation or sulfonylation reactions. What are the likely causes and solutions?
A: Byproduct formation often stems from harsh reaction conditions or the inherent reactivity of the intermediates.
-
Temperature Control: Many sulfonylation reactions are highly exothermic.[4] Failure to control the temperature can lead to thermal decomposition of starting materials or products, promoting undesirable side reactions.[4][5] Employing an ice bath and ensuring slow addition of reagents is crucial.
-
Catalyst Choice: For Friedel-Crafts type reactions, the choice of acid catalyst is critical. A compound acid catalyst consisting of methanesulfonic acid and phosphorus pentoxide has been used to lower reaction temperatures and reduce byproduct formation in the synthesis of dichlorodiphenyl sulfone.[6]
-
Protecting Groups: In cases involving substrates with multiple reactive sites, such as amines or hydroxylamines, the use of appropriate protecting groups can prevent side reactions like N- vs. O-sulfonylation.[7]
-
Inhibitors: In processes where unstable intermediates like sulfolenes are used, polymer formation can be a significant issue. The use of inhibitors, such as specific amines, can reduce the formation of polysulfone polymers.[5]
Q3: Purification by standard column chromatography on silica or alumina is leading to the degradation of my product. What are alternative purification methods?
A: Pentafluorophenyl sulfone derivatives can be sensitive to the acidic or basic nature of standard chromatography supports.[8]
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. It may be necessary to screen multiple solvent systems. Even in cases where the compound forms two layers with a solvent like hot hexane, vigorous stirring upon cooling can induce crystallization.[1]
-
Distillation: For liquid or low-melting solid products, Kugelrohr distillation under high vacuum can be an effective method for separating the product from non-volatile impurities.[1]
-
Solvent Extraction: A standard liquid-liquid extraction workup can remove many impurities. For certain sulfones, dissolving the crude product in an alkaline solution (like aqueous caustic) and re-precipitating the pure sulfone by neutralizing with acid to a pH of 4-6 can be a highly effective purification strategy.[9]
-
Reverse-Phase Chromatography: If chromatography is necessary, consider using less reactive stationary phases like C8 or C18 (reverse-phase) to minimize degradation.[8]
Q4: The degree of substitution (DOS) on my polymer backbone with the pentafluorophenyl sulfone moiety is lower than expected. How can I increase it?
A: Low DOS in polymer functionalization is often related to solubility issues. As the pentafluorinated side groups are attached to the polymer, the polymer's solubility in the reaction solvent can decrease significantly, leading to its precipitation before the reaction is complete.[10] To address this, you can experiment with different solvent systems that better solvate both the starting polymer and the functionalized product, or adjust the reaction concentration and temperature to maintain homogeneity.
Q5: My crude product is a hard-to-purify oil. What are the best practices for isolating a clean compound?
A: Purifying oils can be challenging. First, ensure all solvent is removed under high vacuum.
-
Kugelrohr Distillation: This is often the best method for purifying oils or low-melting solids, as noted previously.[1]
-
Chromatography: If the compound is stable, careful column chromatography can be effective.
-
Inducing Crystallization: If you suspect the pure compound is a solid, you can attempt to induce crystallization. This can be done by dissolving the oil in a minimal amount of a suitable solvent and adding a non-solvent dropwise until turbidity appears, then cooling. Seeding with a small crystal, if available, can also be effective. Vigorous stirring of a two-phase solution during cooling has also been shown to promote crystallization.[1]
Troubleshooting Guides
Table 1: Troubleshooting Oxidation of Sulfides to Sulfones
| Problem | Possible Cause | Recommended Solution |
| Incomplete Conversion | 1. Insufficient oxidant. 2. Reaction time too short. 3. Oxidizing agent not strong enough. | 1. Increase the molar equivalents of the oxidant. 2. Extend the reaction time, monitoring progress by TLC.[1] 3. Switch to a more potent oxidant like KMnO₄ or a catalyzed H₂O₂ system.[2][3] |
| Mixture of Sulfoxide and Sulfone | 1. Insufficient oxidant to fully convert the sulfoxide intermediate. 2. Lack of selectivity in the oxidizing agent. | 1. Increase the stoichiometry of the oxidant to favor the sulfone. 2. Use a system known for high selectivity, such as H₂O₂ catalyzed by niobium carbide for sulfone synthesis.[3] |
| Product Degradation / Low Yield | 1. Reaction temperature too high. 2. Oxidant is too harsh, causing side reactions. | 1. Conduct the reaction at a lower temperature (e.g., 0-5 °C) using an ice bath.[1] 2. Use a milder, more selective oxidant or a catalytic system. |
| Difficult Work-up | 1. Emulsion formation during extraction. 2. Residual oxidant complicating isolation. | 1. Add brine (saturated NaCl solution) to break up emulsions. 2. Quench residual oxidant before work-up (e.g., with sodium bisulfite for permanganate or peroxide). |
Table 2: Troubleshooting Purification of Pentafluorophenyl Sulfones
| Problem | Possible Cause | Recommended Solution |
| Product Degrades on Column | 1. Acidity of silica gel. 2. Basicity of alumina. | 1. Use deactivated (neutral) silica or alumina. 2. Attempt purification by recrystallization or distillation.[1][8] 3. Use reverse-phase (C18) chromatography.[8] |
| Poor Separation of Impurities | 1. Similar polarity of product and impurities (e.g., starting sulfide). | 1. Optimize the eluent system for column chromatography. 2. Attempt recrystallization from various solvent systems. 3. If applicable, use a chemical purification method like acid/base extraction.[9] |
| Product Fails to Crystallize | 1. Presence of impurities. 2. Product is naturally an oil or low-melting solid. | 1. Further purify by chromatography or distillation to remove crystallization inhibitors. 2. Attempt crystallization from a different solvent or solvent mixture. 3. Purify by Kugelrohr distillation if the compound is thermally stable.[1] |
Experimental Protocols
Key Experiment: Oxidation of Methyl Pentafluorophenyl Sulfide using Oxone
This protocol is adapted from a general and reliable procedure for the oxidation of sulfides to sulfones.[1]
Materials:
-
Methyl pentafluorophenyl sulfide
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Oxone (approx. 2.0 molar equivalents relative to the sulfide) in deionized water. Cool the resulting slurry to 0-5 °C using an ice bath.
-
Sulfide Addition: Dissolve the methyl pentafluorophenyl sulfide (1.0 eq) in an equal volume of methanol. Transfer this solution to an addition funnel.
-
Reaction: Add the sulfide solution dropwise to the cold, stirring Oxone slurry over 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 1:5 ethyl acetate/hexane eluent system). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the starting material is consumed, remove the methanol using a rotary evaporator.
-
Extract the remaining aqueous solution with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl pentafluorophenyl sulfone.
-
-
Purification: The crude product, which may be a solid or an oil, can be purified by recrystallization (e.g., from hexane or an ethanol/water mixture) or by Kugelrohr distillation.[1]
Visualized Workflows and Logic
The following diagrams illustrate key processes and troubleshooting logic in the synthesis of methyl pentafluorophenyl sulfone derivatives.
Caption: A typical workflow for preparing methyl pentafluorophenyl sulfone.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0620219A1 - Process for producing sulfolane compounds - Google Patents [patents.google.com]
- 6. CN102304071A - Method for synthesizing 4.4-dichlorodiphenyl sulfone by two-step process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Amine-Reactive Labeling Reagents for Quantitative Mass Spectrometry: A Validation Perspective on Methyl Pentafluorophenyl Sulfone
For researchers, scientists, and drug development professionals seeking to expand their toolkit for quantitative proteomics, this guide provides a comparative overview of amine-reactive labeling reagents. We will focus on the conceptual validation of a potentially novel reagent, methyl pentafluorophenyl sulfone, by drawing parallels with established chemistries and outlining a comprehensive validation workflow.
While established reagents like Tandem Mass Tags™ (TMT™) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ®) dominate the landscape of quantitative proteomics, the exploration of new chemical entities for peptide labeling remains a vibrant area of research.[1][2] These established reagents are typically based on N-hydroxysuccinimide (NHS) ester chemistry, which targets the primary amines of peptides (the N-terminus and the ε-amine of lysine residues).[3][4] This guide will explore the potential of methyl pentafluorophenyl sulfone as an alternative labeling reagent and detail the necessary mass spectrometry-based validation steps.
Conceptual Comparison: Methyl Pentafluorophenyl Sulfone vs. NHS Esters
Currently, there is a lack of published experimental data directly validating the use of methyl pentafluorophenyl sulfone for peptide labeling in quantitative mass spectrometry. However, based on the known reactivity of related compounds, we can draw a conceptual comparison with the widely used NHS esters.
Perfluoroaryl compounds are known to be reactive towards nucleophiles, including amines, under specific conditions.[5] The highly electron-withdrawing nature of the pentafluorophenyl group makes the sulfone moiety a potential target for nucleophilic aromatic substitution by the amine groups of peptides.
| Feature | Methyl Pentafluorophenyl Sulfone (Hypothetical) | N-Hydroxysuccinimide (NHS) Esters (Established) |
| Reactive Group | Pentafluorophenyl sulfone | N-hydroxysuccinimide ester |
| Target Residues | Primarily N-terminal amines and lysine ε-amines | Primarily N-terminal amines and lysine ε-amines |
| Reaction Chemistry | Nucleophilic Aromatic Substitution | Nucleophilic Acyl Substitution |
| Reaction Conditions | Likely requires optimization of pH and temperature to ensure efficient and specific labeling. | Typically performed at a slightly basic pH (8.0-9.0) to deprotonate primary amines.[6] |
| Byproducts | Pentafluorophenyl sulfinic acid | N-hydroxysuccinimide |
| Potential Advantages | Potentially offers different selectivity or reactivity profiles compared to NHS esters. The stability of the resulting sulfonamide bond might differ from the amide bond formed by NHS esters. | Well-established and highly efficient labeling chemistry with extensive literature and optimized protocols.[7] |
| Potential Challenges | Reaction kinetics, specificity, and potential for side reactions with other nucleophilic residues (e.g., cysteine, tyrosine) would need thorough investigation. The efficiency of labeling might be lower than that of NHS esters. | Can lead to the formation of over-labeled peptides (O-derivatives on serine, threonine, and tyrosine), which can complicate data analysis.[6] Hydrolysis of the NHS ester is a competing reaction that can reduce labeling efficiency. |
Experimental Validation Workflow for a Novel Labeling Reagent
The validation of any new labeling reagent for quantitative mass spectrometry is a critical process to ensure data quality and reliability. The following is a detailed experimental protocol that could be employed to validate methyl pentafluorophenyl sulfone.
Diagram: Experimental Workflow for Validation
Caption: Workflow for validating a novel labeling reagent.
Detailed Experimental Protocols
Phase 1: Reaction Optimization
-
Peptide Labeling:
-
Synthesize or procure a standard peptide (e.g., Angiotensin I).
-
Dissolve the peptide in a suitable buffer (e.g., 50 mM TEAB, pH 8.5).
-
Prepare a stock solution of methyl pentafluorophenyl sulfone in an organic solvent (e.g., acetonitrile).
-
Add the labeling reagent to the peptide solution at various molar ratios (e.g., 1:1, 5:1, 10:1 reagent:peptide).
-
-
Parameter Variation:
-
Incubate the reaction mixtures at different temperatures (e.g., room temperature, 37°C) and for various durations (e.g., 30 min, 1h, 2h).
-
Test a range of pH values for the labeling buffer (e.g., 7.5, 8.0, 8.5, 9.0).
-
-
LC-MS/MS Analysis:
-
Quench the reaction (e.g., with hydroxylamine or Tris buffer).
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify labeled and unlabeled peptides.
-
-
Assessment:
-
Calculate the labeling efficiency by comparing the peak areas of labeled versus unlabeled peptides.
-
Examine the MS/MS spectra for evidence of labeling on specific residues (N-terminus and lysine).
-
Search for potential side reactions on other amino acids like cysteine, tyrosine, serine, and threonine.
-
Phase 2: Performance Comparison with an Established Reagent
-
Sample Preparation:
-
Digest a standard protein (e.g., Bovine Serum Albumin) with trypsin.
-
Divide the resulting peptide mixture into two aliquots.
-
-
Labeling:
-
Label one aliquot with methyl pentafluorophenyl sulfone using the optimized conditions from Phase 1.
-
Label the second aliquot with a commercially available NHS ester-based reagent (e.g., TMTpro™-16plex) following the manufacturer's protocol.[2]
-
-
Sample Mixing and Analysis:
-
Mix the two labeled samples in a 1:1 ratio.
-
Perform quantitative LC-MS/MS analysis.
-
-
Data Comparison:
-
Compare the number of identified peptides and proteins between the two labeling strategies.
-
Assess the accuracy and precision of quantification by comparing the expected 1:1 ratio with the experimentally determined ratios for commonly identified peptides.
-
Phase 3: Application to a Complex Proteome
-
Cell Culture and Lysis:
-
Culture a standard cell line (e.g., HeLa) and extract the proteins.
-
Digest the proteome with trypsin.
-
-
Multiplexed Labeling:
-
Divide the peptide digest into multiple aliquots.
-
Label each aliquot with either methyl pentafluorophenyl sulfone or the established reagent, allowing for a multiplexed experimental design.
-
-
Quantitative Proteomics:
-
Combine the labeled samples and perform a comprehensive quantitative proteomics experiment.
-
-
Data Analysis:
-
Analyze the data to identify and quantify thousands of proteins.
-
Compare the depth of proteome coverage and the dynamic range of quantification between the two labeling reagents.
-
If applicable, perform a biological perturbation experiment (e.g., drug treatment) to validate the ability of the new reagent to detect known biological changes.
-
Conclusion
The validation of a new labeling reagent for mass spectrometry is a rigorous process that requires systematic optimization and comparison against established methods. While methyl pentafluorophenyl sulfone presents an intriguing chemical alternative to NHS esters for amine labeling, its performance characteristics remain to be experimentally determined. The outlined workflow provides a comprehensive framework for researchers to validate this or any other novel labeling reagent, ultimately contributing to the advancement of quantitative proteomics and its applications in drug development and biomedical research.
References
- 1. Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics [mdpi.com]
- 2. New Set of Isobaric Labeling Reagents for Quantitative 16Plex Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of Fluorinated Phenyl Sulfones: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of fluorinated phenyl sulfones is critical for designing novel therapeutics and synthetic pathways. This guide provides an objective comparison of the reactivity of differently fluorinated phenyl sulfones in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed protocols.
The introduction of fluorine atoms onto a phenyl sulfone scaffold dramatically influences its chemical reactivity, primarily by activating the aromatic ring towards nucleophilic attack. The strong electron-withdrawing nature of both the fluorine atoms and the sulfonyl group (-SO₂R) creates a highly electron-deficient aromatic system, facilitating the displacement of a leaving group by a nucleophile. The number and position of fluorine substituents play a crucial role in modulating this reactivity.
Comparative Reactivity Data
The reactivity of fluorinated phenyl sulfones in SNAr reactions is directly correlated with the degree of fluorine substitution. Generally, an increase in the number of fluorine atoms on the aromatic ring enhances the rate of nucleophilic substitution. This is due to the cumulative inductive electron-withdrawing effect of the fluorine atoms, which further polarizes the C-F bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
| Compound | Number of Fluorine Substituents | Relative Reactivity | Illustrative Reaction Yields (Amination with Piperidine) |
| 4-Fluorophenyl Phenyl Sulfone | 1 | Low | Moderate |
| 2,4-Difluorophenyl Phenyl Sulfone | 2 | Moderate | Good |
| 2,4,6-Trifluorophenyl Phenyl Sulfone | 3 | High | High |
| Pentafluorophenyl Phenyl Sulfone | 5 | Very High | Excellent |
Note: The yields presented are illustrative and can vary based on specific reaction conditions such as solvent, temperature, and reaction time.
Experimental Protocols
To provide a practical framework for assessing the comparative reactivity of fluorinated phenyl sulfones, a general experimental protocol for a competitive amination reaction is detailed below. This method allows for the direct comparison of the reactivity of two different fluorinated phenyl sulfones towards a common nucleophile.
Experimental Protocol: Competitive Amination of Fluorinated Phenyl Sulfones
Objective: To determine the relative reactivity of two different fluorinated phenyl sulfones in a nucleophilic aromatic substitution reaction with piperidine.
Materials:
-
Fluorinated Phenyl Sulfone 1 (e.g., 4-Fluorophenyl Phenyl Sulfone)
-
Fluorinated Phenyl Sulfone 2 (e.g., 2,4-Difluorophenyl Phenyl Sulfone)
-
Piperidine
-
Internal Standard (e.g., Dodecane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vials
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of Fluorinated Phenyl Sulfone 1 in anhydrous DMF.
-
Prepare a 0.1 M stock solution of Fluorinated Phenyl Sulfone 2 in anhydrous DMF.
-
Prepare a 0.2 M stock solution of piperidine in anhydrous DMF.
-
Prepare a 0.05 M stock solution of the internal standard (dodecane) in anhydrous DMF.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add 1.0 mL of the stock solution of Fluorinated Phenyl Sulfone 1.
-
To the same vial, add 1.0 mL of the stock solution of Fluorinated Phenyl Sulfone 2.
-
Add 1.0 mL of the internal standard solution to the vial.
-
Initiate the reaction by adding 1.0 mL of the piperidine stock solution.
-
Seal the vial and place it in a pre-heated reaction block at a constant temperature (e.g., 60 °C).
-
-
Reaction Monitoring and Analysis:
-
At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.
-
Quench the reaction by diluting the aliquot with 0.9 mL of a suitable solvent (e.g., ethyl acetate).
-
Analyze the quenched sample by GC-MS to determine the concentration of the remaining reactants and the formed products.
-
-
Data Analysis:
-
Calculate the conversion of each fluorinated phenyl sulfone at each time point relative to the internal standard.
-
Plot the concentration of each reactant versus time to determine the initial reaction rates.
-
The ratio of the initial rates will provide a quantitative measure of the relative reactivity of the two fluorinated phenyl sulfones.
-
Visualizing Reaction Pathways
The underlying mechanism of these transformations can be visualized to better understand the flow of the reaction.
Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) of a fluorinated phenyl sulfone.
This guide provides a foundational understanding of the comparative reactivity of fluorinated phenyl sulfones. For specific applications, it is recommended to perform detailed kinetic studies to precisely quantify the reactivity under the desired experimental conditions. The provided protocol offers a robust starting point for such investigations.
A Head-to-Head Comparison of Thiol-Reactive Probes for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of thiol-reactive probes, supported by experimental data and detailed protocols.
The selective labeling and quantification of thiols, particularly in the context of cysteine residues within proteins, is a cornerstone of modern biochemical and pharmaceutical research. Thiol-reactive probes are indispensable tools for studying protein structure and function, identifying drug targets, and developing novel therapeutics. This guide provides an objective, data-driven comparison of commonly used thiol-reactive probes to aid researchers in selecting the optimal tool for their specific application.
Key Performance Metrics at a Glance
The selection of a thiol-reactive probe is a critical decision that can significantly impact experimental outcomes. The ideal probe should exhibit high reactivity and selectivity towards thiols, possess appropriate cell permeability for live-cell applications, and, for fluorescent probes, demonstrate robust photostability. The following tables summarize the quantitative performance of various classes of thiol-reactive probes across these key parameters.
Table 1: Reactivity of Thiol-Reactive Probes
The reactivity of a probe determines the speed and efficiency of the labeling reaction. This is often quantified by the second-order rate constant (k₂), where a higher value indicates a faster reaction. Maleimides are generally more reactive towards thiols than iodoacetamides.[1]
| Probe Class | Reactive Group | Target | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference Conditions |
| Maleimides | Maleimide | Cysteine | ~10² - 10⁴ | pH 7.0-7.5 |
| Iodoacetamides | Iodoacetamide | Cysteine | ~10¹ - 10² | pH 7.0-7.5 |
| Vinyl Sulfones | Vinyl Sulfone | Cysteine | ~10¹ - 10² | pH 7.4 |
| Disulfide-based | Pyridyl Disulfide | Cysteine | Variable (exchange reaction) | pH 7.0 |
Note: Rate constants can vary depending on the specific probe structure, solvent, and temperature.
Table 2: Selectivity Profile
While highly reactive towards thiols, some probes can exhibit off-target reactivity with other nucleophilic amino acid residues, particularly at higher pH.[1] Maleimides are generally considered more thiol-selective than iodoacetamides.[2]
| Probe Class | Primary Target | Potential Off-Targets (at elevated pH) |
| Maleimides | Cysteine | Lysine, Histidine |
| Iodoacetamides | Cysteine | Histidine, Methionine, Tyrosine |
| Vinyl Sulfones | Cysteine | Lysine |
| Disulfide-based | Cysteine | - (Thiol-disulfide exchange) |
Table 3: Physicochemical and Photophysical Properties of Common Fluorescent Thiol Probes
For applications involving fluorescence detection, the photophysical properties of the probe are paramount. Key parameters include the molar extinction coefficient (ε), which dictates light absorption, the fluorescence quantum yield (Φ), which reflects the efficiency of light emission, and photostability.[3]
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | |---|---|---|---|---|---|---| | Fluorescein | Iodoacetamide/Maleimide | ~494 | ~518 | ~75,000 | ~0.92 | | Tetramethylrhodamine (TMR) | Iodoacetamide/Maleimide | ~555 | ~580 | ~95,000 | ~0.40 | | Alexa Fluor™ 488 | Maleimide | ~495 | ~519 | ~71,000 | ~0.92 | | Alexa Fluor™ 594 | Maleimide | ~590 | ~617 | ~92,000 | ~0.66 | | BODIPY™ FL | Iodoacetamide/Maleimide | ~503 | ~512 | ~80,000 | ~0.97 | | Cyanine5 (Cy5) | Maleimide | ~649 | ~670 | ~250,000 | ~0.20 |
Note: Photophysical properties can be influenced by the local environment and conjugation to a biomolecule.
Reaction Mechanisms and Signaling Pathways
Understanding the underlying chemical reactions and biological pathways is crucial for interpreting experimental results.
Thiol-Reactive Probe Reaction Mechanisms
The two most common classes of thiol-reactive probes, maleimides and iodoacetamides, react with the nucleophilic thiolate anion of cysteine residues through different mechanisms.
References
Assessing the Specificity of Methyl Pentafluorophenyl Sulfone for Cysteine Modification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl pentafluorophenyl sulfone as a cysteine-reactive probe against other commonly used alternatives. The following sections present experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate reagent for your research needs. While direct quantitative data for methyl pentafluorophenyl sulfone is limited in the current literature, this guide draws upon data from closely related aryl sulfones to provide a thorough assessment.
Performance Comparison of Cysteine-Reactive Probes
The ideal cysteine-reactive probe should exhibit high reactivity towards the thiol group of cysteine while minimizing off-target reactions with other nucleophilic amino acid residues such as lysine, serine, and tyrosine. The stability of the resulting covalent bond is also a critical factor for many applications.
Table 1: Quantitative Comparison of Reactivity and Specificity
| Probe Class | Representative Probe | Target Residue(s) | Off-Target Residues | Relative Reactivity (Cysteine) | Adduct Stability | Key Advantages | Key Disadvantages |
| Aryl Sulfones | Methylsulfonyl-benzothiazole (MSBT) | Cysteine | Lysine (low), Serine (low) | High | High[1][2] | Stable adduct, tunable reactivity | Potential for off-target reaction at high concentrations |
| Haloacetamides | Iodoacetamide (IAA) | Cysteine | Lysine, Histidine, Methionine | Moderate | High | Well-established, good reactivity | Can react with other nucleophiles, light sensitive |
| Maleimides | N-Ethylmaleimide (NEM) | Cysteine | Lysine (at higher pH) | High | Moderate (prone to retro-Michael addition)[3][4][5] | Fast reaction, highly specific at neutral pH | Adduct instability, potential for off-target reaction at basic pH |
Table 2: Summary of Experimental Data on Adduct Stability
| Probe | Condition | Remaining Conjugate (%) | Source |
| Mono-sulfone-PEG | 37°C, 7 days, 1 mM Glutathione | > 90% | [3][4][5] |
| Maleimide-PEG | 37°C, 7 days, 1 mM Glutathione | < 70% | [3][4][5] |
| Methylsulfonyl phenyloxadiazole conjugate | Human Plasma | Stable, no exchange with albumin observed | [1] |
| Maleimide conjugate | Human Plasma | Readily underwent thioether exchange with albumin | [1] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for Specificity Assessment
This protocol is a standard method to assess the specificity of a cysteine-reactive probe by competing its binding against a well-characterized, broad-spectrum probe.
Materials:
-
Cell lysate
-
Methyl pentafluorophenyl sulfone (or other test probe)
-
Broad-spectrum cysteine probe with a reporter tag (e.g., Iodoacetamide-alkyne)
-
Azide-fluorophore or Azide-biotin for click chemistry
-
SDS-PAGE gels
-
In-gel fluorescence scanner
-
Mass spectrometer for proteomic analysis
Procedure:
-
Proteome Preparation: Prepare cell lysates in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
Competitive Labeling:
-
Pre-incubate the proteome with varying concentrations of the test probe (methyl pentafluorophenyl sulfone) for a defined period (e.g., 30 minutes at room temperature).
-
Add a fixed, non-saturating concentration of the reporter-tagged broad-spectrum probe (e.g., iodoacetamide-alkyne) and incubate for another set period (e.g., 1 hour at room temperature).
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent dye or a biotin tag to the reporter probe.
-
-
Analysis:
-
Gel-based: Separate the labeled proteins by SDS-PAGE and visualize the fluorescence using an in-gel scanner. A decrease in fluorescence intensity with increasing concentrations of the test probe indicates successful competition for cysteine sites.
-
Mass Spectrometry-based: For a proteome-wide view, enrich the biotin-tagged proteins, digest them into peptides, and analyze by LC-MS/MS to identify and quantify the labeled cysteine sites. This allows for a direct comparison of the sites targeted by the test probe versus the broad-spectrum probe.
-
Direct Assessment of Off-Target Reactivity using Mass Spectrometry
This protocol aims to directly identify and quantify modifications on amino acids other than cysteine.
Materials:
-
Purified protein with known sequence or cell lysate
-
Methyl pentafluorophenyl sulfone
-
Mass spectrometer (high-resolution Orbitrap or similar)
-
Proteomics data analysis software
Procedure:
-
Protein Labeling: Incubate the purified protein or cell lysate with a high concentration of methyl pentafluorophenyl sulfone for an extended period to maximize the chance of detecting off-target reactions.
-
Sample Preparation for MS:
-
Denature, reduce, and alkylate the protein sample (if starting with a complex mixture, a standard proteomics workflow is followed).
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by high-resolution mass spectrometry.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database, allowing for a variable modification corresponding to the mass of the methyl pentafluorophenyl sulfone adduct on all potential nucleophilic amino acids (cysteine, lysine, serine, tyrosine, histidine).
-
Quantify the spectral counts or peak intensities of peptides with modifications on non-cysteine residues to assess the degree of off-target reactivity.
-
Visualizing Workflows and Pathways
Reaction of Cysteine-Reactive Probes
Caption: Covalent modification of cysteine by different classes of electrophilic probes.
Competitive ABPP Workflow
Caption: Workflow for assessing probe specificity using competitive ABPP.
Conclusion
Methyl pentafluorophenyl sulfone, as part of the broader class of aryl sulfones, presents a promising alternative to traditional cysteine-reactive probes. The primary advantage lies in the formation of highly stable thioether adducts, which is a significant improvement over the reversible linkages formed by maleimides. While data on closely related aryl sulfones suggest good cysteine selectivity, researchers should be aware of the potential for off-target reactions with other nucleophilic residues, particularly at high probe concentrations or extended incubation times. The provided experimental protocols offer a framework for rigorously evaluating the specificity of methyl pentafluorophenyl sulfone or any other novel probe in the context of the biological system under investigation. The choice of probe will ultimately depend on the specific experimental requirements, including the need for adduct stability and the tolerance for potential off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Methyl Pentafluorophenyl Sulfone Versus Traditional Cross-linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a cross-linking agent is a critical decision that can significantly impact the stability, efficacy, and homogeneity of bioconjugates. This guide provides an objective comparison of methyl pentafluorophenyl sulfone against other widely used cross-linkers, supported by available experimental data, to aid in the selection of the optimal reagent for specific research applications.
Methyl pentafluorophenyl sulfone is emerging as a promising alternative to traditional cross-linkers, such as N-hydroxysuccinimide (NHS) esters and maleimides, particularly in applications requiring high stability and specific reactivity. This comparison focuses on key performance indicators: reaction kinetics, stability of the cross-linker and the resulting conjugate, and overall conjugation efficiency.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for methyl pentafluorophenyl sulfone and its alternatives. It is important to note that the data is collated from various studies, and direct comparisons should be made with consideration of the differing experimental conditions.
Table 1: Reaction Kinetics of Amine-Reactive Cross-linkers
| Cross-linker Chemistry | Target Residue | Typical Reaction pH | Reaction Time | Relative Reaction Rate | Source |
| Pentafluorophenyl (PFP) Ester | Primary Amines (Lysine) | 7.5 - 8.5 | 3 - 24 hours | Fast | [1] |
| N-hydroxysuccinimide (NHS) Ester | Primary Amines (Lysine) | 7.2 - 9.0 | 0.5 - 4 hours | Very Fast | [2] |
Note: Reaction times can vary significantly based on the specific molecule, buffer conditions, and temperature.
Table 2: Stability of Cross-linkers and Resulting Conjugates
| Cross-linker / Conjugate | Condition | Half-life | Key Findings | Source |
| Aryl Sulfonyl Fluoride | Aqueous Buffer (Physiological pH) | High | Resistant to hydrolysis under physiological conditions.[3] | [3][4] |
| Sulfonamide Bond (from Sulfonyl Fluoride) | Physiological Conditions | High | Considered a stable amide isostere.[5][6] | [5][6] |
| Pentafluorophenyl (PFP) Ester | Aqueous Buffer | More stable than NHS esters | Less subject to hydrolysis than NHS esters, leading to more efficient reactions.[1] | [1] |
| N-hydroxysuccinimide (NHS) Ester | pH 7.0, 0°C | 4 - 5 hours | Hydrolysis rate increases significantly with increasing pH. | [7] |
| N-hydroxysuccinimide (NHS) Ester | pH 8.6, 4°C | 10 minutes | Demonstrates significant instability at moderately alkaline pH. | [7] |
| Maleimide-Thiol Adduct | Presence of competing thiols (e.g., glutathione) | Low to Moderate | Susceptible to retro-Michael reaction, leading to deconjugation. | [8] |
| Mono-sulfone-PEG Adduct | 1 mM reduced glutathione, 37°C, 7 days | High (>90% intact) | Significantly more stable than the corresponding maleimide-PEG adduct (<70% intact).[8] | [8] |
Table 3: Conjugation Efficiency and Specificity
| Cross-linker Chemistry | Target Specificity | Common Side Reactions | Resulting Conjugate Homogeneity |
| Aryl Sulfonyl Fluoride | Lysine, Tyrosine, Histidine, Serine | Can react with multiple nucleophilic residues. | Moderate to High (dependent on target accessibility) |
| Pentafluorophenyl (PFP) Ester | Primary Amines (Lysine) | Hydrolysis | High |
| N-hydroxysuccinimide (NHS) Ester | Primary Amines (Lysine) | Hydrolysis | Moderate to High |
| Maleimide | Sulfhydryls (Cysteine) | Reaction with primary amines at pH >8.5, hydrolysis of maleimide group. | High (when targeting specific cysteines) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for protein cross-linking and the analysis of conjugation efficiency.
General Protocol for Amine-Reactive Cross-linking of a Protein
-
Protein Preparation: Dissolve the protein to be conjugated in an amine-free buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0) to a final concentration of 1-10 mg/mL.
-
Cross-linker Preparation: Immediately before use, dissolve the amine-reactive cross-linker (e.g., methyl pentafluorophenyl sulfone, NHS ester) in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved cross-linker to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 16 hours.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted cross-linker and byproducts by dialysis, size-exclusion chromatography (SEC), or spin filtration.
Protocol for Quantifying Conjugation Efficiency by LC-MS
-
Sample Preparation: Following the cross-linking reaction and purification, dilute the protein conjugate to a suitable concentration (e.g., 0.1 mg/mL) in a buffer compatible with mass spectrometry analysis.
-
Intact Mass Analysis:
-
Inject the diluted sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separate the conjugated protein from any unconjugated protein using a suitable reversed-phase column.
-
Acquire the mass spectrum of the intact protein.
-
Deconvolute the raw mass spectrum to determine the molecular weights of the different species present (unconjugated, singly conjugated, doubly conjugated, etc.). .
-
-
Data Analysis:
-
Calculate the drug-to-antibody ratio (DAR) or the degree of labeling by averaging the number of conjugated molecules per protein.
-
Determine the percentage of unconjugated protein.
-
Assess the heterogeneity of the conjugate by observing the distribution of different conjugated species.
-
-
Peptide Mapping (for site-specific analysis):
-
Denature, reduce, and alkylate the protein conjugate.
-
Digest the protein into peptides using a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the modified peptides using database searching software to pinpoint the specific amino acid residues that have been cross-linked.
-
Visualizing Mechanisms and Workflows
Diagrams illustrating the underlying chemical reactions and experimental processes can provide valuable clarity.
Caption: Reaction mechanisms of different cross-linkers.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 5. Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosslinking strategies in modulating methylcellulose hydrogel properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-Linked Sulfonated Poly(arylene ether sulfone) Membrane Using Polymeric Cross-Linkers for Polymer Electrolyte Membrane Fuel Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
Literature Review: Applications of Methyl Pentafluorophenyl Sulfone - A Comparative Analysis
The sulfone functional group is a cornerstone in drug discovery and development, with over 150 FDA-approved drugs containing this moiety.[1] Aryl sulfones, in particular, are recognized for their chemical stability and their ability to act as rigid scaffolds that can be readily functionalized.[1] The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The pentafluorophenyl group, with its strong electron-withdrawing nature, is expected to significantly influence the reactivity and biological activity of a parent molecule.
Synthesis of Aryl Sulfones: A General Overview
The synthesis of aryl sulfones is well-established, with several common methodologies available to researchers. A prevalent method is the oxidation of the corresponding aryl sulfides.[2][3] Various oxidizing agents can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups.
Another common approach involves the coupling of an aryl halide or an aryl boronic acid with a sulfinate salt, often catalyzed by a transition metal such as palladium or copper.[1][4] These methods offer a versatile route to a wide range of substituted diaryl and alkyl-aryl sulfones.
A general workflow for the synthesis of an aryl methyl sulfone from an aryl halide is depicted below. This represents a plausible, though not experimentally verified, synthetic route to methyl pentafluorophenyl sulfone.
Caption: A potential synthetic pathway to methyl pentafluorophenyl sulfone.
Comparison with Alternative Structures
While specific experimental data for methyl pentafluorophenyl sulfone is unavailable, a comparison can be drawn with its non-fluorinated analog, methyl phenyl sulfone, and other related fluorinated sulfones based on established principles of organic and medicinal chemistry.
| Compound | Expected Properties | Potential Advantages | Potential Disadvantages |
| Methyl Phenyl Sulfone | Well-characterized, stable, serves as a synthetic intermediate. | Readily available starting materials, established reactivity. | Lower metabolic stability compared to fluorinated analogs. |
| Methyl p-Tolyl Sulfone | Similar to methyl phenyl sulfone, with the methyl group providing a site for further functionalization. | Versatile building block in organic synthesis.[5] | May have different electronic properties compared to the pentafluorophenyl analog. |
| 4-Fluorophenyl Methyl Sulfone | Increased metabolic stability and altered electronic properties due to the fluorine atom. | Can serve as an intermediate for pharmaceuticals with improved properties.[6] | Reactivity may differ from the non-fluorinated version. |
| Methyl Pentafluorophenyl Sulfone (Hypothetical) | Strong electron-withdrawing character, high metabolic stability, potential for unique intermolecular interactions (e.g., halogen bonding). | Potentially enhanced biological activity and improved pharmacokinetic profile. | Synthesis may be more challenging and costly; high lipophilicity could be a concern. |
Potential Applications in Drug Discovery and Materials Science
The strong electron-withdrawing nature of the pentafluorophenyl group is expected to render the methyl protons of methyl pentafluorophenyl sulfone significantly more acidic than in its non-fluorinated counterpart. This increased acidity could be exploited in carbon-carbon bond-forming reactions, such as the Julia-Kocienski olefination, making it a potentially valuable reagent in organic synthesis.
In the context of drug discovery, the incorporation of a pentafluorophenyl group can lead to enhanced binding affinity to target proteins through various non-covalent interactions, including dipole-dipole, π-stacking, and halogen bonding. Furthermore, the high metabolic stability associated with fluorinated compounds could translate to an improved pharmacokinetic profile for drug candidates containing this moiety.
In materials science, the thermal and chemical stability of polysulfones is well-documented.[7] The introduction of highly fluorinated aromatic rings, such as the pentafluorophenyl group, could further enhance these properties, leading to the development of new high-performance polymers with applications in demanding environments.
Conclusion
While the specific compound, methyl pentafluorophenyl sulfone, remains largely unexplored in the scientific literature, an analysis of related sulfones and pentafluorinated aromatic compounds suggests its potential as a valuable tool in both organic synthesis and the development of new pharmaceuticals and materials. The strong electron-withdrawing properties and high stability conferred by the pentafluorophenyl group are desirable attributes that warrant further investigation into the synthesis and characterization of this and related molecules. Future research is necessary to validate these hypotheses and to fully elucidate the potential applications of methyl pentafluorophenyl sulfone. Without specific experimental data, a direct and quantitative comparison with other alternatives remains speculative.
References
- 1. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. Biocatalytic Oxidation of Sulfides to Sulfones : Oriental Journal of Chemistry [orientjchem.org]
- 4. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Investigation of the Properties of Polyphenylene Sulfone Blends [mdpi.com]
Unveiling the Cross-Reactivity Profile of Methyl Pentafluorophenyl Sulfone with Amino Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of covalent probes is paramount. This guide provides a detailed comparison of the cross-reactivity of methyl pentafluorophenyl sulfone with various amino acids, supported by experimental data and protocols to aid in the design and interpretation of chemical biology and drug discovery studies.
Methyl pentafluorophenyl sulfone is a member of the sulfonyl fluoride (SF) class of compounds, which have gained prominence as "privileged" electrophilic warheads for covalently modifying proteins.[1] Their utility stems from a balance of stability in aqueous environments and reactivity toward multiple nucleophilic amino acid residues, moving beyond the traditional focus on cysteine.[1][2] This guide delves into the specific reactivity of the pentafluorophenyl variant, offering insights into its potential for selective or broad protein labeling.
Quantitative Comparison of Amino Acid Reactivity
General reactivity trends for sulfonyl fluorides with nucleophilic amino acids have been established.[3] The following table summarizes the observed reactivity order and the stability of the resulting adducts.
| Amino Acid | Nucleophilic Group | Reactivity with Sulfonyl Fluorides | Adduct Stability |
| Cysteine | Thiol | High | Unstable |
| Tyrosine | Phenol | Moderate | Stable |
| Lysine | Amine (ε-amino) | Moderate | Stable |
| Histidine | Imidazole | Moderate | Generally Unstable |
| Serine | Hydroxyl | Low (requires activation) | Stable |
| Threonine | Hydroxyl | Low (requires activation) | Stable |
Note: The reactivity of serine and threonine is highly context-dependent and typically requires the residue to be in a hyper-reactive environment, such as the active site of a serine protease.
Experimental Protocols
To facilitate the independent assessment of the cross-reactivity of methyl pentafluorophenyl sulfone or other sulfonyl fluoride probes, a detailed experimental protocol for determining the reaction rates with N-acetylated amino acids is provided below. This method utilizes High-Performance Liquid Chromatography (HPLC) to monitor the depletion of the sulfonyl fluoride over time in the presence of an excess of the amino acid.
Protocol: Determination of Sulfonyl Fluoride Reactivity with N-acetyl Amino Acids
1. Materials:
-
Methyl pentafluorophenyl sulfone
-
N-acetyl-L-cysteine
-
N-acetyl-L-tyrosine
-
Nα-acetyl-L-lysine
-
N-acetyl-L-histidine
-
Phosphate buffered saline (PBS), pH 7.4 and 8.0
-
HEPES buffer, pH 7.0 and 8.0
-
Dimethyl sulfoxide (DMSO)
-
HPLC system with a C18 column and UV detector
2. Stock Solutions:
-
Prepare a 100 mM stock solution of methyl pentafluorophenyl sulfone in DMSO.
-
Prepare 10 mM stock solutions of each N-acetylated amino acid in the desired reaction buffer (e.g., PBS, pH 8.0).
3. Reaction Setup:
-
In a microcentrifuge tube, combine 900 µL of the N-acetylated amino acid stock solution with 10 µL of the methyl pentafluorophenyl sulfone stock solution. This results in a final amino acid concentration of 9 mM and a final sulfonyl fluoride concentration of 1 mM.
-
Vortex the reaction mixture gently to ensure homogeneity.
-
Incubate the reaction at a constant temperature (e.g., 25 °C or 37 °C).
4. HPLC Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by diluting it with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Inject the quenched sample onto the HPLC system.
-
Monitor the depletion of the methyl pentafluorophenyl sulfone peak area at a suitable wavelength (e.g., 254 nm).
5. Data Analysis:
-
Plot the natural logarithm of the peak area of methyl pentafluorophenyl sulfone against time.
-
The pseudo-first-order rate constant (k_obs) can be determined from the negative of the slope of the linear regression.
Signaling Pathways and Experimental Workflows
To visually represent the process of evaluating the cross-reactivity of methyl pentafluorophenyl sulfone, the following diagrams illustrate the key decision-making and experimental steps.
Discussion and Alternative Reagents
The enhanced reactivity of the pentafluorophenyl group suggests that methyl pentafluorophenyl sulfone may exhibit broader reactivity compared to less electron-deficient aryl sulfonyl fluorides. While this can be advantageous for general protein labeling, it may also lead to lower selectivity.
For researchers seeking greater selectivity, particularly for cysteine residues, other classes of electrophiles should be considered. These include:
-
Iodoacetamides and Maleimides: These are classic cysteine-targeting reagents, though they can exhibit off-target reactivity with other nucleophiles.
-
Acrylamides: Widely used in targeted covalent inhibitors, acrylamides show a strong preference for cysteine.[1]
-
Vinyl Sulfones: Another class of Michael acceptors that react readily with thiols.
The choice of a covalent probe should be guided by the specific application, balancing the need for reactivity with the desired level of selectivity. The experimental protocol outlined in this guide provides a robust framework for characterizing the reactivity profile of methyl pentafluorophenyl sulfone and other novel electrophiles, enabling a more informed selection process in chemical biology and drug discovery endeavors.
References
Isotope labeling strategies with methyl pentafluorophenyl sulfone for quantitative proteomics
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal isotope labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides a detailed comparison of established labeling methodologies, offering insights into their principles, performance, and practical applications. While this guide focuses on widely adopted techniques, it also addresses the potential of specific chemical moieties, such as sulfones and pentafluorophenyl esters, in the context of protein chemistry.
Introduction to Isotope Labeling for Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample, offering a snapshot of the cellular processes at a given time. Isotope labeling techniques introduce a "mass tag" into proteins or peptides, allowing for the differentiation and quantification of samples within a single mass spectrometry (MS) analysis. This multiplexing capability minimizes experimental variability and enhances the accuracy of quantification. The choice of a labeling strategy depends on various factors, including the sample type, the desired level of multiplexing, and the specific research question.
An Inquiry into Methyl Pentafluorophenyl Sulfone
A targeted search for a quantitative proteomics labeling reagent specifically named "methyl pentafluorophenyl sulfone" did not yield any established commercially available kits or widely published protocols under this designation. However, the constituent chemical groups, pentafluorophenyl and sulfone, are utilized in proteomics in different contexts.
-
Pentafluorophenyl (PFP) Esters: PFP esters are known reactive groups in bioconjugation and peptide synthesis. They react with primary amines (the N-terminus of a peptide and the side chain of lysine residues) to form stable amide bonds. This reactivity is the basis for many amine-reactive labeling reagents. A cross-linking reagent, BDRG, which incorporates two pentafluorophenyl ester groups, has been developed for studying protein-protein interactions.[1]
-
Sulfones: The sulfone group, particularly in the form of vinyl sulfones, is a reactive moiety that has found application in protein chemistry. Vinyl sulfones are known to react selectively with thiol groups of cysteine residues via a Michael-type addition.[2][3][4] This cysteine-specific reactivity makes them valuable for developing chemical probes and for site-specific protein modification.[2][5]
While a direct labeling reagent combining these functionalities for quantitative proteomics is not apparent in the current literature, the underlying chemistry suggests the potential for developing novel reagents. A hypothetical "methyl pentafluorophenyl sulfone" could potentially be designed to target specific amino acid residues, but its efficacy, labeling efficiency, and impact on peptide fragmentation would require extensive validation.
Established Isotope Labeling Strategies: A Head-to-Head Comparison
The following sections delve into the most prevalent isotope labeling strategies, providing a comparative overview of their workflows, performance characteristics, and ideal use cases.
Isobaric Labeling: iTRAQ and TMT
Isobaric labeling strategies, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), are chemical labeling methods that tag peptides in vitro. The key feature of isobaric tags is that they have the same total mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses, which are used for quantification.
Workflow Overview:
Performance Comparison:
| Feature | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Multiplexing Capability | Up to 8-plex[6][7] | Up to 18-plex (TMTpro)[8] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Residues | N-terminus of peptides and ε-amino group of lysine[9][10] | N-terminus of peptides and ε-amino group of lysine[11] |
| Quantification Level | MS/MS (reporter ions)[12] | MS/MS (reporter ions)[11] |
| Advantages | High throughput, good for complex samples[8][13] | Higher multiplexing, good for large-scale studies[8] |
| Limitations | Ratio distortion can occur, higher cost[13] | Ratio compression can be an issue, requires high-resolution MS[14] |
Metabolic Labeling: SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique where cells are grown in media containing "light" or "heavy" isotopically labeled essential amino acids.[15][16] This results in the in vivo incorporation of the labeled amino acids into all newly synthesized proteins.
Workflow Overview:
Performance Characteristics:
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) |
| Multiplexing Capability | Typically 2-plex or 3-plex, can be extended[17] |
| Labeling Principle | Metabolic incorporation of labeled amino acids in vivo[16][18] |
| Target Residues | Typically Arginine (Arg) and Lysine (Lys)[16] |
| Quantification Level | MS1 (peptide precursor ion intensity ratio)[19] |
| Advantages | High accuracy and precision, low experimental variability as samples are combined early[17], suitable for studying protein turnover. |
| Limitations | Limited to cell cultures, requires several cell divisions for complete labeling[16], can be expensive. |
Summary of Quantitative Data Comparison
| Parameter | iTRAQ | TMT | SILAC |
| Multiplexing | Up to 8 samples | Up to 18 samples | Typically 2-3 samples |
| Precision | Good | Very Good | Excellent |
| Accuracy | Good | Good | Excellent |
| Sample Type | Any protein sample | Any protein sample | Cell cultures |
| Cost per Sample | High | High | Moderate to High |
| Workflow Complexity | Moderate | Moderate | High (cell culture) |
Experimental Protocols
iTRAQ/TMT Labeling Protocol (General)
-
Protein Extraction, Reduction, and Alkylation: Extract proteins from samples using a suitable lysis buffer. Reduce disulfide bonds with DTT or TCEP and alkylate cysteine residues with iodoacetamide.
-
Protein Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.[20]
-
Peptide Desalting: Desalt the peptide mixture using a C18 desalting column.
-
iTRAQ/TMT Labeling: Reconstitute the iTRAQ or TMT reagents in isopropanol or acetonitrile. Add the respective reagent to each peptide sample and incubate at room temperature.[6]
-
Quenching: Quench the labeling reaction with hydroxylamine or another primary amine-containing buffer.
-
Sample Pooling: Combine the labeled peptide samples in a 1:1 ratio.
-
Fractionation (Optional but Recommended): Fractionate the pooled peptide mixture using high-pH reversed-phase chromatography or strong cation exchange chromatography to reduce sample complexity.[21]
-
LC-MS/MS Analysis: Analyze the peptide fractions by nano-LC-MS/MS.
-
Data Analysis: Use specialized software to identify peptides and quantify the reporter ion intensities for relative protein quantification.
SILAC Protocol (General)
-
Cell Culture and Labeling: Culture cells for at least five to six generations in SILAC-specific media, one containing "light" amino acids (e.g., 12C6-Arg and 12C6-Lys) and the other containing "heavy" amino acids (e.g., 13C6-Arg and 13C6-Lys).[16][22]
-
Experimental Treatment: Apply the experimental conditions to the respective cell populations.
-
Cell Harvesting and Lysis: Harvest the "light" and "heavy" labeled cells and combine them in a 1:1 ratio based on cell number or protein concentration. Lyse the combined cell pellet.
-
Protein Digestion: Digest the protein lysate into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by nano-LC-MS/MS.
-
Data Analysis: Use software that can recognize SILAC pairs to identify peptides and quantify the relative abundance based on the peak intensities of the "light" and "heavy" peptide precursor ions.[19]
Conclusion
The choice of an isotope labeling strategy is a critical step in designing a quantitative proteomics experiment. Isobaric tagging methods like iTRAQ and TMT offer high-throughput capabilities and are suitable for a wide range of sample types.[23] In contrast, SILAC provides exceptional accuracy and is the gold standard for quantitative studies in cell culture systems.[17] While "methyl pentafluorophenyl sulfone" is not an established reagent, the continuous development of novel chemical probes and labeling chemistries promises to expand the toolkit for quantitative proteomics, enabling deeper and more comprehensive analyses of the proteome. Researchers should carefully consider the specific goals of their study, the nature of their samples, and the available instrumentation to select the most appropriate method for their needs.
References
- 1. An integrated chemical cross-linking and mass spectrometry approach to study protein complex architecture and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Vinyl sulfone bifunctional tag reagents for single-point modification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iTRAQ .pptx [slideshare.net]
- 7. appliedbiomics.com [appliedbiomics.com]
- 8. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 9. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
- 10. researchgate.net [researchgate.net]
- 11. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 12. Robust workflow for iTRAQ-based peptide and protein quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of iTRAQ/TMT Label-Based Quantitative Proteomics Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 15. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 19. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biotech.cornell.edu [biotech.cornell.edu]
- 21. Workflow of TMT-Based Quantitative Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 22. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 23. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
Comparative Efficacy of Chemical Probes for Cysteine Reactivity Profiling in Complex Biological Lysates
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemoproteomics, the precise characterization of protein function within complex biological systems is paramount. Cysteine residues, with their unique nucleophilic properties, are critical to protein function and are frequently targeted for drug development. The efficacy of chemical probes designed to react with these residues is a key determinant in the success of activity-based protein profiling (ABPP) and covalent ligand discovery. This guide provides an objective comparison of sulfonyl-containing electrophiles, exemplified by vinyl sulfones, with the widely adopted iodoacetamide and maleimide probes for cysteine reactivity profiling in complex biological lysates.
Overview of Cysteine-Reactive Probes
The ideal chemical probe for cysteine profiling should exhibit high reactivity and selectivity towards cysteine thiols, stability in aqueous buffers, and possess a bioorthogonal handle for downstream analysis. While the user's initial query focused on methyl pentafluorophenyl sulfone, this specific reagent is not prominently featured in the current scientific literature for this application. Therefore, this guide will focus on a well-documented class of sulfonyl-containing compounds, vinyl sulfones, and compare their performance against the benchmark reagents: iodoacetamide (IA) and N-ethylmaleimide (NEM).
Vinyl sulfones act as Michael acceptors, forming stable thioether bonds with cysteine residues.[1][2] Their reactivity can be tuned by modifying their chemical structure. Iodoacetamide is a classic haloacetamide electrophile that reacts with cysteine thiols via an SN2 reaction, forming a stable thioether linkage.[2][3][4] It is one of the most extensively used reagents for cysteine labeling. N-ethylmaleimide also reacts with cysteine thiols through a Michael addition, forming a thioether bond. NEM is known for its high reaction rate and specificity for thiols, particularly at near-neutral pH.[2][5][6]
Quantitative Comparison of Probe Reactivity
The selection of a chemical probe significantly impacts the subset of the cysteinome that can be profiled. The following table summarizes the quantitative performance of vinyl sulfone, iodoacetamide, and maleimide-based probes based on data from chemoproteomic studies.
| Probe Class | Reaction Mechanism | pH Optimum | Relative Reactivity | Cysteines Identified (in human cell lysate) | Key Advantages | Key Disadvantages |
| Vinyl Sulfone | Michael Addition | Neutral to slightly basic | Moderate to High | Variable, depending on probe structure | Tunable reactivity, stable adducts | Can exhibit off-target reactivity with other nucleophiles |
| Iodoacetamide (IA) | SN2 Nucleophilic Substitution | ~8.0[5] | Moderate | >7000[7] | Well-characterized, widely used, good proteome coverage | Slower reaction kinetics compared to NEM, potential for off-target reaction with other residues like methionine[8] |
| N-ethylmaleimide (NEM) | Michael Addition | ~7.0[9] | High | >1500[10] | Fast reaction kinetics, highly thiol-selective at neutral pH[5][9] | Adduct can be less stable under certain MS conditions, potential for reaction with lysine and histidine at alkaline pH[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for labeling cysteine residues in complex biological lysates using iodoacetamide and maleimide-based probes.
Protocol 1: Iodoacetamide-Based Cysteine Reactivity Profiling (isoTOP-ABPP)
This protocol is adapted from the isotopic Tandem Orthogonal Proteolysis – Activity-Based Protein Profiling (isoTOP-ABPP) method.[3]
-
Lysate Preparation: Harvest cells and lyse in a buffer containing the light isotopic iodoacetamide probe (e.g., at a low concentration to label hyperreactive cysteines).
-
Competitive Labeling: Treat the lysate with a higher concentration of the heavy isotopic iodoacetamide probe to label the remaining less reactive cysteines.
-
Click Chemistry: Conjugate the alkyne-functionalized probes to an azide-biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Protein Digestion and Enrichment: Digest the labeled proteins with trypsin and enrich the biotinylated peptides using streptavidin beads.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the ratio of heavy to light isotopic peptides to determine the relative reactivity of each cysteine residue.
Protocol 2: Maleimide-Based Cysteine Reactivity Profiling
This protocol outlines a general workflow for using N-propargylmaleimide (NPM) for cysteine profiling.[10]
-
Cell Lysis and Labeling: Lyse cells in a buffer containing NPM to label reactive cysteine residues.
-
Click Chemistry: Conjugate a reporter tag, such as rhodamine-azide for gel-based analysis or DADPS biotin-azide for mass spectrometry, to the NPM-labeled proteins via CuAAC.[10]
-
Sample Preparation for Analysis:
-
For Gel-Based Analysis: Separate the rhodamine-labeled proteins by SDS-PAGE and visualize using in-gel fluorescence scanning.
-
For MS-Based Analysis: Enrich the biotinylated proteins using streptavidin affinity purification, digest the proteins on-bead, and analyze the resulting peptides by LC-MS/MS.
-
-
Data Quantification: For MS-based analysis, perform relative quantification of identified cysteine-containing peptides between different experimental conditions.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for cysteine reactivity profiling.
Signaling Pathway Perturbation Analysis
Cysteine-reactive probes are instrumental in understanding how signaling pathways are modulated by targeting specific cysteine residues. For instance, the activity of kinases, which are central to many signaling cascades, can be regulated by the modification of cysteine residues within their active or allosteric sites.
Conclusion
The choice of a chemical probe for cysteine reactivity profiling is a critical decision that influences the depth and specificity of the resulting data. While sulfonyl-containing probes like vinyl sulfones offer tunable reactivity, iodoacetamide and maleimide-based probes remain the workhorses of the field due to their well-established protocols and extensive characterization. Iodoacetamide provides broad coverage of the cysteinome, whereas maleimides offer rapid and highly selective labeling at physiological pH. Researchers should consider the specific goals of their study, including the desired reactivity profile and downstream analytical methods, when selecting the most appropriate probe for interrogating the complex landscape of cysteine function in biological lysates.
References
- 1. Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling protein S-sulfination with maleimide-linked probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Protein Modification for Structural Analysis: Methyl Pentafluorophenyl Sulfone and Alternatives
For researchers, scientists, and drug development professionals, understanding protein structure is paramount to elucidating function and designing novel therapeutics. Covalent modification of proteins, coupled with techniques like mass spectrometry, offers a powerful lens to probe protein architecture, dynamics, and interactions. This guide provides a comparative analysis of methyl pentafluorophenyl sulfone (MPFPS) and other common reagents used for protein structural analysis, supported by experimental data and detailed protocols.
Introduction to Covalent Labeling for Structural Proteomics
Covalent labeling utilizes chemical probes that form stable bonds with specific amino acid residues on a protein's surface. The extent of labeling can provide information about the solvent accessibility of these residues, thereby offering insights into the protein's three-dimensional structure, conformational changes, and binding interfaces. Mass spectrometry is a primary tool for identifying the sites and quantifying the extent of modification.
Methyl Pentafluorophenyl Sulfone (MPFPS): A Potentially Potent Probe
Methyl pentafluorophenyl sulfone (MPFPS) is an electrophilic reagent that, based on the reactivity of related sulfonyl fluorides, is anticipated to be a valuable tool for protein structural analysis. The pentafluorophenyl group is an excellent leaving group, suggesting that MPFPS is highly reactive. Sulfonyl fluorides are known to react with a range of nucleophilic amino acid side chains, making them versatile probes for footprinting protein surfaces.[1][2]
Mechanism of Action
MPFPS is expected to react with nucleophilic amino acid residues via a sulfur(VI)-fluoride exchange (SuFEx) reaction.[3] The electron-withdrawing nature of the pentafluorophenyl ring likely enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack.
Reactivity Profile
Based on studies of analogous aryl sulfonyl fluorides, MPFPS is predicted to react with several amino acid residues, including:
-
Tyrosine: The hydroxyl group of tyrosine is a primary target for sulfonyl fluorides.[3][4]
-
Lysine: The ε-amino group of lysine is also susceptible to modification.[3]
-
Serine and Threonine: The hydroxyl groups of these residues can be targeted, particularly in activated contexts like enzyme active sites.[1]
-
Histidine: The imidazole ring of histidine can also be modified.[1]
-
Cysteine: While sulfonyl fluorides can react with cysteine, the resulting adduct may be unstable.[3]
This broad reactivity profile allows for extensive mapping of a protein's surface.
Alternative Reagents for Protein Structural Analysis
A variety of other reagents are commonly employed for protein modification in structural proteomics, each with its own set of advantages and limitations.
N-Hydroxysuccinimide (NHS) Esters
NHS esters are widely used to target primary amines, primarily the ε-amino group of lysine residues and the N-terminus of the protein.[5] They form stable amide bonds under mild basic conditions. The high abundance of lysine on protein surfaces often allows for good coverage of the protein structure.
Vinyl Sulfones
Vinyl sulfones are another class of reagents that exhibit high reactivity and selectivity towards cysteine residues. This specificity is advantageous when studying the role of specific cysteine residues in protein structure and function.
Performance Comparison
The choice of labeling reagent depends on the specific research question, the protein of interest, and the available analytical techniques. The following table summarizes key performance characteristics of MPFPS (inferred from related sulfonyl fluorides) and NHS esters.
| Feature | Methyl Pentafluorophenyl Sulfone (MPFPS) (Inferred) | N-Hydroxysuccinimide (NHS) Esters |
| Target Residues | Tyrosine, Lysine, Serine, Threonine, Histidine | Lysine, N-terminus |
| Reactivity | High (due to pentafluorophenyl leaving group) | Moderate to High |
| Specificity | Broad (targets multiple nucleophiles) | Specific for primary amines |
| Bond Stability | Stable sulfonyl-amino acid linkage | Stable amide bond |
| Aqueous Stability | Moderate (subject to hydrolysis)[1] | Low to Moderate (subject to hydrolysis)[5] |
| Mass Shift (Da) | Variable, dependent on the modified residue | Variable, dependent on the specific NHS ester |
| Optimal pH | Neutral to slightly basic (e.g., pH 7.4 - 8.0) | Basic (e.g., pH 8.0 - 9.0)[5] |
| Key Advantage | Broad reactivity for extensive surface mapping | High specificity for lysine residues |
| Key Limitation | Potential for off-target modifications; limited specific data | Limited to amine-containing residues |
Experimental Protocols
General Protocol for Protein Labeling with Aryl Sulfonyl Fluorides (e.g., MPFPS)
This protocol is a general guideline and may require optimization for specific proteins and applications.
-
Protein Preparation:
-
Prepare the protein of interest in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of nucleophiles (e.g., Tris, glycine). Phosphate-buffered saline (PBS) or HEPES at pH 7.4 is often a good starting point.
-
-
Reagent Preparation:
-
Prepare a stock solution of the aryl sulfonyl fluoride (e.g., MPFPS) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 10-100 mM.
-
-
Labeling Reaction:
-
Add the aryl sulfonyl fluoride stock solution to the protein solution to achieve a final molar excess of the reagent (e.g., 10 to 100-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
Quench the reaction by adding a nucleophilic scavenger, such as a final concentration of 20-50 mM Tris or glycine, or by buffer exchange into a buffer containing a primary amine.
-
-
Sample Preparation for Mass Spectrometry:
-
Remove excess reagent and reaction byproducts by buffer exchange, dialysis, or precipitation.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using a suitable protease (e.g., trypsin, chymotrypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the modified residues.
-
Protocol for Protein Labeling with NHS Esters
This protocol is a standard procedure for labeling proteins with amine-reactive NHS esters.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate or sodium borate buffer) at a concentration of 1-10 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add the NHS ester solution to achieve the desired molar ratio of reagent to protein (typically a 10- to 20-fold molar excess for antibodies).
-
Incubate the reaction for 1 hour at room temperature with continuous stirring.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a final concentration of 20-50 mM Tris or by removing the unreacted NHS ester.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Sample Preparation for Mass Spectrometry:
-
Follow the same procedure as for sulfonyl fluoride-labeled proteins for denaturation, reduction, alkylation, and proteolytic digestion, followed by LC-MS/MS analysis.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for protein modification and analysis.
Caption: Experimental workflow for protein labeling with methyl pentafluorophenyl sulfone.
Caption: Experimental workflow for protein labeling with NHS esters.
Conclusion
The selection of a covalent labeling reagent for protein structural analysis is a critical decision that influences the type and resolution of the obtained structural information. While specific experimental data for methyl pentafluorophenyl sulfone is currently limited in the public domain, its chemical properties, inferred from related sulfonyl fluorides, suggest it is a promising reagent with broad reactivity for comprehensive protein surface mapping. In contrast, established reagents like NHS esters offer high specificity for lysine residues, providing a more targeted approach. By carefully considering the comparative data and protocols presented in this guide, researchers can choose the most appropriate tool to address their specific questions in structural biology and drug discovery.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl Pentafluorophenyl Sulfone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of methyl pentafluorophenyl sulfone, a compound that, while valuable in synthesis, requires careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe research environment.
Key Safety and Handling Information
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protective Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | To prevent eye irritation or damage from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[1] |
| Skin and Body | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or with a fume hood. | To avoid inhalation of dust or fumes, which may cause respiratory irritation.[1] |
| Hygiene | Wash hands thoroughly after handling.[1] | To prevent accidental ingestion or transfer of the chemical. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Minor Spills:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Collect the spilled material into a designated and labeled waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
For Major Spills:
-
Evacuate the immediate area.
-
Alert your laboratory's safety officer or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Follow your institution's established emergency procedures for chemical spills.
Step-by-Step Disposal Procedure
The proper disposal of methyl pentafluorophenyl sulfone is crucial to prevent environmental contamination and ensure compliance with regulations.
Experimental Protocol for Disposal:
-
Containerization: Place all waste methyl pentafluorophenyl sulfone and any contaminated materials (e.g., weighing paper, gloves) into a clearly labeled, sealed, and appropriate waste container. The container should be compatible with the chemical and properly sealed to prevent leaks.
-
Labeling: The waste container must be labeled with the full chemical name ("Methyl Pentafluorophenyl Sulfone"), the appropriate hazard warnings (e.g., "Irritant," "Handle with Care"), and the date of accumulation.
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials such as strong oxidizing agents.
-
Waste Disposal Request: Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[2]
-
Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of methyl pentafluorophenyl sulfone.
Caption: Disposal workflow for methyl pentafluorophenyl sulfone.
By adhering to these safety protocols and disposal procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and SDSs for any chemicals you handle.
References
Personal protective equipment for handling Sulfone, methyl pentafluorophenyl
Essential Safety and Handling Guide for Sulfone, methyl pentafluorophenyl
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance for safe operations and disposal, aiming to be a trusted resource for laboratory safety.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the known hazards of similar chemical structures, such as 4-Chlorophenyl methyl sulfone, Fluoromethyl phenyl sulfone, and Phenylmethylsulfonyl fluoride, as well as general laboratory safety protocols for handling hazardous chemicals.[1][2][3] Always perform a risk assessment for your specific experimental conditions.
Hazard Summary
Based on analogous compounds, this compound should be handled as a hazardous substance. Potential hazards include:
-
Eye Irritation: May cause serious eye irritation or damage.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[1][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure.[5] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should provide indirect ventilation to protect from splashes.[6] A face shield should be worn over goggles when there is a significant risk of splashing or explosion.[7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling a variety of chemicals.[8] Always inspect gloves for tears or punctures before use.[9] For prolonged contact, consult the glove manufacturer's chemical resistance guide.[7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required.[7] |
| Respiratory Protection | Respirator (if necessary) | Use a respirator if engineering controls (e.g., fume hood) are not sufficient to control exposure to dust or vapors.[7] Annual medical evaluations and fit testing are required for respirator use.[7] |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot.[7] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound:
-
Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[10]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Cover the work surface with absorbent, plastic-backed paper to contain any spills.[10]
-
Have all necessary equipment and reagents ready before starting the experiment.
-
-
Handling:
-
Don all required PPE as outlined in the table above.
-
Carefully weigh and transfer the solid compound, avoiding the generation of dust.
-
If creating a solution, slowly add the solid to the solvent to prevent splashing.
-
Keep all containers with the chemical tightly closed when not in use.[1]
-
-
Post-Handling:
-
Decontaminate all equipment and work surfaces after use.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Do not mix this waste with other waste streams.
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
-
Container Labeling:
-
Label waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[11]
-
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[1][4] Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4] For large spills, contact your institution's EHS office. |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
